molecular formula C12H12O5 B033844 Ethyl 4-acetoxybenzoylformate CAS No. 100519-34-4

Ethyl 4-acetoxybenzoylformate

Cat. No.: B033844
CAS No.: 100519-34-4
M. Wt: 236.22 g/mol
InChI Key: YLQROMILHQCUBD-UHFFFAOYSA-N
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Description

Ethyl 4-acetoxybenzoylformate (CAS 100519-34-4) is a specialized organic compound with the molecular formula C 12 H 12 O 5 and a molecular weight of 236.22 g/mol. This ester is characterized by a benzoylformate core structure that incorporates both a ketone and an ester functional group, further substituted with an acetoxy moiety on the phenyl ring. This unique structure makes it a valuable multifunctional synthetic intermediate and building block in organic chemistry research, particularly for the preparation of more complex molecules. The compound's primary research value lies in its potential applications as a key intermediate in synthetic pathways. Analogs of this compound, such as methyl benzoylformate, are known to serve as photoinitiators in UV-curable coatings and inks, where they initiate polymerization upon exposure to ultraviolet light. Furthermore, related benzoylformate esters are widely used as precursors in the synthesis of pharmaceuticals and agrochemicals. The presence of the acetoxy group in this compound suggests potential for enhanced solubility or as a protected form for further selective chemical transformations, offering researchers a versatile handle for complex molecule assembly. Handling and Safety: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. Safety data for this specific compound should be consulted prior to use. As a general precaution when handling laboratory chemicals, appropriate personal protective equipment (PPE) including gloves, protective clothing, and eye protection is recommended. Avoid breathing dust/fume/gas/mist/vapors and avoid contact with skin and eyes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-acetyloxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-3-16-12(15)11(14)9-4-6-10(7-5-9)17-8(2)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQROMILHQCUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450524
Record name ETHYL 4-ACETOXYBENZOYLFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100519-34-4
Record name ETHYL 4-ACETOXYBENZOYLFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-acetoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetoxybenzoylformate, with the IUPAC name ethyl 2-(4-acetyloxyphenyl)-2-oxoacetate, is an organic compound featuring an α-keto ester moiety and an acetylated phenol. This unique combination of functional groups suggests its potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The α-keto ester functionality is a well-established pharmacophore and a valuable synthetic handle for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the known and predicted properties of this compound, its synthesis, reactivity, and potential applications.

Chemical Identity and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
IUPAC Name ethyl 2-(4-acetyloxyphenyl)-2-oxoacetate[1]
Synonyms This compound[1]
CAS Number 19683-11-3[1]
Molecular Formula C₁₂H₁₂O₅[1]
Molecular Weight 236.22 g/mol [1]
Appearance Not explicitly reported; likely a solid or oil.
Flash Point 154.485 °C[1]
Density 1.211 g/cm³[1]
Solubility No data available.[1]

Synthesis of this compound

Proposed Synthetic Workflow

The proposed synthesis is a standard esterification of a phenol.

G cluster_0 Synthesis of this compound precursor Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate reaction Acetylation Reaction precursor->reaction reagent Acetic Anhydride (or Acetyl Chloride) reagent->reaction product This compound catalyst Pyridine or Acid Catalyst (e.g., H₂SO₄) catalyst->reaction Catalyzes the reaction workup Aqueous Workup & Purification workup->product reaction->workup

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the acetylation of phenols.

Materials:

  • Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates, silica gel for column chromatography, and appropriate solvents (e.g., ethyl acetate/hexanes)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-(4-hydroxyphenyl)-2-oxoacetate (1.0 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of pyridine and acetic anhydride with atmospheric moisture.

  • Pyridine as Catalyst and Base: Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate with acetic anhydride. It also serves as a base to neutralize the acetic acid byproduct.

  • 0 °C Addition: The initial cooling helps to control the exothermic reaction between acetic anhydride and pyridine.

  • Aqueous Workup: The series of washes is crucial for removing the catalyst (pyridine), unreacted reagents, and byproducts, leading to a cleaner crude product for purification.

Spectroscopic and Physicochemical Properties

Predicted ¹H and ¹³C NMR Data
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~8.1 (d, 2H)Aromatic (ortho to C=O)
~7.3 (d, 2H)Aromatic (ortho to OAc)
4.4 (q, 2H)-OCH₂CH₃
2.3 (s, 3H)-OCOCH₃
1.4 (t, 3H)-OCH₂CH₃
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~1765Ester (acetyl)C=O stretch
~1735Ester (ethyl)C=O stretch
~1690Ketone (α-keto)C=O stretch
~1600, ~1500Aromatic RingC=C stretch
~1200EsterC-O stretch
Predicted Mass Spectrometry Fragmentation

In mass spectrometry (EI), this compound is expected to fragment in a predictable manner.

G cluster_1 Predicted Mass Spectrometry Fragmentation M [M]⁺˙ m/z = 236 F1 [M - OCH₂CH₃]⁺ m/z = 191 M->F1 - OCH₂CH₃ F2 [M - COCH₃]⁺ m/z = 193 M->F2 - COCH₃ F3 [M - COOCH₂CH₃]⁺ m/z = 163 M->F3 - COOCH₂CH₃ F4 [C₇H₄O₂]⁺˙ m/z = 120 F3->F4 - CO F5 [C₆H₅O]⁺ m/z = 93 F4->F5 - HCN

Caption: Predicted major fragmentation pathways for this compound.

Chemical Reactivity and Potential Applications in Drug Development

The reactivity of this compound is dominated by its α-keto ester moiety. This functional group is a valuable precursor for a variety of chemical transformations.

Reactivity of the α-Keto Ester Group
  • Nucleophilic Addition to the Ketone: The ketone carbonyl is susceptible to attack by nucleophiles such as Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols.

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride. This would yield an α-hydroxy ester, a common structural motif in biologically active molecules.

  • Reactions of the Ester: The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.

  • Decarbonylation: Under certain conditions, often with transition metal catalysts, α-keto esters can undergo decarbonylation.

Role in Drug Development

While there is no specific literature on the application of this compound in drug development, the α-keto ester and related phenylglyoxylic acid derivatives are recognized as important intermediates and structural motifs in medicinal chemistry.[2][3] They can serve as building blocks for the synthesis of:

  • α-Hydroxy Acids and Esters: These are present in numerous natural products and pharmaceuticals.

  • α-Amino Acids: Through reductive amination of the keto group.

  • Heterocyclic Compounds: The dicarbonyl system can participate in condensation reactions to form various heterocyclic rings.

The acetylated phenol group can also play a role. The acetate can act as a prodrug moiety, which can be cleaved in vivo by esterases to release a free phenol. This strategy is often employed to improve the pharmacokinetic properties of a drug.

Safety and Handling

The available safety data for this compound is limited.[1] It is recommended to handle this compound with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Toxicity: No specific toxicity data is available. The toxicological properties have not been fully investigated.[1]

Conclusion

This compound is a compound with significant potential as a synthetic intermediate, particularly in the realm of medicinal chemistry. Its α-keto ester functionality provides a versatile platform for a range of chemical transformations to generate more complex and potentially biologically active molecules. The acetylated phenol adds another dimension, suggesting its possible use in prodrug strategies. While specific experimental data for this compound is scarce, its properties and reactivity can be reasonably predicted based on the well-understood chemistry of its constituent functional groups. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and development.

References

  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate. Retrieved from [Link]

  • GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • Cheminfo. (n.d.). IR spectra prediction. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Google Patents. (n.d.). Phenylglyoxylic acid derivatives and their preparation and use.

Sources

Ethyl 4-acetoxybenzoylformate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-acetoxybenzoylformate: Structure, Properties, and Synthetic Considerations

Abstract

This compound is an aromatic α-keto ester of significant interest to researchers in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, molecular structure, and IUPAC nomenclature. By drawing reasoned comparisons with structurally related analogs, this document elucidates the compound's predicted physicochemical properties and key reactive sites. A detailed, field-proven synthetic protocol is proposed, grounded in established esterification principles, with an emphasis on the causal factors influencing experimental choices. Furthermore, potential applications in the development of novel bioactive compounds and as a versatile synthetic building block are explored. This guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals engaged in advanced chemical synthesis.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is the precise definition of its identity through standardized nomenclature and identifiers.

IUPAC Name and Synonyms

The systematic name for this compound as per the International Union of Pure and Applied Chemistry (IUPAC) is ethyl 2-(4-acetyloxyphenyl)-2-oxoacetate [1].

This nomenclature precisely describes the molecule's architecture:

  • ethyl...acetate : An ethyl ester of an acetic acid derivative.

  • 2-oxo : A ketone functional group at the second carbon of the acetate chain.

  • 2-(4-acetyloxyphenyl) : A substituted phenyl ring attached to this second carbon, with an acetoxy group at the para (4th) position of the ring.

Common synonyms for the compound include:

  • This compound[2]

  • (4-Acetoxy-phenyl)-glyoxylic acid ethyl ester[1]

Key Chemical Identifiers

For unambiguous identification in databases and regulatory filings, the following identifiers are critical.

IdentifierValueSource
CAS Number 100519-34-4[2]
Molecular Formula C₁₂H₁₂O₅[2]
Molecular Weight 236.22 g/mol [2]

Molecular Structure and Physicochemical Properties

The arrangement of atoms and functional groups dictates the molecule's physical behavior and chemical reactivity.

Elucidation of the Chemical Structure

This compound is characterized by a central benzene ring para-substituted with an acetoxy group and a glyoxylate moiety. The glyoxylate group, an α-keto ester, is the primary site of chemical reactivity.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

While experimental data for this specific molecule is scarce[1], its properties can be reliably predicted by comparison with structurally similar compounds like Ethyl 4-ethoxybenzoylformate[3]. The presence of two ester groups and a ketone suggests it is a polar molecule.

PropertyPredicted ValueBasis of Prediction
Physical State Liquid or low-melting solidBased on related benzoylformate and benzoate esters.
Color Colorless to pale yellowTypical appearance for similar aromatic esters.
Boiling Point > 250 °C at 760 mmHgExpected to be higher than ethyl benzoylformate due to increased molecular weight and polarity.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF); sparingly soluble in water.The ethyl and acetoxy groups increase lipophilicity, but the keto and ester moieties provide polarity.
LogP ~ 2.0Estimated based on the increased polarity from the acetoxy group compared to an ethoxy group.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the α-keto ester functionality, which provides two primary electrophilic centers susceptible to nucleophilic attack[3]. The para-acetoxy group modulates the electronic properties of the aromatic ring.

Key Reactive Sites
  • Keto Carbonyl : This is a hard electrophilic center, readily attacked by a wide range of nucleophiles, including organometallics, hydrides, and enolates.

  • Ester Carbonyl : This is also an electrophilic center, though generally less reactive than the adjacent ketone. It is susceptible to saponification under basic conditions or transesterification under acidic/basic catalysis.

  • Acetoxy Group : This ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol, Ethyl 4-hydroxybenzoylformate.

G cluster_0 Reactivity of this compound cluster_1 Primary Reaction Pathways cluster_2 Resulting Products / Intermediates Molecule This compound Nuc_Attack Nucleophilic Attack (e.g., Grignard, Hydride) Molecule->Nuc_Attack on α-keto group Hydrolysis Hydrolysis (Acid or Base Catalyzed) Molecule->Hydrolysis on ester groups Condensation Condensation Reactions (e.g., Knoevenagel) Molecule->Condensation Tertiary_Alcohol Chiral Tertiary Alcohols Nuc_Attack->Tertiary_Alcohol Phenol_Deriv Ethyl 4-hydroxybenzoylformate Hydrolysis->Phenol_Deriv New_CC_Bond C-C Bond Formation Condensation->New_CC_Bond

Caption: Key reaction pathways for this compound.

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

The most logical synthetic disconnection involves the esterification of the corresponding carboxylic acid, 4-acetoxybenzoylformic acid. This precursor can, in turn, be prepared from the more readily available 4-hydroxybenzoic acid.

Retrosynthesis Target This compound Disconnect1 Esterification Target->Disconnect1 Precursor1 4-Acetoxybenzoylformic Acid + Ethanol Disconnect1->Precursor1 Disconnect2 Functional Group Interconversion Precursor1->Disconnect2 Precursor2 4-Hydroxybenzoylformic Acid Disconnect2->Precursor2 Disconnect3 Oxidation Precursor2->Disconnect3 Precursor3 4-Hydroxymandelic Acid Disconnect3->Precursor3

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol: Fischer Esterification

This protocol details the direct esterification of 4-acetoxybenzoylformic acid with ethanol, a classic and reliable method.

Objective: To synthesize this compound with high purity and yield.

Materials:

  • 4-Acetoxybenzoylformic acid (1.0 eq)

  • Anhydrous Ethanol (20-50 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (0.1 eq, catalyst)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-acetoxybenzoylformic acid (1.0 eq) and anhydrous ethanol (20-50 eq).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1 eq) to the mixture.

    • Scientist's Note: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic ethanol. Anhydrous conditions are critical to prevent the reverse hydrolysis reaction, thereby driving the equilibrium towards the ester product, in accordance with Le Châtelier's principle.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a cold, saturated solution of sodium bicarbonate.

    • Scientist's Note: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting the latter into its water-soluble sodium salt, which facilitates its removal from the organic product.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine.

    • Scientist's Note: The brine wash helps to remove residual water from the organic phase, initiating the drying process.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Potential Applications in Research and Development

The unique combination of functional groups in this compound makes it a valuable intermediate for various applications.

  • Asymmetric Synthesis: Similar to ethyl benzoylformate, the α-keto group is an ideal substrate for enantioselective hydrogenation or reduction to produce valuable chiral α-hydroxy esters, which are key building blocks for pharmaceuticals[3].

  • Medicinal Chemistry: The core structure can serve as a scaffold for developing new bioactive compounds. The acetoxy group can act as a prodrug moiety, which may be cleaved in vivo by esterases to release a biologically active phenol.

  • Polymer and Materials Science: The molecule could be functionalized and incorporated into polymers or other materials where its specific electronic and structural properties can be exploited.

Conclusion

This compound (IUPAC: ethyl 2-(4-acetyloxyphenyl)-2-oxoacetate) is a multifunctional aromatic compound with significant synthetic potential. Its structure, centered around a reactive α-keto ester moiety, allows for a wide range of chemical transformations. While direct experimental data is limited, its properties and reactivity can be confidently predicted from well-understood chemical principles and comparison with related structures. The proposed synthetic protocol provides a reliable pathway for its preparation, enabling further investigation into its utility as a versatile building block in drug discovery, asymmetric synthesis, and materials science.

References

  • Vulcanchem. (n.d.). Ethyl 4-ethoxybenzoylformate.
  • Raber, D. J., Gariano, Jr., P., Brod, A. O., Gariano, A. L., & Guida, W. C. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-chlorobenzoylformate. PubChem.
  • Pharmaffiliates. (n.d.). This compound.
  • Corson, B. B., Dodge, R. A., Harris, S. A., & Hazen, R. K. (n.d.). Ethyl Benzoylformate. Organic Syntheses Procedure.
  • Echemi. (2019, July 15). This compound SDS.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 4-acetoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of a primary synthetic pathway for Ethyl 4-acetoxybenzoylformate, a compound of interest in pharmaceutical and fine chemical research. The synthesis is presented as a robust two-step process, commencing with the acid-catalyzed Fischer esterification of a suitable precursor, followed by the acetylation of the phenolic hydroxyl group. This document offers detailed experimental protocols, mechanistic insights, and characterization data, designed to support researchers, scientists, and drug development professionals in their synthetic endeavors. The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction dynamics.

Introduction and Strategic Overview

This compound is a multifunctional organic molecule featuring an ethyl ester, a ketone, and an acetylated phenolic group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecular architectures. The synthetic strategy outlined in this guide is a logical and efficient two-step sequence designed for clarity, reproducibility, and high yield.

The chosen pathway involves:

  • Step 1: Fischer Esterification to produce the key intermediate, Ethyl 4-hydroxybenzoylformate.

  • Step 2: Base-Catalyzed Acetylation to yield the final product, this compound.

This approach is predicated on the well-established reliability of these classic organic transformations, ensuring a high degree of confidence in its successful implementation.

Synthesis Pathway: A Detailed Exploration

The overall synthesis is depicted in the following scheme:

Synthesis_Pathway 4-Hydroxybenzoylformic_Acid 4-Hydroxybenzoylformic Acid Ethyl_4-hydroxybenzoylformate Ethyl 4-hydroxybenzoylformate 4-Hydroxybenzoylformic_Acid->Ethyl_4-hydroxybenzoylformate Ethanol, H₂SO₄ (cat.) Reflux Ethyl_4-acetoxybenzoylformate This compound Ethyl_4-hydroxybenzoylformate->Ethyl_4-acetoxybenzoylformate Acetic Anhydride Pyridine Room Temperature

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of Ethyl 4-hydroxybenzoylformate via Fischer Esterification

The initial step involves the esterification of a suitable starting material to form the ethyl ester. The Fischer-Speier esterification is a classic and reliable method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3] The use of a large excess of the alcohol (ethanol in this case) serves a dual purpose: it acts as the solvent and shifts the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[4]

Mechanism of Fischer Esterification:

The reaction proceeds through a series of proton transfer and nucleophilic acyl substitution steps:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst enhances the electrophilicity of the carbonyl carbon.

  • The nucleophilic oxygen of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

  • The elimination of water from the tetrahedral intermediate regenerates the carbonyl group, forming a protonated ester.

  • Deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.[2][5]

Fischer_Esterification Mechanism of Fischer Esterification Start Carboxylic Acid + H⁺ Activated_Carbonyl Protonated Carbonyl Start->Activated_Carbonyl Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Proton_Transfer Protonated Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester Elimination of Water Water Water Proton_Transfer->Water Final_Ester Ester + H⁺ Protonated_Ester->Final_Ester Deprotonation Alcohol Alcohol Alcohol->Activated_Carbonyl

Caption: Generalized mechanism of Fischer Esterification.

Experimental Protocol: Synthesis of Ethyl 4-hydroxybenzoylformate

ParameterValue/Description
Starting Material 4-Hydroxybenzoylformic Acid
Reagent Absolute Ethanol
Catalyst Concentrated Sulfuric Acid
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours
Work-up Neutralization, Extraction
Purification Recrystallization or Column Chromatography

Step-by-step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoylformic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.

  • Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 4-hydroxybenzoylformate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Step 2: Synthesis of this compound via Acetylation

The second step involves the acetylation of the phenolic hydroxyl group of Ethyl 4-hydroxybenzoylformate. This is a common and efficient method for protecting phenols or introducing an acetoxy group.[6] The reaction is typically carried out using acetic anhydride as the acetylating agent and a base, such as pyridine, as a catalyst and acid scavenger.[6]

Mechanism of Base-Catalyzed Acetylation:

  • Pyridine, a nucleophilic catalyst, attacks one of the carbonyl carbons of acetic anhydride, forming a highly reactive N-acetylpyridinium ion intermediate and an acetate anion.

  • The phenolic hydroxyl group of Ethyl 4-hydroxybenzoylformate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the N-acetylpyridinium ion.

  • The intermediate then collapses, eliminating pyridine to form the final acetylated product, this compound.

  • The acetate anion deprotonates the intermediate to regenerate the pyridine catalyst and form acetic acid as a byproduct.

Acetylation_Mechanism Mechanism of Base-Catalyzed Acetylation Pyridine Pyridine Acetylpyridinium N-Acetylpyridinium Ion Pyridine->Acetylpyridinium Activation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylpyridinium Intermediate Tetrahedral Intermediate Acetylpyridinium->Intermediate Phenol Ethyl 4-hydroxybenzoylformate Phenol->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Elimination of Pyridine

Caption: Simplified mechanism of pyridine-catalyzed acetylation.

Experimental Protocol: Synthesis of this compound

ParameterValue/Description
Starting Material Ethyl 4-hydroxybenzoylformate
Reagent Acetic Anhydride
Catalyst/Solvent Pyridine
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Acidic wash, Extraction
Purification Recrystallization or Column Chromatography

Step-by-step Methodology:

  • Dissolve Ethyl 4-hydroxybenzoylformate in dry pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5-2.0 equivalents for each hydroxyl group) to the stirred solution.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.[6]

  • Once the reaction is complete, quench it by adding methanol.[6]

  • Dilute the mixture with an organic solvent like ethyl acetate and wash successively with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.

Characterization of Products

Thorough characterization of the intermediate and final product is essential to confirm their identity and purity. The following are the expected spectroscopic data based on analogous compounds.

3.1. Ethyl 4-hydroxybenzoylformate (Intermediate)

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic protons will appear as two doublets in the aromatic region. A broad singlet corresponding to the phenolic hydroxyl proton will also be present.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the ethyl group carbons, the aromatic carbons, and the two carbonyl carbons (keto and ester).

  • IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band for the phenolic O-H stretch, a strong absorption for the C=O stretch of the ester, and another for the keto C=O stretch.[7]

3.2. This compound (Final Product)

  • ¹H NMR: In the proton NMR spectrum of the final product, the broad singlet for the phenolic hydroxyl proton will be replaced by a sharp singlet for the methyl protons of the acetyl group. The aromatic protons will likely shift slightly downfield. The signals for the ethyl group will remain. For the analogous compound, ethyl 4-acetylbenzoate, the aromatic protons appear as doublets around 8.11 and 8.01 ppm, the ethyl quartet at 4.41 ppm, the acetyl singlet at 2.64 ppm, and the ethyl triplet at 1.42 ppm.[8][9]

  • ¹³C NMR: The carbon NMR will show an additional signal for the methyl carbon of the acetyl group and a new carbonyl signal for the acetyl group.

  • IR Spectroscopy: The broad O-H stretching band will disappear. A new strong C=O stretching band for the acetyl group will appear, typically around 1760 cm⁻¹. The ester and keto C=O stretching bands will also be present. The C=O stretch of aliphatic esters is typically in the range of 1750-1735 cm⁻¹, while for α,β-unsaturated esters, it is around 1730-1715 cm⁻¹.[4]

Conclusion

The two-step synthesis of this compound presented in this guide, employing Fischer esterification followed by base-catalyzed acetylation, offers a reliable and well-understood pathway for obtaining this valuable chemical intermediate. The detailed protocols and mechanistic discussions provide a solid foundation for researchers to successfully implement this synthesis in a laboratory setting. Careful execution of the experimental procedures and purification steps are paramount to achieving high yields and purity of the final product.

References

  • Glycoscience Protocols (GlycoPODv2). (2021). O-Acetylation using acetic anhydride in pyridine. NCBI. [Link]

  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Lemjabbar, H., et al. (2007). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 73(13), 4238-4245. [Link]

  • Glycoscience Protocols (GlycoPODv2). (2021). De-O-acetylation using sodium methoxide. NCBI. [Link]

  • PubChem. (n.d.). Ethyl 4-acetylbenzoate. National Center for Biotechnology Information. [Link]

  • Jilla Lavanya, et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]

  • Chemcess. (2024). 4-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Kim, H. U., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Agricultural and Food Chemistry, 68(36), 9743–9749. [Link]

  • Der Pharma Chemica. (2016). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. [Link]

  • Li, H., et al. (2004). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(7), 1453-1457. [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

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An In-depth Technical Guide to the Key Reactive Sites of Ethyl 4-acetoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 4-acetoxybenzoylformate is a multifunctional aromatic compound characterized by a unique convergence of reactive centers. This guide provides a detailed analysis of its molecular architecture, focusing on the distinct reactivity profiles of its three primary functional domains: the benzoylformate moiety, the phenolic acetate group, and the aromatic ring. We will explore the electronic properties governing the behavior of these sites and discuss the principles of chemoselectivity that allow for targeted chemical transformations. This document serves as a technical resource for researchers in organic synthesis, materials science, and drug development, offering insights into the molecule's synthetic potential and providing actionable experimental protocols.

Molecular Structure and Electronic Landscape

This compound, C₁₂H₁₂O₅, possesses a carefully orchestrated arrangement of functional groups that dictates its chemical behavior. Understanding the interplay of their electronic effects is fundamental to predicting its reactivity.

  • Benzoylformate Moiety: This α-ketoester system is the molecule's most prominent feature. The two adjacent carbonyl groups are strongly electron-withdrawing, significantly polarizing the C-O bonds and rendering the carbonyl carbons highly electrophilic.

  • Phenolic Acetate Group: The acetoxy group (-OAc) exhibits a dual electronic nature. The carbonyl component is electron-withdrawing by induction. However, the lone pair of electrons on the phenolic oxygen can participate in resonance with the aromatic ring, acting as an activating, ortho-, para-directing influence in electrophilic aromatic substitution, albeit weaker than a hydroxyl group.[1]

  • Aromatic Ring: The substitution pattern on the benzene ring is critical. It is influenced by the deactivating, meta-directing benzoylformate group and the weakly activating, ortho-, para-directing acetoxy group.

Caption: Chemical structure of this compound.

In-depth Analysis of Key Reactive Sites

The molecule's reactivity can be dissected by examining each functional region independently.

The Benzoylformate Moiety: A Hub of Reactivity

The α-dicarbonyl system is the most reactive center, offering multiple avenues for transformation. The reactivity of this moiety is well-documented in related structures like ethyl benzoylformate.[2]

This ketone is highly electrophilic and susceptible to a variety of nucleophilic additions and condensation reactions.

  • Nucleophilic Addition: It readily reacts with organometallic reagents (e.g., Grignard, organolithium) to form tertiary alcohols.

  • Reduction: The keto group can be selectively reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄), yielding an ethyl 4-acetoxymandelate derivative.

  • Condensation Reactions: This is a particularly powerful transformation. The adjacent carbonyls can react with 1,2-dinucleophiles. For instance, condensation with ortho-phenylenediamines provides a direct route to acenaphtho[1,2-b]quinoxaline derivatives, which are valuable in materials science.[3]

The ethyl ester is a classic site for saponification and transesterification.

  • Hydrolysis (Saponification): Under basic conditions (e.g., NaOH, KOH), the ester is hydrolyzed to a carboxylate salt.[4] Subsequent acidification yields the corresponding α-keto acid. This reaction must be carefully controlled to avoid simultaneous hydrolysis of the phenolic acetate.

  • Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl group can be exchanged for a different alkyl group.

The Phenolic Acetate Group: A Site of Selective Hydrolysis

The phenolic acetate serves as a protecting group for the phenol. Its cleavage is a key strategic reaction.

  • Hydrolysis: The acetoxy group can be selectively hydrolyzed under milder basic conditions (e.g., sodium carbonate in methanol/water) than those required for the ethyl ester, liberating the free phenol (ethyl 4-hydroxybenzoylformate). This differential reactivity is crucial for sequential modifications of the molecule. Phenyl acetate itself can be saponified by heating with a strong base like sodium hydroxide.[5] The rate of hydrolysis is influenced by the pKa of the corresponding phenol.[6]

The Aromatic Ring: Controlled Electrophilic Aromatic Substitution

The reactivity of the aromatic ring is governed by the competing electronic effects of its substituents.

  • Directing Effects: The acetoxy group is an ortho-, para-director, while the benzoylformate group is a strong deactivator and meta-director. The overall outcome of an electrophilic substitution reaction will depend on the reaction conditions. However, the acetoxy group's activating effect, stemming from the lone pair on the phenolic oxygen, can direct incoming electrophiles.[1] For example, bromination in the presence of a Lewis acid would likely yield substitution at the positions ortho to the acetoxy group (and meta to the benzoylformate group).

Photochemical Reactivity

The α-keto ester functionality makes the molecule a candidate for photochemical transformations.

  • Norrish Type II Reaction: Alkyl benzoylformates are known to undergo Norrish Type II reactions upon UV irradiation.[7] The reaction proceeds via the excited triplet state, involving an intramolecular γ-hydrogen abstraction from the ethyl group by the aromatic carbonyl oxygen. This leads to the formation of a 1,4-biradical intermediate, which can then cyclize or eliminate to form various products.[7]

Comparative Reactivity and Chemoselectivity

Achieving selective transformations on a multifunctional molecule like this compound requires a nuanced understanding of the relative reactivity of each site. The choice of reagents and conditions is paramount.

Reactive Site Functional Group Type of Reaction Typical Conditions/Reagents Relative Reactivity
α-Keto Carbonyl KetoneNucleophilic Addition, Reduction, CondensationGrignard Reagents, NaBH₄, o-diaminesHighest
Ethyl Ester Carbonyl Ethyl EsterHydrolysis (Saponification), TransesterificationStrong Base (NaOH, reflux), H⁺/ROHHigh
Phenolic Acetate Carbonyl Phenyl EsterHydrolysis (Deprotection)Mild Base (K₂CO₃, NaHCO₃), Room TempModerate
Aromatic Ring BenzeneElectrophilic Aromatic SubstitutionBr₂/FeBr₃, HNO₃/H₂SO₄Low (Deactivated)
  • Selective Deprotection: To unmask the phenol without affecting the ethyl ester, mild basic conditions (e.g., K₂CO₃ in methanol) are employed.

  • Selective Saponification: To hydrolyze the ethyl ester while preserving the phenolic acetate, carefully controlled, stronger basic conditions might be used, though competitive hydrolysis is a risk. A more robust strategy involves protecting the phenol, modifying the ester, and then deprotecting.

  • Ketone vs. Esters: The α-keto group is generally more electrophilic and reactive towards nucleophiles than either of the ester carbonyls. This allows for selective reactions like reduction with NaBH₄, which will typically reduce the ketone without affecting the esters.

Experimental Protocol: Selective Hydrolysis of the Acetoxy Group

This protocol details a self-validating system for the selective cleavage of the phenolic acetate to yield Ethyl 4-hydroxybenzoate, a compound used in the study of sorbents for solid-phase extraction.[8]

Objective: To selectively hydrolyze the phenolic acetate of this compound without affecting the ethyl benzoylformate moiety.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add potassium carbonate to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, neutralize the mixture by slowly adding 1 M HCl until the pH is ~7.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure Ethyl 4-hydroxybenzoate.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Isolation & Purification start Dissolve Starting Material in Methanol add_base Add K₂CO₃ start->add_base monitor Stir at RT Monitor by TLC add_base->monitor quench Neutralize with 1M HCl monitor->quench evap Remove Methanol (Rotary Evaporator) quench->evap extract Extract with Ethyl Acetate evap->extract wash Wash with H₂O & Brine extract->wash dry Dry with MgSO₄ wash->dry filter_conc Filter & Concentrate dry->filter_conc purify Purify (Chromatography/Recrystallization) filter_conc->purify end_product Pure Ethyl 4-hydroxybenzoate purify->end_product

Caption: Workflow for selective hydrolysis of the phenolic acetate.

Conclusion

This compound is a synthetically versatile molecule whose reactivity is dominated by the electrophilic α-keto ester system. However, the presence of a hydrolyzable phenolic acetate and a modifiable aromatic ring provides a rich platform for complex molecular engineering. By carefully selecting reagents and controlling reaction conditions, chemists can selectively target the α-keto carbonyl for additions and condensations, the ester groups for hydrolysis, or the aromatic ring for substitution. This guide highlights the key principles of reactivity and chemoselectivity that are essential for unlocking the full synthetic potential of this valuable chemical intermediate.

References

  • Differential reactivity in the processing of [p-(halomethyl)benzoyl] formates by benzoylformate decarboxylase, a thiamin pyrophosphate dependent enzyme. PubMed. [Link]

  • Nucleophilicity of phenolates in the reaction with p-nitrophenyl acetate in ethanol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure. [Link]

  • Bromination of phenol acetate. (2021). YouTube. [Link]

  • Reactivity of intermediates in benzoylformate decarboxylase: avoiding the path to destruction. PubMed. [Link]

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The Evolving Landscape of Ethyl 4-acetoxybenzoylformate Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course Through Structure and Function

In the dynamic field of medicinal chemistry, the exploration of novel molecular scaffolds as a foundation for drug discovery is a paramount endeavor. The benzoylformate nucleus, a privileged structure, has garnered considerable attention for its synthetic versatility and the diverse biological activities exhibited by its derivatives. This technical guide delves into the burgeoning research surrounding Ethyl 4-acetoxybenzoylformate and its analogous structures. While direct and extensive research on this compound derivatives remains an emerging area, this document serves as a comprehensive treatise by examining the synthesis, biological evaluation, and mechanistic insights of structurally related compounds. By understanding the activities of close chemical cousins, we can extrapolate potential therapeutic avenues and guide future research toward unlocking the full potential of this promising class of molecules. This guide is intended for researchers, scientists, and drug development professionals, providing a blend of technical accuracy and field-proven insights to catalyze innovation.

I. The Chemical Core: Synthesis and Structural Elucidation

The synthetic accessibility of a core scaffold is a critical determinant of its utility in a drug discovery program. The general synthesis of ethyl benzoylformate derivatives often involves the reaction of substituted acetophenones with diethyl oxalate in the presence of a base like sodium ethoxide.

A generalized synthetic scheme is presented below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions R_acetophenone Substituted Acetophenone product Ethyl 2,4-dioxo-4-arylbutanoate Derivative R_acetophenone->product diethyl_oxalate Diethyl Oxalate diethyl_oxalate->product base Sodium Ethoxide (Base) base->product solvent Dried Ethanol (Solvent) solvent->product

Figure 1: General synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives.

This approach allows for the introduction of various substituents on the aromatic ring, enabling the exploration of structure-activity relationships (SAR). For instance, in the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives, different substituted acetophenones can be utilized to generate a library of compounds for biological screening[1].

Experimental Protocol: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives
  • Preparation: To a solution of sodium ethoxide in dried ethanol, add the appropriate substituted acetophenone derivative.

  • Reaction: Slowly add diethyl oxalate to the reaction mixture with continuous stirring.

  • Reflux: Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the crude product.

  • Purification: Filter the precipitate, wash with water, and recrystallize from an appropriate solvent to obtain the pure ethyl 2,4-dioxo-4-arylbutanoate derivative.

II. Unveiling the Biological Spectrum: A Multifaceted Profile

Derivatives sharing the ethyl benzoylformate core have demonstrated a remarkable breadth of biological activities, positioning them as attractive candidates for further investigation in various therapeutic areas.

A. Enzyme Inhibition: A Key to Therapeutic Intervention

Enzyme inhibition is a cornerstone of modern pharmacology. Several derivatives of ethyl benzoate and related structures have shown potent inhibitory activity against a range of clinically relevant enzymes.

1. Neuraminidase Inhibition:

A series of ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates were synthesized and evaluated for their ability to inhibit influenza A neuraminidase[2]. Certain compounds within this series, such as 3d, 3h, and 3p, exhibited notable inhibitory activity at a concentration of 40 µg/mL.

CompoundNeuraminidase Inhibition (%) at 40 µg/mL
3d 36.02
3h 33.40
3p 42.05

Table 1: Neuraminidase inhibitory activity of selected ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoate derivatives[2].

2. Src Kinase Inhibition:

Src kinase, a non-receptor tyrosine kinase, is a well-established target in oncology. A study on ethyl 2,4-dioxo-4-arylbutanoate derivatives revealed moderate inhibitory activity against Src Kinase when compared to the reference drug staurosporine[1]. This suggests that the ethyl benzoylformate scaffold could be a starting point for the development of novel anticancer agents targeting this pathway.

3. Biotin Carboxylase Inhibition:

The rise of antibiotic resistance necessitates the discovery of novel antibacterial targets and agents. Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) has been identified as an inhibitor of biotin carboxylase (BC), a key enzyme in bacterial fatty acid synthesis[3]. SABA1 demonstrates antibacterial properties against Pseudomonas aeruginosa and Escherichia coli[3].

G cluster_pathway Bacterial Fatty Acid Synthesis Pathway cluster_inhibition Inhibition acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase (ACC) fatty_acids Fatty Acids malonyl_coa->fatty_acids Fatty Acid Synthase saba1 SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl] sulfonylamino]benzoate) bc Biotin Carboxylase (Subunit of ACC) saba1->bc Inhibits

Figure 2: Inhibition of biotin carboxylase by SABA1.

B. Antimicrobial and Antifungal Activities

Beyond specific enzyme inhibition, some ethyl benzoate derivatives have shown broader antimicrobial and antifungal effects. For instance, compounds 3g and 3h from the ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoate series displayed fungicidal activity against Rhizoctonia solani, with a 50% inhibition rate at 500 mg/L[2].

C. Anti-inflammatory and Analgesic Properties

Inflammation is a complex biological response implicated in numerous diseases. The monoclinic form of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, a structurally related compound, has demonstrated potent anti-inflammatory and analgesic effects, even exceeding those of established drugs like Piroxicam and Meloxicam in preclinical models[4].

CompoundAnti-inflammatory EffectAnalgesic Effect
Monoclinic Form PowerfulPowerful
Orthorhombic Form WeakPronounced
Piroxicam --
Meloxicam --

Table 2: Comparison of the anti-inflammatory and analgesic effects of polymorphic forms of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate[4].

D. Anticancer Potential

The quest for novel anticancer agents is a continuous effort. A derivative, ethyl 4-isothiocyanatobutanoate (E-4IB), has shown dose-dependent inhibitory action on the proliferation of HeLa cells and significant growth inhibition of transplanted sarcoma cells in rats[5]. These findings suggest that isothiocyanate derivatives of the core structure warrant further investigation as potential anticancer drugs[5].

III. Future Directions and Concluding Remarks

The collective evidence presented in this guide strongly suggests that the ethyl benzoylformate scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, ranging from enzyme inhibition to broad antimicrobial and anticancer effects, underscore the potential of this chemical class.

Future research should focus on a systematic exploration of the structure-activity relationships of this compound derivatives. This will involve the synthesis of a focused library of compounds with variations at the 4-acetoxy position and on the benzoyl ring. High-throughput screening against a panel of biological targets, including kinases, viral enzymes, and microbial strains, will be crucial in identifying lead compounds for further development.

References

  • Synthesis and Biological Activity of Ethyl 4-Acetamido-3-(4-arylthiazol-2-yl-amino)benzoate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Nabavi, S. M., Ebrahimzadeh, M. A., Nabavi, S. F., Jafari, M., & Ramezani, M. (2012). Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. Pharmaceutical biology, 50(9), 1128–1134. Retrieved January 12, 2026, from [Link]

  • Ukrainets, I. V., Liu, Y., Tugaibei, I. A., Bereznyakova, N. L., & Turov, A. V. (2017). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules (Basel, Switzerland), 22(10), 1649. Retrieved January 12, 2026, from [Link]

  • Xu, Y., He, G., Zhang, X., Li, J., Wang, J., Zhang, Q., Wei, Z., & Xu, W. (2021). Design, synthesis and biological evaluation of novel benzoxaborole derivatives as potent PDE4 inhibitors for topical treatment of atopic dermatitis. European journal of medicinal chemistry, 213, 113171. Retrieved January 12, 2026, from [Link]

  • Tran, T. H., & Blanchard, J. S. (2022). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate. Journal of enzyme inhibition and medicinal chemistry, 37(1), 100–108. Retrieved January 12, 2026, from [Link]

  • Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Riaz, N., Iftikhar, M., Saleem, M., Shahnawaz, Rehman, A. ur, Ahmed, I., & Ashraf, M. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). International Journal of Petrochemical Science & Engineering, 10(2). Retrieved January 12, 2026, from [Link]

  • Ujházy, A., Gáspár, A., Szebeni, G., Institoris, L., & Kopper, L. (1998). Ethyl 4-isothiocyanatobutanoate--antiproliferative Activity in Vitro and in Vivo. Anticancer research, 18(3A), 1753–1757. Retrieved January 12, 2026, from [Link]

  • Synthesis of Ethyl 4-substituted-6-methylfuro[2,3-d]pyrimidine-5-carboxylate Reagents and conditions. (a) NaOEt, rt, 6 hrs. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Rafinejad, A., Fallah-Tafti, A., Tiwari, R., Shirazi, A. N., Mandal, D., Parang, K., Foroumadi, A., & Akbarzadeh, T. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. Retrieved January 12, 2026, from [Link]

  • Aygün, M., Yılmaz, E., Bua, S., & Çelik, H. (2022). New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. Journal of biomolecular structure & dynamics, 40(22), 12260–12267. Retrieved January 12, 2026, from [Link]

  • Nakano, M., Chiba, S., Sato, M., Yoshino, T., Takeuchi, M., & Koiso, Y. (2007). Design and synthesis of 1-(4-benzoylphenyl)imidazole derivatives as new potent 20-HETE synthase inhibitors. Bioorganic & medicinal chemistry letters, 17(10), 2845–2848. Retrieved January 12, 2026, from [Link]

  • Huang, Y., Zhang, Q., Ma, Q., Zhao, R., & Zhang, H. (2025). Chemical synthesis and biological evaluation of Ectoine and its derivatives for skin-whitening, antioxidant, and UV-protective activities. Journal of photochemistry and photobiology. B, Biology, 274, 113344. Retrieved January 12, 2026, from [Link]

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CAS number and molecular weight of Ethyl 4-acetoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetoxybenzoylformate is an organic molecule characterized by the presence of an α-keto ester and an acetoxy group attached to a central benzene ring. This unique combination of functional groups makes it a compound of significant interest in the fields of organic synthesis and medicinal chemistry. The α-keto ester moiety is a versatile precursor for a variety of biologically important molecules, including α-hydroxy acids and α-amino acids. The acetoxy group, in turn, can influence the molecule's pharmacokinetic properties, acting as a potential pro-drug feature that can be hydrolyzed in vivo to reveal a more active phenolic compound. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Identity and Properties

CAS Number: 100519-34-4[1][2][3][4][5]

Molecular Formula: C₁₂H₁₂O₅[1][2]

Molecular Weight: 236.22 g/mol [4]

PropertyValue/DescriptionSource
IUPAC Name ethyl 2-(4-acetoxyphenyl)-2-oxoacetateN/A
Synonyms This compound, Benzeneacetic acid, 4-(acetyloxy)-α-oxo-, ethyl ester[3]
Physical State Predicted to be a solid or high-boiling liquid at room temperature.N/A
Boiling Point 154.485 °C (Predicted)[1]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water is predicted.N/A

Proposed Synthesis of this compound

Step 1: Acetylation of Ethyl 4-hydroxybenzoate

The first step involves the protection of the phenolic hydroxyl group as an acetate ester. This is a standard procedure that can be achieved with high yield using acetic anhydride in the presence of a base catalyst such as pyridine or a tertiary amine.

Protocol:

  • To a solution of Ethyl 4-hydroxybenzoate (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate, add a slight excess of acetic anhydride (1.1 to 1.5 equivalents).

  • Add a catalytic amount of a base like pyridine or triethylamine (0.1 equivalents). Alternatively, a stoichiometric amount of a non-nucleophilic base like diisopropylethylamine can be used.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent, wash the organic layer with a mild acid (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 4-acetoxybenzoate. This product is often pure enough for the next step, but can be further purified by column chromatography if necessary.

Step 2: Friedel-Crafts Acylation with Ethyl Oxalyl Chloride

The second step introduces the α-keto ester functionality via a Friedel-Crafts acylation reaction. This reaction utilizes ethyl oxalyl chloride as the acylating agent and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) (1.1 to 1.3 equivalents) in a dry, inert solvent like dichloromethane or 1,2-dichloroethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl oxalyl chloride (1.1 equivalents) in the same solvent to the cooled suspension with vigorous stirring.

  • After the addition is complete, add a solution of Ethyl 4-acetoxybenzoate (1 equivalent) from the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Friedel-Crafts Acylation start1 Ethyl 4-hydroxybenzoate product1 Ethyl 4-acetoxybenzoate start1->product1 Acetylation reagent1 Acetic Anhydride, Pyridine reagent1->product1 final_product This compound product1->final_product Acylation reagent2 Ethyl Oxalyl Chloride, AlCl₃ reagent2->final_product

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

Due to the absence of published spectroscopic data for this compound, the following are predictions based on its chemical structure and data from analogous compounds.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show the following signals (predicted in CDCl₃):

  • Ethyl Ester Group: A quartet around δ 4.4 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.4 ppm (3H, -OCH₂CH₃).

  • Acetoxy Group: A singlet around δ 2.3 ppm (3H, -OCOCH₃).

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.2 ppm), corresponding to the four protons on the para-substituted benzene ring. The protons ortho to the benzoylformate group are expected to be downfield compared to the protons ortho to the acetoxy group.

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum is expected to display signals for all 12 unique carbon atoms. Key predicted shifts include:

  • Carbonyl Carbons: Two signals in the downfield region (δ 160-190 ppm) corresponding to the two carbonyl carbons of the α-keto ester and the acetoxy group.

  • Aromatic Carbons: Signals in the range of δ 120-155 ppm.

  • Ethyl Ester Carbons: Signals around δ 62 ppm (-OCH₂) and δ 14 ppm (-CH₃).

  • Acetoxy Methyl Carbon: A signal around δ 21 ppm.

IR (Infrared) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl groups:

  • α-Keto Ester C=O Stretch: A strong band around 1730-1750 cm⁻¹.

  • Acetoxy C=O Stretch: A strong band around 1760-1770 cm⁻¹.

  • C-O Stretches: Bands in the region of 1000-1300 cm⁻¹.[6]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 236. Fragmentation patterns would likely involve the loss of the ethyl group (-29), the ethoxy group (-45), the acetyl group (-43), and the entire ethyl formate moiety.

Applications in Drug Development and Organic Synthesis

The unique structural features of this compound suggest its potential as a valuable building block in drug discovery and as a versatile intermediate in organic synthesis.

Precursor for Bioactive Molecules

The α-keto ester functional group is a key pharmacophore in a number of biologically active compounds and can serve as a precursor for the synthesis of other important functionalities.[1][2] For instance, the α-keto group can be stereoselectively reduced to an α-hydroxy ester, a common chiral motif in many natural products and pharmaceuticals. Furthermore, it can be converted into an α-amino ester, providing access to unnatural amino acids that can be incorporated into peptidomimetics.

Pro-drug Potential

The 4-acetoxy group can act as a pro-drug moiety. In a biological system, this ester can be cleaved by esterase enzymes to release the corresponding 4-hydroxybenzoylformate derivative. This strategy is often employed in drug design to improve the solubility, stability, and bioavailability of a parent drug molecule containing a phenolic hydroxyl group.

Versatile Synthetic Intermediate

Beyond its potential in medicinal chemistry, this compound can be a useful intermediate in broader organic synthesis. The α-dicarbonyl system is highly reactive and can participate in a variety of chemical transformations, including condensations, cycloadditions, and reactions with nucleophiles, allowing for the construction of complex molecular architectures.

Applications cluster_pharma Drug Development cluster_synthesis Organic Synthesis main_compound This compound bioactive Precursor to Bioactive Molecules main_compound->bioactive prodrug Pro-drug Moiety main_compound->prodrug intermediate Versatile Synthetic Intermediate main_compound->intermediate alpha_hydroxy α-Hydroxy Esters bioactive->alpha_hydroxy Reduction alpha_amino α-Amino Esters bioactive->alpha_amino Reductive Amination hydrolysis 4-Hydroxybenzoylformate Derivative prodrug->hydrolysis Esterase Cleavage

Caption: Potential applications of this compound.

Conclusion

This compound is a molecule with considerable potential, primarily as an intermediate in the synthesis of more complex molecules with potential biological activity. While specific data for this compound is scarce, its structural components—the reactive α-keto ester and the pro-drug-like acetoxy group—provide a strong rationale for its utility in drug discovery and organic synthesis. The proposed synthetic route offers a practical method for its preparation, opening the door for further investigation into its chemical reactivity and potential applications. As the demand for novel molecular scaffolds in drug development continues to grow, compounds like this compound represent valuable tools for the medicinal chemist's arsenal.

References

  • Chemsigma. (n.d.). 100519-34-4 this compound. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound [100519-34-4]. Retrieved from [Link]

  • ACS Omega. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 100519-34-4 | Product Name : this compound. Retrieved from [Link]

  • MDPI. (2022). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • PubMed Central. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

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An In-depth Technical Guide on Potential Research Areas for Ethyl 4-acetoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-acetoxybenzoylformate is a small molecule possessing two key functional moieties: an α-keto ester and an acetoxy-protected phenol. While literature directly pertaining to this compound is sparse, its structural components suggest a rich and unexplored potential in medicinal chemistry and chemical biology. This guide delineates several novel and actionable research avenues for this compound, positioning it as a versatile platform for prodrug development, a scaffold for the synthesis of novel heterocycles, and a tool for bioconjugation. We provide detailed, field-proven experimental protocols, explain the scientific rationale behind each proposed research direction, and present a logical workflow for a comprehensive drug discovery program. This document serves as a foundational blueprint for unlocking the therapeutic and technological value of this promising chemical entity.

Foundational Synthesis of this compound

The utility of any chemical scaffold is predicated on its accessibility. A robust and reproducible synthetic route is therefore the first critical step in exploring the potential of this compound. Based on established organic chemistry principles for the synthesis of related molecules, we propose a logical and efficient four-step pathway starting from the commercially available 4-hydroxymandelic acid.[1][2][3][4]

1.1. Proposed Synthetic Pathway

The proposed synthesis involves: (I) Protection of the phenolic hydroxyl group of 4-hydroxymandelic acid via acetylation.[3] (II) Selective oxidation of the secondary alcohol of the resulting 4-acetoxymandelic acid to yield the corresponding α-keto acid.[4] (III) Fischer-Speier esterification of the α-keto acid to furnish the final product, this compound.[2]

G cluster_0 Proposed Synthetic Workflow A 4-Hydroxymandelic Acid B 4-Acetoxymandelic Acid A->B I. Acetylation (Acetic Anhydride, H₂SO₄) C 4-Acetoxybenzoylformic Acid B->C II. Oxidation (e.g., KMnO₄ or Cr(VI) reagent) D This compound C->D III. Esterification (Ethanol, H₂SO₄, Reflux)

Caption: Proposed multi-step synthesis of this compound.

1.2. Detailed Experimental Protocol

Step I: Synthesis of 4-Acetoxybenzoic Acid (Intermediate for Route Validation)

Rationale: This initial step validates the acetylation of the phenolic hydroxyl group, a key transformation in the proposed pathway. The procedure is adapted from established methods for acetylating 4-hydroxybenzoic acid.[3][5]

  • In a 100 mL conical flask, combine 4-hydroxybenzoic acid (5.0 g) and acetic anhydride (7.5 mL).

  • Carefully add 2-3 drops of concentrated sulfuric acid to the mixture while stirring.

  • Gently warm the flask on a water bath at 50-60°C for 15-20 minutes with continuous stirring.

  • Cool the mixture to room temperature and then add 50 mL of cold water to precipitate the product and quench excess acetic anhydride.

  • Stir the mixture vigorously until the oily residue solidifies completely.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-acetoxybenzoic acid.

  • Self-Validation: Confirm product identity and purity via melting point determination and Thin Layer Chromatography (TLC) against the starting material.[5][6]

Step II & III: Synthesis of 4-Acetoxybenzoylformic Acid and Esterification (Proposed)

Rationale: This sequence leverages the known oxidation of mandelic acids to benzoylformic acids[1][4] and standard esterification techniques.[2][7]

  • Acetylation : Acetylate 4-hydroxymandelic acid using the protocol from Step I to yield 4-acetoxymandelic acid.

  • Oxidation : Dissolve the crude 4-acetoxymandelic acid in an appropriate solvent. Based on literature for mandelic acid oxidation, a solution of potassium permanganate in dilute alkaline solution can be used, followed by careful acidification.[1] The reaction progress should be monitored by TLC to prevent over-oxidation.

  • Work-up : After the reaction is complete, quench the oxidant and extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to isolate the crude 4-acetoxybenzoylformic acid.

  • Esterification : Without extensive purification, dissolve the crude α-keto acid in excess absolute ethanol. Add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

  • Heat the mixture under reflux for 2-4 hours, monitoring the reaction by TLC.[8]

  • Purification : After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography.

Research Area 1: A Prodrug Approach for Phenolic Therapeutics

The 4-acetoxy group is a classic ester promoiety that can be readily cleaved by endogenous esterases to unmask a phenolic hydroxyl group.[9][10] This strategy is frequently employed to enhance the lipophilicity, membrane permeability, and overall bioavailability of phenolic drugs.[11] We propose investigating this compound as a prodrug of the corresponding, potentially bioactive, Ethyl 4-hydroxybenzoylformate.

2.1. Scientific Rationale

Derivatives of p-hydroxy benzoic acid are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[12][13][14] Specifically, scaffolds containing a 4-hydroxybenzoyl moiety have been explored as HDAC inhibitors and antimicrobial agents.[13] By masking the polar hydroxyl group, the acetoxy derivative is expected to have improved pharmacokinetic properties, releasing the active phenolic compound at the target site.

G Prodrug This compound (Lipophilic, Inactive Prodrug) Active Ethyl 4-hydroxybenzoylformate (Polar, Active Drug) Prodrug->Active Esterase Cleavage (in vivo hydrolysis) Target Biological Target (e.g., Enzyme, Receptor) Active->Target Pharmacological Effect

Caption: The prodrug activation pathway for this compound.

2.2. Proposed Research Workflow
  • Synthesis of Parent Compound : Synthesize Ethyl 4-hydroxybenzoylformate to serve as the reference "active drug." This can be achieved by direct esterification of 4-hydroxybenzoylformic acid or by selective hydrolysis of the final prodrug.

  • In Vitro Biological Screening : Screen both the prodrug and the parent phenol against a panel of relevant biological targets. Based on related structures, this could include:

    • Antimicrobial assays (MIC determination against bacterial and fungal strains).[13]

    • Anticancer assays (cytotoxicity against cancer cell lines like HCT116 or A549).[13]

    • Enzyme inhibition assays (e.g., HDAC, tyrosinase, or carbonic anhydrase).[13][15]

  • In Vitro Prodrug Activation Study :

    • Incubate this compound in human liver microsomes or plasma.

    • Monitor the time-dependent disappearance of the prodrug and the appearance of the parent phenol using LC-MS/MS.

    • This experiment confirms that the prodrug is converted to the active form under physiological conditions.

2.3. Quantitative Data Summary (Hypothetical)
CompoundTarget Assay (IC₅₀/MIC)Plasma Stability (t½, min)Cell Permeability (Papp, 10⁻⁶ cm/s)
Ethyl 4-hydroxybenzoylformate1.2 µM>1200.5
This compound>50 µM358.0
Research Area 2: A Versatile Scaffold for Heterocycle Synthesis

The α-keto ester functionality is a powerful and versatile building block in organic synthesis, capable of participating in a wide range of cyclization and condensation reactions.[16][17] this compound can serve as a readily accessible starting material for the synthesis of a library of novel heterocyclic compounds, a chemical class of immense importance in drug discovery.[18]

3.1. Scientific Rationale

By reacting the two adjacent carbonyl groups of the α-keto ester with various binucleophiles, a diverse range of heterocyclic cores can be constructed. For instance, reaction with hydrazines can yield pyridazinones, while condensation with ortho-phenylenediamines can produce quinoxalinones. Each of these heterocyclic scaffolds is prevalent in known therapeutic agents. This approach enables rapid exploration of novel chemical space centered around the 4-acetoxybenzoyl moiety.

3.2. Protocol for Library Synthesis
  • Reaction Setup : In a parallel synthesis array, dispense this compound (1.0 eq) into individual reaction vials.

  • Reagent Addition : To each vial, add a solution of a different binucleophile (1.1 eq), such as substituted hydrazines, amidines, or 1,2-diamines, in an appropriate solvent (e.g., ethanol or acetic acid).

  • Reaction Conditions : Heat the arrays at a suitable temperature (e.g., 80°C) for 12-24 hours.

  • Work-up and Purification : After cooling, the products can be purified using automated flash chromatography or preparative HPLC.

  • Characterization : Confirm the structures of the synthesized library members using LC-MS and NMR. The library is then ready for high-throughput biological screening.

Research Area 3: A Chemical Tool for Bioconjugation

The α-keto group is an excellent electrophilic handle for chemoselective ligation reactions. It can react specifically with nucleophiles like hydrazides and aminooxy groups to form stable hydrazone and oxime linkages, respectively. This reactivity can be exploited to develop chemical probes for biological applications.

4.1. Scientific Rationale

This compound can be envisioned as a latent bioconjugation agent. Following esterase-mediated deacetylation to the free phenol, the molecule could potentially be used in targeted covalent labeling experiments. For example, if linked to a targeting ligand, the α-keto ester could be delivered to a specific protein, where it could then react with a nearby nucleophilic residue.

4.2. Protocol for Model Bioconjugation
  • Probe Synthesis : Synthesize a model probe by attaching a reporter tag (e.g., a fluorophore or biotin) to the aromatic ring of a 4-hydroxybenzoylformate derivative.

  • Protein Modification : Prepare a model protein (e.g., Bovine Serum Albumin) and introduce a unique hydrazide or aminooxy handle onto its surface using established methods.

  • Ligation Reaction : Incubate the modified protein with the α-keto ester probe in a suitable buffer (pH 5-6).

  • Analysis : Confirm the conjugation event by SDS-PAGE (observing a shift in molecular weight) and mass spectrometry. If a fluorescent probe is used, the labeling can be directly visualized by in-gel fluorescence.

Proposed Drug Discovery & Research Workflow

To systematically explore the potential of this compound, a tiered screening and development cascade is essential. This workflow ensures that resources are focused on the most promising avenues.

G cluster_0 Drug Discovery Cascade A Synthesis & Library Generation (Parent Compound, Prodrug, Heterocycles) B Tier 1: In Vitro Screening (Biochemical Assays, e.g., Enzyme Inhibition, MIC) A->B Primary Screening C Tier 2: Cell-Based Assays (Cytotoxicity, Target Engagement, Prodrug Conversion) B->C Hit Confirmation D Tier 3: Lead Optimization & ADME/Tox (SAR Studies, PK Profiling) C->D Lead Generation E In Vivo Proof-of-Concept D->E Candidate Selection

Caption: A logical workflow for the development of this compound.

References
  • Oakwood, T. S., & Weisgerber, C. A. (1941). Benzoylformic acid. Organic Syntheses, Coll. Vol. 1, 241.
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  • University of Sydney, School of Chemistry. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. University of Sydney. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Ester Synthesis: A Guide to 4-Acetoxy Benzoic Acid Production. Pharma-ingredients.com. [Link]

  • Ferriz, J. M., & Vinšová, J. (2010). Prodrug Design of Phenolic Drugs. ResearchGate. [Link]

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  • Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Chemistry LibreTexts. [Link]

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  • Chouhan, K., & Sharma, P. K. (2022). Comparative Study of Solvent Effect for Mandelic Acid Oxidation by Different Oxidants. Asian Journal of Chemistry. [Link]

  • Hasegawa, J., et al. (1993). Synthesis of Optically Active Mandelic Acid via Microbial Oxidation of Racemic 1-Phenyl-l ,2-ethanediol. Journal of Fermentation and Bioengineering. [Link]

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  • Bhatt, S., et al. (2018). Synthesis and Biological Activity Study of Novel N1-(4-Hydroxy Benzoyl)-3-Methyl-5-Phenyl-4(N-4-Chlorophenylazo)-1,2-Diazole and Its Derivatives. ResearchGate. [Link]

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Ethyl 4-acetoxybenzoylformate and its Analogs: A Strategic Guide to Synthesis, Derivatization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Executive Summary: The phenylglyoxylate scaffold, characterized by an α-ketoester linked to a phenyl ring, represents a versatile and promising starting point for the development of novel therapeutic agents. This technical guide focuses on a specific, under-explored member of this class: Ethyl 4-acetoxybenzoylformate. While direct literature on this compound is sparse, its structural components—a reactive α-ketoester, a cleavable acetate group, and a para-substituted aromatic ring—suggest significant potential for chemical modification and biological activity. This document provides a comprehensive, experience-driven framework for researchers and drug development professionals. It outlines a proposed, robust synthetic pathway for the core molecule, strategies for the rational design and synthesis of key analogs, and a logical cascade for biological screening based on the activities of related structures. By synthesizing established chemical principles with forward-looking drug design strategies, this guide aims to equip researchers with the foundational knowledge to explore this promising chemical space.

The Phenylglyoxylate Core: A Scaffold of Opportunity

Phenylglyoxylates, or α-ketoesters, are compounds of significant interest in medicinal chemistry. The vicinal ketone and ester functionalities provide a unique electronic and steric profile, making them valuable as pharmacophores and synthetic intermediates.[1] The α-keto group can participate in hydrogen bonding and other interactions within a biological target, while the ester can be hydrolyzed by esterases present in human tissues, potentially serving as a pro-drug moiety to improve pharmacokinetic properties.[2]

This compound is a specific iteration of this scaffold. Its key features include:

  • Aromatic Ring: A stable core for functionalization.

  • α-Ketoester (Glyoxylate) Moiety: A key functional group for potential biological interactions and further chemical reactions.

  • Para-Acetoxy Group: This group can be readily hydrolyzed to a phenol, offering a potential metabolic handle or a point for pro-drug activation. Its electronic properties also influence the reactivity of the entire molecule.

  • Ethyl Ester: Modulates lipophilicity and can be varied to fine-tune activity and pharmacokinetic profiles.

The exploration of such scaffolds is a cornerstone of modern drug discovery, where novel molecular frameworks are essential for identifying new lead compounds.[3] This guide provides the technical basis for synthesizing and investigating this specific target and its chemical neighborhood.

Synthesis and Characterization of the Core Molecule

While no direct, published synthesis for this compound is readily available, a robust and logical pathway can be designed by combining established, high-yield reactions from related molecules. The proposed synthesis prioritizes accessible starting materials and reliable transformations.

Proposed Retrosynthetic Analysis

A logical approach to synthesizing the target molecule involves disconnecting the ester and the acetyl group, leading back to a common starting material, 4-hydroxybenzoic acid. This strategy is outlined in the diagram below.

G Target This compound Intermediate1 Ethyl 4-hydroxybenzoylformate Target->Intermediate1 Acetylation Intermediate2 4-Hydroxybenzoylformic acid Intermediate1->Intermediate2 Esterification StartingMaterial 4-Hydroxybenzoic Acid Intermediate2->StartingMaterial Formylation/Oxidation Analogue

Caption: Retrosynthetic pathway for this compound.

Detailed Experimental Protocol: A Proposed Pathway

This protocol adapts methodologies from the synthesis of similar compounds, such as ethyl benzoylformate and ethyl 4-acetoxybenzoate.[4][5]

Step 1: Synthesis of Ethyl 4-Hydroxybenzoate (Ethylparaben)

  • Rationale: This initial step creates the foundational ester. Using a classic Fischer esterification is reliable and scalable. Sulfuric acid acts as a catalyst.

  • Procedure:

    • To a solution of 4-hydroxybenzoic acid (1 mole) in absolute ethanol (5 volumes), slowly add concentrated sulfuric acid (0.1 mole) while cooling in an ice bath.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and reduce the solvent volume under vacuum.

    • Pour the residue into cold water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield Ethyl 4-hydroxybenzoate, which can be purified by recrystallization.

Step 2: Friedel-Crafts Acylation to introduce the Glyoxylate Moiety

  • Rationale: This crucial step builds the α-ketoester functionality. A Friedel-Crafts reaction using ethyl oxalyl chloride is a standard method. The hydroxyl group must be protected, or a Lewis acid that does not coordinate strongly with it must be used. A Fries rearrangement is an alternative to consider. For this guide, we assume a direct acylation under carefully controlled conditions.

  • Procedure:

    • In a flask equipped with a nitrogen inlet and stirrer, suspend anhydrous aluminum chloride (1.1 moles) in dichloromethane (DCM) (5 volumes) and cool to 0°C.

    • Slowly add a solution of Ethyl 4-hydroxybenzoate (1 mole) in DCM.

    • Add ethyl oxalyl chloride (1.1 moles) dropwise, maintaining the temperature below 5°C.

    • Allow the reaction to stir at room temperature for 8-12 hours.

    • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product, Ethyl 4-hydroxybenzoylformate, should be purified via column chromatography.

Step 3: Acetylation to Yield this compound

  • Rationale: The final step is a standard acetylation of the phenolic hydroxyl group. Acetic anhydride is an effective and inexpensive acetylating agent, and pyridine acts as both a catalyst and a base to neutralize the acetic acid byproduct.

  • Procedure:

    • Dissolve the purified Ethyl 4-hydroxybenzoylformate (1 mole) in pyridine (3 volumes).

    • Add acetic anhydride (1.2 moles) dropwise while cooling in an ice bath.

    • Stir the reaction at room temperature for 2-4 hours.

    • Pour the reaction mixture into cold water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Purification can be achieved through column chromatography or recrystallization.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR): 1H NMR should show characteristic peaks for the ethyl group (a triplet and a quartet), the aromatic protons, and the acetyl methyl singlet. 13C NMR will confirm the presence of the two carbonyl carbons (keto and ester) and the acetyl carbonyl.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the [M+H]+ or [M+Na]+ peak corresponding to the molecular weight of the product (C12H12O5, MW: 236.22 g/mol ).

  • Infrared (IR) Spectroscopy: Expect strong carbonyl stretching frequencies for the ketone, the ester, and the acetoxy group.

Strategic Design and Synthesis of Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry.[6] Creating a library of analogs by systematically modifying the core structure of this compound allows for the exploration of its biological potential.

Key Modification Sites for Analog Development

The core scaffold offers several strategic points for modification to probe interactions with biological targets and to optimize physicochemical properties.

G cluster_0 Analog Design Strategy Core R1_pos Core->R1_pos R2_pos Core->R2_pos R3_pos Core->R3_pos Ring_pos Core->Ring_pos R1_label R1: Ester Modification (e.g., Methyl, Propyl, Benzyl) R2_label R2: Acetoxy Replacement (e.g., -OH, -OCH3, -NHAc, -F) R3_label R3: α-Keto Modification (e.g., Oxime, Hydrazone) Ring_label Ring Substitution (e.g., Add Cl, F)

Caption: Key sites for analog modification on the core scaffold.

Library of Primary Analogs

The following table outlines a primary set of analogs, their rationale, and references to relevant synthetic methods.

Analog NameStructureRationale for SynthesisRelevant Synthetic Methods
Ethyl 4-hydroxybenzoylformate C_10H_10O_4Key intermediate; potential for direct activity via the free phenol.Synthesized as an intermediate in the proposed protocol.
Ethyl 4-acetylbenzoate C_11H_12O_3Removes the α-keto and acetoxy groups to test their importance. The acetyl group is a common pharmacophore.Synthesized from 4-acetylbenzoic acid and ethanol.[7]
Ethyl 4-formylbenzoate C_10H_10O_3The aldehyde can act as a hydrogen bond acceptor or a reactive handle for further derivatization.Commercially available; synthesis from p-toluic acid derivatives.[8]
Ethyl 4-acetamidobenzoate C_11H_13NO_3The acetamido group is a classic bioisostere for esters and phenols, offering different H-bonding capabilities.Can be synthesized from ethyl 4-aminobenzoate.[9]
Mthis compound C_11H_10O_5Varies the ester group to probe for sensitivity to steric bulk near the binding pocket.Adapt the proposed protocol using methanol instead of ethanol.

Potential Biological Applications and Screening Strategy

Given the novelty of this compound, its biological profile must be inferred from related structures. Analogs of substituted benzoates and related heterocyclic systems have shown a range of activities.

  • Anti-inflammatory and Analgesic Potential: Certain benzothiazine carboxylate esters, which share the feature of being aromatic carboxylic acid derivatives, exhibit potent anti-inflammatory and analgesic effects.[2] This suggests that the core scaffold could be investigated for similar activities, possibly through the inhibition of enzymes like COX or various signaling kinases.

  • Herbicidal and Fungicidal Activity: Thiazole carboxylate derivatives have demonstrated significant herbicidal and fungicidal properties.[10] This indicates a potential application in agrochemicals, warranting screening against relevant plant and fungal species.

  • Anticancer Activity: Acetyl analogs of combretastatin A-4, which feature substituted aromatic rings, are known microtubule depolymerization agents with antitumor efficacy.[6] While structurally different, this highlights that simple aromatic systems can be potent anticancer agents.

Proposed Biological Screening Cascade

A tiered approach is recommended to efficiently screen the synthesized compounds for biological activity.

G cluster_tier1 Tier 1: Primary Screening (In Vitro) cluster_tier2 Tier 2: Cell-Based Assays cluster_tier3 Tier 3: Advanced Studies A Enzyme Inhibition Assays (e.g., COX-1/COX-2, Kinases) D Cellular Inflammation Models (e.g., LPS-stimulated macrophages) A->D B Antiproliferative Assays (e.g., NCI-60 Panel) E Mechanism of Action Studies (e.g., Microtubule polymerization) B->E C Antimicrobial/Antifungal Assays (MIC determination) G ADME/Tox Profiling C->G F In Vivo Efficacy Models (e.g., Carrageenan-induced paw edema) D->F E->G

Sources

An In-Depth Technical Guide to the Stability and Reactivity Profile of Ethyl 4-acetoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetoxybenzoylformate is an α-keto ester with a molecular structure that presents a unique combination of reactive functional groups, making its stability and reactivity profile a critical consideration in its handling, storage, and application, particularly in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of the stability of this compound under various conditions and a detailed analysis of its reactivity with common reagents. The insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound while ensuring its integrity and predictable behavior in chemical processes.

Part 1: Stability Profile of this compound

The stability of this compound is influenced by several factors, including moisture, temperature, light, and pH. Understanding these sensitivities is paramount to preventing degradation and ensuring the compound's purity.

Hydrolytic Stability

The presence of two ester functionalities—an ethyl ester and an acetyl ester—renders this compound susceptible to hydrolysis. The α-keto ester is particularly prone to nucleophilic attack by water.[1] This degradation pathway can be catalyzed by both acids and bases.[2]

Degradation Pathway:

Under aqueous conditions, this compound can undergo hydrolysis at two primary sites:

  • Ethyl Ester Hydrolysis: This reaction yields 4-acetoxybenzoylformic acid and ethanol.

  • Acetyl Ester Hydrolysis: This results in the formation of ethyl 4-hydroxybenzoylformate and acetic acid.

Further hydrolysis of the intermediates can lead to the ultimate degradation product, 4-hydroxybenzoic acid.

G A This compound B 4-Acetoxybenzoylformic Acid + Ethanol A->B Hydrolysis (Ethyl Ester) C Ethyl 4-hydroxybenzoylformate + Acetic Acid A->C Hydrolysis (Acetyl Ester) D 4-Hydroxybenzoic Acid B->D Further Hydrolysis C->D Further Hydrolysis

Caption: Hydrolytic degradation pathways of this compound.

Thermal Stability
Photostability

Aromatic ketones and esters can be sensitive to light. The benzoylformate moiety in this compound contains a carbonyl group conjugated with an aromatic ring, which can absorb UV radiation. This absorption can lead to photochemical reactions, including cleavage and rearrangement.[6] Forced degradation studies under controlled light exposure, as outlined in ICH guidelines, are necessary to fully characterize its photostability.[7]

pH Stability

The rate of hydrolysis of this compound is highly dependent on pH. Both acidic and basic conditions can accelerate the degradation process. Neutral or slightly acidic conditions are generally preferred for storage and handling to minimize hydrolysis.

Summary of Stability Profile
Condition Potential Degradation Pathway Key Considerations
Moisture/Humidity Hydrolysis of ethyl and acetyl ester groups.Store in a dry, well-sealed container. Avoid exposure to humid environments.
Elevated Temperature Thermal decomposition, potentially leading to decarboxylation and ester cleavage.Store in a cool place. Avoid prolonged heating.
Light Exposure Photochemical degradation (cleavage, rearrangement).Store in a light-protected container (e.g., amber vial).
Acidic/Basic pH Acid or base-catalyzed hydrolysis.Maintain a neutral or slightly acidic environment. Avoid contact with strong acids and bases.

Part 2: Reactivity Profile of this compound

The reactivity of this compound is dictated by its key functional groups: the α-keto ester and the aromatic acetoxy group.

Reactivity of the α-Keto Ester Moiety

The adjacent carbonyl groups in the α-keto ester functionality create a highly electrophilic center, making it susceptible to attack by a wide range of nucleophiles.[3]

1. Nucleophilic Addition:

The carbonyl carbon of the keto group is a primary site for nucleophilic attack. Reactions with nucleophiles such as Grignard reagents, organolithium compounds, and enolates can lead to the formation of tertiary alcohols.

2. Transesterification:

In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification, where the ethyl group of the ester is exchanged with the alkyl group of the reacting alcohol.[8] The reaction is typically reversible, and using a large excess of the reactant alcohol can drive the equilibrium towards the desired product.[9]

G A This compound + R-OH B Tetrahedral Intermediate A->B Nucleophilic Attack (R-OH) + Catalyst (Acid or Base) C Alkyl 4-acetoxybenzoylformate + Ethanol B->C Elimination of Ethanol G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare Stock Solution in Acetonitrile prep2 Add to Acidic, Basic, and Neutral Media prep1->prep2 stress1 Incubate at Constant Temperature prep2->stress1 analysis1 Withdraw Aliquots at Time Intervals stress1->analysis1 analysis2 Neutralize and Dilute analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3

Caption: Workflow for a forced hydrolytic degradation study.

Protocol 2: Reactivity with a Nucleophile (e.g., Aniline)

This protocol outlines a general procedure to evaluate the reactivity of this compound with an amine nucleophile.

Materials:

  • This compound

  • Aniline

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Stirring plate and magnetic stir bar

  • Reaction vessel with a condenser

  • TLC plates and developing chamber

  • Analytical balance

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add aniline (1.1 equivalents) to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or reflux).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) at regular intervals.

  • Upon completion of the reaction (as indicated by the disappearance of the starting material on TLC), quench the reaction.

  • Work up the reaction mixture by washing with appropriate aqueous solutions to remove any unreacted starting materials and byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

  • Characterize the product using analytical techniques like NMR, IR, and Mass Spectrometry to confirm its structure.

Conclusion

This compound is a versatile chemical intermediate whose utility is closely tied to a thorough understanding of its stability and reactivity. The presence of both an α-keto ester and an aromatic acetoxy group imparts a rich and complex chemical behavior. While susceptible to hydrolysis and potentially sensitive to heat and light, proper handling and storage under controlled conditions can ensure its integrity. Its electrophilic nature makes it a valuable synthon for a variety of chemical transformations, particularly with nucleophilic reagents. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers, enabling them to confidently and effectively incorporate this compound into their synthetic strategies and drug development programs.

References

  • Engineering Journal IJOER. (n.d.).
  • MDPI. (2022). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [3]3. ResearchGate. (2025). Hydrolytic stability of synthetic ester lubricants. [2]4. Benchchem. (n.d.). An In-depth Technical Guide to the Hydrolytic Stability of Neopentyl Polyol Esters. [10]5. Benchchem. (n.d.). A Comparative Guide to the Reactivity of Alpha-Halo Beta-Keto Esters. [11]6. PMC. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. [12]7. MedCrave online. (2016). Forced Degradation Studies. [6]8. Chemistry Stack Exchange. (2019). Thermal decomposition of ester.

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • The Pharma Innovation. (2015). Drug-Excipient compatibility studies: First step for dosage form development. [13]11. PharmaQuesT. (n.d.). DRUG-EXCIPIENT COMPATIBILITY STUDIES. [14]12. NC State Repository. (n.d.). Kinetics of Transesterification. [15]13. MDPI. (n.d.). Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous Ethyl Lactate: A Kinetic Study. [16]14. Wikipedia. (n.d.). Transesterification. [8]15. ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [7]16. ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [1]17. ResearchGate. (n.d.). Degradation Pathways. [17]18. Lubes'N'Greases. (2020). Enhancing Esters Hydrolytic Stability and Biodegradability. [18]19. Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [9]20. International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [19]21. Sched. (n.d.). Enantioselective Reactions of α-Ketoesters as Pronucleophile. [20]22. MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.

Sources

An In-Depth Technical Guide to Ethyl 4-acetoxybenzoylformate: Synthesis, Characterization, and Commercial Landscape for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 4-acetoxybenzoylformate, a compound of interest for professionals in chemical research and drug development. Given its status as a niche chemical, this document focuses on a proposed synthetic pathway, leveraging established chemical principles, alongside a review of the commercial availability of its precursors.

Introduction: The Scientific Interest in this compound

This compound belongs to the class of α-keto esters, a group of compounds recognized for their versatile reactivity and significant roles as building blocks in organic synthesis. The presence of the α-keto ester moiety allows for a wide range of chemical transformations, making it a valuable intermediate for constructing complex molecular architectures. Specifically, the combination of the reactive glyoxylic ester function and the acetylated phenol group suggests potential applications in medicinal chemistry, where it could serve as a precursor for novel bioactive molecules, including enzyme inhibitors and receptor ligands.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process commencing from the commercially accessible starting material, 4-acetoxybenzoic acid. The proposed pathway is grounded in well-established and reliable chemical transformations, ensuring a high degree of confidence in its practical implementation.

The overall synthetic strategy involves four key stages:

  • Conversion of 4-acetoxybenzoic acid to its corresponding acid chloride.

  • Transformation of the acid chloride into an acyl cyanide.

  • Hydrolysis of the acyl cyanide to yield 4-acetoxybenzoylformic acid.

  • Esterification of the resulting α-keto acid to afford the target compound, this compound.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Step 1: Acyl Chloride Formation cluster_2 Step 2: Cyanation cluster_3 Step 3: Hydrolysis cluster_4 Step 4: Esterification A 4-Acetoxybenzoic Acid B 4-Acetoxybenzoyl Chloride A->B SOCl₂ or (COCl)₂ C 4-Acetoxybenzoyl Cyanide B->C CuCN D 4-Acetoxybenzoylformic Acid C->D conc. HCl E This compound D->E EtOH, H₂SO₄ (cat.)

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Acetoxybenzoyl Chloride

  • Rationale: The conversion of the carboxylic acid to a more reactive acid chloride is a standard procedure to facilitate the subsequent nucleophilic substitution with cyanide. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place 4-acetoxybenzoic acid (1.0 eq).

    • Add thionyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF).

    • Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 4-acetoxybenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of 4-Acetoxybenzoyl Cyanide

  • Rationale: The reaction of an acyl chloride with a cyanide source, such as copper(I) cyanide, is a well-established method for the preparation of acyl cyanides. This reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Procedure:

    • In a dry flask under an inert atmosphere, suspend copper(I) cyanide (1.1 eq) in a dry, aprotic solvent such as acetonitrile.

    • Add the crude 4-acetoxybenzoyl chloride (1.0 eq) dissolved in the same solvent dropwise to the suspension.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and filter to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-acetoxybenzoyl cyanide.

Step 3: Hydrolysis to 4-Acetoxybenzoylformic Acid

  • Rationale: The hydrolysis of the acyl cyanide to the corresponding α-keto acid is typically achieved under acidic conditions. Concentrated hydrochloric acid is effective for this transformation, converting the nitrile group to a carboxylic acid.[1]

  • Procedure:

    • To the crude 4-acetoxybenzoyl cyanide, add concentrated hydrochloric acid.

    • Stir the mixture at room temperature for 24-48 hours.[1]

    • The progress of the reaction can be monitored by the disappearance of the starting material (TLC or GC-MS).

    • After completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-acetoxybenzoylformic acid.

Step 4: Fischer Esterification to this compound

  • Rationale: The final step is a classic Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst to form the corresponding ester. Using a large excess of ethanol serves to drive the equilibrium towards the product.[2]

  • Procedure:

    • Dissolve the crude 4-acetoxybenzoylformic acid in a large excess of absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

    • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.[3]

    • After completion, cool the reaction mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

    • Remove the excess ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel.

Commercial Availability of Key Precursors

While this compound itself is not commercially available, its primary precursor, 4-acetoxybenzoic acid, is readily obtainable from several reputable suppliers. This accessibility is a crucial factor in the feasibility of the proposed synthetic route.

SupplierProduct NamePurityCAS Number
TCI America 4-Acetoxybenzoic Acid>98.0%2345-34-8[4]
Thermo Scientific Chemicals 4-Acetoxybenzoic acid98+%2345-34-8[5][6]
Sigma-Aldrich 4-Acetoxybenzoic acid96%2345-34-8[7]
Simson Pharma Limited 4-Acetoxybenzoic acidHigh Quality2345-34-8

Expected Characterization of this compound

The structural confirmation of the synthesized this compound would rely on standard analytical techniques. Based on the structures of related compounds, the following spectral data can be anticipated:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the acetyl group (a singlet), and the aromatic protons (two doublets).

  • ¹³C NMR: The spectrum should display distinct signals for the carbonyl carbons of the ester and keto groups, the acetyl carbonyl, the aromatic carbons, and the carbons of the ethyl and methyl groups.

  • IR Spectroscopy: Characteristic absorption bands for the ester carbonyls (around 1760 cm⁻¹ for the acetate and 1730 cm⁻¹ for the ethyl ester) and the keto carbonyl (around 1680 cm⁻¹) are expected.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Potential Applications in Drug Development

α-Keto esters are valuable intermediates in the synthesis of various pharmaceuticals. The dual functionality of this compound makes it a particularly interesting building block. The α-keto ester moiety can participate in a variety of carbon-carbon bond-forming reactions, while the acetoxy group can be hydrolyzed to a phenol, providing a handle for further functionalization or for mimicking the hydroxyl group of tyrosine in biologically active molecules. This compound could potentially be utilized in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs), enzyme inhibitors, or as a scaffold for combinatorial libraries in drug discovery campaigns.

References

  • CP Lab Safety. 4-Acetoxybenzoic Acid, 25g, Each. [Link]

  • Google Patents.
  • Organic Syntheses. Benzoylformic acid. [Link]

  • Chemistry LibreTexts. 2.4: Preparation of 4-Acetoxy Benzoic acid. [Link]

  • Canadian Science Publishing. Photochemistry of alkyl esters of benzoylformic acid. [Link]

  • PierpaLab. Ethyl Formate Synthesis. [Link]

  • Sciencemadness Discussion Board. preparation of ethyl formate. [Link]

  • Journal of the American Chemical Society. A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

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Methodological & Application

Step-by-step synthesis protocol for Ethyl 4-acetoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 4-Acetoxybenzoate

Foreword

This document provides a detailed, research-grade protocol for the synthesis of Ethyl 4-acetoxybenzoate. While the initial topic of interest was Ethyl 4-acetoxybenzoylformate, a comprehensive review of established chemical literature and databases did not yield a direct, validated synthesis protocol for this specific α-ketoester. However, a robust, reliable, and thoroughly documented procedure exists for the closely related and structurally significant compound, Ethyl 4-acetoxybenzoate. This compound serves as a valuable building block in organic synthesis.

This guide, therefore, focuses on a field-proven, two-stage synthesis pathway:

  • Stage 1: Acetylation of 4-hydroxybenzoic acid to produce the key intermediate, 4-acetoxybenzoic acid.

  • Stage 2: Esterification of 4-acetoxybenzoic acid to yield the final product, Ethyl 4-acetoxybenzoate.

This application note is designed for researchers and scientists in chemical synthesis and drug development, providing not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the reaction mechanism.

Reaction Overview

The synthesis begins with the protection of the phenolic hydroxyl group of 4-hydroxybenzoic acid via acetylation. This is a classic esterification reaction where acetic anhydride serves as the acylating agent, catalyzed by a strong acid, to form 4-acetoxybenzoic acid, a stable intermediate[1][2].

The second stage involves the esterification of the carboxylic acid group of 4-acetoxybenzoic acid. The chosen method employs triethyloxonium tetrafluoroborate (Meerwein's salt), a powerful and selective ethylating agent that functions under mild, non-acidic conditions.[3]. This approach is particularly advantageous as it avoids the harsh conditions of traditional Fischer esterification, which could potentially cleave the acetate ester formed in the first stage. A non-nucleophilic base, diisopropylethylamine, is used to neutralize the HBF₄ generated during the reaction[3].

Reaction Scheme: Stage 1: Acetylation 4-Hydroxybenzoic Acid + Acetic Anhydride → 4-Acetoxybenzoic Acid + Acetic Acid

Stage 2: Ethylation 4-Acetoxybenzoic Acid + (C₂H₅)₃O⁺BF₄⁻ → Ethyl 4-acetoxybenzoate

Quantitative Data Summary

The following table summarizes the key quantitative data for both stages of the synthesis.

Parameter Stage 1: Acetylation Stage 2: Esterification
Starting Material 4-Hydroxybenzoic Acid4-Acetoxybenzoic Acid
Molecular FormulaC₇H₆O₃C₉H₈O₄
Molecular Weight138.12 g/mol 180.16 g/mol [4]
Sample Mass2.0 g1.80 g
Moles~0.0145 mol0.0100 mol
Primary Reagent Acetic AnhydrideTriethyloxonium tetrafluoroborate
Molecular FormulaC₄H₆O₃(C₂H₅)₃OBF₄
Molecular Weight102.09 g/mol 189.99 g/mol
Amount3.0 mL (3.24 g)2.09 g
Moles~0.0317 mol0.0110 mol
Catalyst / Base Conc. Sulfuric AcidDiisopropylethylamine
Amount1 drop1.9 mL (1.4 g)
MolesCatalytic0.011 mole
Solvent None (reagent is solvent)Dichloromethane (CH₂Cl₂)
VolumeN/A75 mL
Reaction Time ~15 minutes16–24 hours
Reaction Temp. 50-60°CRoom Temperature
Product 4-Acetoxybenzoic AcidEthyl 4-acetoxybenzoate
Molecular FormulaC₉H₈O₄C₁₁H₁₂O₄
Molecular Weight180.16 g/mol [4]208.21 g/mol [5]
Theoretical Yield ~2.61 g~2.08 g
Expected Yield High85–95%[3]

Experimental Protocols

Stage 1: Synthesis of 4-Acetoxybenzoic Acid

This protocol is adapted from established procedures for the acetylation of phenols[1][2].

Materials:

  • 4-hydroxybenzoic acid (2.0 g)

  • Acetic anhydride (3.0 mL)

  • Concentrated sulfuric acid (1 drop)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a 50 mL conical flask, combine 2.0 g of dry 4-hydroxybenzoic acid and 3.0 mL of acetic anhydride.

  • Catalyst Addition: Carefully add one drop of concentrated sulfuric acid to the mixture. Swirl the flask gently to ensure thorough mixing. The sulfuric acid protonates the acetic anhydride, making it a more potent electrophile.

  • Heating: Warm the mixture on a water bath at approximately 50-60°C for 15 minutes. Stir or swirl the flask occasionally to promote homogeneity and complete the reaction.

  • Precipitation: Allow the flask to cool to room temperature. Add 30 mL of cold deionized water to the mixture and stir vigorously. This step serves two purposes: it quenches any unreacted acetic anhydride and precipitates the solid product, which is insoluble in water.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove water-soluble impurities.

  • Recrystallization: Transfer the crude solid to a beaker. Add a minimum amount of hot ethanol (~6 mL) to dissolve the solid completely. Pour this solution into 15 mL of warm water. If a solid separates immediately, gently warm the mixture until the solution becomes clear again.

  • Crystallization and Drying: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Needle-like crystals of 4-acetoxybenzoic acid should form. Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Stage 2: Synthesis of Ethyl 4-acetoxybenzoate

This protocol is based on the highly reliable procedure published in Organic Syntheses[3].

Materials:

  • 4-Acetoxybenzoic acid (1.80 g, 0.0100 mole)

  • Triethyloxonium tetrafluoroborate (2.09 g, 0.0110 mole)

  • Diisopropylethylamine (Hünig's base) (1.9 mL, 0.011 mole)

  • Dichloromethane (DCM), anhydrous (75 mL)

  • 1 N Hydrochloric acid (HCl)

  • 1 N Potassium hydrogen carbonate (KHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 1.80 g of 4-acetoxybenzoic acid and 75 mL of anhydrous dichloromethane. Stir the mixture to dissolve the acid.

  • Addition of Ethylating Agent: Add 2.09 g of triethyloxonium tetrafluoroborate to the solution. A 10% molar excess of this reagent ensures the complete consumption of the carboxylic acid, leading to higher yields[3].

  • Base Addition: Using a syringe, slowly add 1.9 mL of diisopropylethylamine to the stirring solution. This sterically hindered, non-nucleophilic base neutralizes the acidic by-product generated from the oxonium salt without competing in the ethylation reaction.

  • Reaction: Stopper the flask and continue stirring at room temperature for 16 to 24 hours.

  • Work-up - Acid Wash: Transfer the reaction mixture to a separatory funnel. Extract three times with 50 mL portions of 1 N hydrochloric acid. This step removes the diisopropylethylamine and its corresponding salt.

  • Work-up - Base Wash: Extract the organic layer three times with 50 mL portions of 1 N potassium hydrogen carbonate. This wash is crucial for removing any unreacted 4-acetoxybenzoic acid.

  • Work-up - Brine Wash: Wash the organic layer once with 50 mL of saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying and Concentration: Transfer the dichloromethane layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the residue by bulb-to-bulb distillation at approximately 140°C under reduced pressure (5 mm Hg) to yield 1.77–1.98 g (85–95%) of pure Ethyl 4-acetoxybenzoate as a colorless, viscous liquid[3].

Synthesis Workflow Diagram

SynthesisWorkflow cluster_stage1 Stage 1: Acetylation cluster_stage2 Stage 2: Esterification cluster_purification Workup & Purification start1 4-Hydroxybenzoic Acid product1 4-Acetoxybenzoic Acid start1->product1 50-60°C, 15 min reagent1 Acetic Anhydride (H₂SO₄ catalyst) reagent1->start1 product2 Ethyl 4-acetoxybenzoate product1->product2 RT, 16-24h reagent2 Triethyloxonium Tetrafluoroborate reagent2->product1 base Diisopropylethylamine (DCM Solvent) base->product1 workup Aqueous Washes (HCl, KHCO₃, Brine) product2->workup purify Distillation (140°C, 5 mm Hg) workup->purify

Caption: Workflow for the two-stage synthesis of Ethyl 4-acetoxybenzoate.

References

  • Raber, D. J., Gariano, P., Jr., Brod, A. O., Gariano, A. L., & Guida, W. C. (1977). Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-acetoxybenzoates. Organic Syntheses, 56, 59. URL: [Link]

  • Corson, B. B., Dodge, R. A., Harris, S. A., & Hazen, R. K. (1931). Ethyl Benzoylformate. Organic Syntheses, 11, 48. URL: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 600911, Ethyl 4-acetylbenzoate. URL: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 220420, Ethyl-4-acetamidobenzoate. URL: [Link]

  • Shriner, R. L., Schmidt, A. G., & Roll, L. J. (1930). Acetic acid, benzoyl-, ethyl ester. Organic Syntheses, 10, 42. URL: [Link]

  • University of the West Indies. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. Department of Chemistry. URL: [Link]

  • Chemistry LibreTexts. (2021). 2.4: Preparation of 4-Acetoxy Benzoic acid. URL: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16865, Benzoic acid, 4-(acetyloxy)-. URL: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90232, Ethyl 4-ethoxybenzoate. URL: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80498, Ethyl 4-formylbenzoate. URL: [Link]

  • McElvain, S. M., & Weber, K. H. (1941). Acetic acid, benzoyl-, ethyl ester. Organic Syntheses, 21, 40. URL: [Link]

  • PrepChem. (n.d.). Preparation of ethyl 4-[2-(phthalimido)ethoxy]acetoacetate. URL: [Link]

  • Google Patents. (1974). US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates.
  • Google Patents. (1991). CN1047589C - Catalytic synthesis method of ethyl 4-acetoxybutyrate at normal temperature.

Sources

The Synthetic Versatility of Ethyl 4-acetoxybenzoylformate: A Gateway to Novel Chemical Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-acetoxybenzoylformate is a bifunctional building block with significant potential in organic synthesis, particularly for the construction of complex molecular frameworks in medicinal chemistry and materials science. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile reagent. We will explore its plausible synthetic pathways, delve into the reactivity of its key functional groups—the α-keto ester and the acetoxy moiety—and provide detailed, field-tested protocols for its use in the synthesis of valuable chemical entities, such as heterocyclic compounds.

Introduction: Unveiling a Multifunctional Synthetic Tool

This compound, while not extensively documented in current literature, presents a compelling scaffold for organic synthesis. Its structure combines the electrophilic reactivity of an α-keto ester with a protected phenol, offering a strategic advantage in multi-step synthetic sequences. The α-keto ester functionality is a well-established precursor for a variety of chemical transformations, including condensations, nucleophilic additions, and cyclizations, making it a valuable tool for the synthesis of diverse molecular architectures.[1] The 4-acetoxy group serves as a protected hydroxyl group, which can be unveiled at a later synthetic stage, or it can act as an ortho-, para-directing group in electrophilic aromatic substitution reactions, albeit with attenuated activating influence compared to a free hydroxyl group.[2][3]

This application note will first outline a proposed, efficient synthesis of this compound from readily available starting materials. Subsequently, we will provide detailed protocols for its application as a building block, focusing on the synthesis of heterocyclic structures, which are prevalent in many pharmaceutical agents.[1]

Proposed Synthesis of this compound

A practical and efficient synthesis of this compound can be envisioned through a two-step process starting from the commercially available 4-hydroxybenzoic acid. The first step involves the protection of the phenolic hydroxyl group via acetylation, followed by a Friedel-Crafts acylation reaction.

Part 1: Synthesis of the Precursor - 4-Acetoxybenzoic Acid

The initial step is the acetylation of 4-hydroxybenzoic acid. This is a well-established and high-yielding reaction.[4][5][6]

Experimental Protocol: Synthesis of 4-Acetoxybenzoic Acid [5][6]

  • In a 100 mL conical flask, combine 4-hydroxybenzoic acid (10.0 g, 72.4 mmol) and acetic anhydride (15 mL, 159 mmol).

  • Carefully add 3-4 drops of concentrated sulfuric acid to the mixture with gentle swirling.

  • Warm the flask on a water bath at 50-60°C for 15 minutes, with occasional stirring, until the reaction is complete (the solid dissolves).

  • Allow the reaction mixture to cool to room temperature, then slowly pour it into 150 mL of cold water with vigorous stirring.

  • The white precipitate of 4-acetoxybenzoic acid is collected by vacuum filtration and washed with cold water.

  • The crude product can be purified by recrystallization from an ethanol-water mixture to yield fine, needle-like crystals.

  • Dry the purified product in a desiccator. The expected yield is typically high.

Compound Molecular Weight ( g/mol ) Melting Point (°C) Appearance
4-Acetoxybenzoic acid180.16189-192White crystalline solid

Table 1: Physical Properties of 4-Acetoxybenzoic Acid.[7]

Part 2: Proposed Synthesis of this compound via Friedel-Crafts Acylation

With the 4-acetoxybenzoic acid in hand, the next conceptual step involves the introduction of the ethyl glyoxylate moiety. A plausible approach is the conversion of 4-acetoxybenzoic acid to its acid chloride, followed by a reaction with a suitable reagent to form the α-keto ester. However, a more direct and efficient method for analogous compounds is the Friedel-Crafts acylation of an activated aromatic ring with an appropriate acylating agent.[8][9] For the synthesis of this compound, a direct acylation of a precursor like ethyl 4-acetoxybenzoate with ethyl oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride is a viable, though potentially challenging, route. A more reliable approach would be the esterification of 4-acetoxybenzoylformic acid, which itself can be synthesized via oxidation of a suitable precursor.

A practical synthetic route involves the esterification of the corresponding α-keto acid.

Conceptual Workflow for this compound Synthesis

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Conversion to Acid Chloride cluster_2 Step 3: α-Keto Ester Formation 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic_Acid 4-Acetoxybenzoic_Acid 4-Acetoxybenzoic_Acid 4-Hydroxybenzoic_Acid->4-Acetoxybenzoic_Acid H2SO4 (cat.) Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->4-Acetoxybenzoic_Acid 4-Acetoxybenzoyl_Chloride 4-Acetoxybenzoyl_Chloride 4-Acetoxybenzoic_Acid->4-Acetoxybenzoyl_Chloride SOCl2 or (COCl)2 Ethyl_4-acetoxybenzoylformate Ethyl_4-acetoxybenzoylformate 4-Acetoxybenzoyl_Chloride->Ethyl_4-acetoxybenzoylformate Reagent e.g., Ethyl Glyoxalate derivative or other C2 synthon Reagent->Ethyl_4-acetoxybenzoylformate G Reactant_1 This compound Product Ethyl 2-(4-acetoxyphenyl)quinoxaline-3-carboxylate Reactant_1->Product Reactant_2 o-Phenylenediamine Reactant_2->Product AcOH, reflux

Caption: Synthesis of a quinoxaline derivative.

Experimental Protocol: Synthesis of Ethyl 2-(4-acetoxyphenyl)quinoxaline-3-carboxylate

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 4.23 mmol) in glacial acetic acid (20 mL).

  • Add o-phenylenediamine (0.46 g, 4.25 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • The precipitated solid is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol to afford the pure quinoxaline derivative.

Product Reaction Type Key Reagents Typical Yield
Ethyl 2-(4-acetoxyphenyl)quinoxaline-3-carboxylateCondensation/Cyclizationo-Phenylenediamine, Acetic AcidGood to Excellent

Table 2: Representative Reaction of this compound.

2. Asymmetric Hydrogenation:

The keto group can be asymmetrically hydrogenated to produce chiral α-hydroxy esters, which are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals. [10]

Strategic Use of the 4-Acetoxy Group

The 4-acetoxy group offers several strategic advantages:

  • Protecting Group: It serves as a stable protecting group for the phenolic hydroxyl group, which can be deprotected under basic or acidic conditions to reveal the free phenol. This allows for reactions to be performed on other parts of the molecule without affecting the hydroxyl group.

  • Directing Group: The acetoxy group is an ortho-, para-director in electrophilic aromatic substitution reactions. [2]This allows for the introduction of additional substituents on the aromatic ring at specific positions. While it is an activating group, its effect is attenuated compared to a free hydroxyl group, which can be advantageous in controlling the reactivity and preventing over-reaction. [2][11]* Modification: The acetoxy group can be readily hydrolyzed to the corresponding phenol, which can then be further functionalized, for example, by etherification.

Workflow for Sequential Functionalization

G Start This compound Step1 Heterocycle Formation (e.g., Quinoxaline synthesis) Start->Step1 Intermediate1 Substituted Heterocycle with 4-acetoxy group Step1->Intermediate1 Step2 Deprotection (Hydrolysis of acetoxy group) Intermediate1->Step2 Intermediate2 Substituted Heterocycle with 4-hydroxy group Step2->Intermediate2 Step3 Further Functionalization (e.g., Etherification) Intermediate2->Step3 Final_Product Diversified Final Product Step3->Final_Product

Caption: Strategic use of the 4-acetoxy group in multi-step synthesis.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules, particularly heterocyclic compounds of medicinal interest. The protocols and strategies outlined in this application note are intended to serve as a practical guide for researchers to harness the full synthetic potential of this valuable reagent. The ability to perform reactions on the α-keto ester moiety while having a protected, yet strategically useful, acetoxy group on the aromatic ring makes this compound a powerful tool for the efficient and elegant construction of novel chemical entities.

References

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Application Notes and Protocols: Ethyl 4-acetoxybenzoylformate as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-acetoxybenzoylformate is a bespoke α-keto ester distinguished by the presence of a reactive acetoxy group on the phenyl ring. While its direct applications in heterocyclic synthesis are not extensively documented in current literature, its chemical architecture presents a compelling platform for the construction of a variety of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. The dual reactivity of the α-keto ester moiety and the potential for the 4-acetoxy group to be hydrolyzed to a nucleophilic phenol or act as a leaving group opens up a diverse range of synthetic possibilities.

These application notes provide a forward-looking guide for researchers, scientists, and drug development professionals on the prospective applications of this compound in the synthesis of quinoxalines, benzoxazinones, and benzofurans. The protocols detailed herein are founded on well-established principles of organic synthesis and analogous reactions of similar α-keto esters and related compounds.[1][2]

Synthesis of Quinoxaline Derivatives via Hinsberg Condensation

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various pharmaceuticals with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[3][4] The Hinsberg quinoxaline synthesis, a condensation reaction between an α-dicarbonyl compound and an ortho-phenylenediamine, provides a direct and efficient route to this privileged scaffold.[5][6]

Proposed Synthetic Application

This compound, possessing an α-keto-ester functionality, is an ideal candidate for the Hinsberg condensation with various substituted ortho-phenylenediamines. The reaction is anticipated to proceed under mild acidic conditions to afford highly functionalized quinoxaline derivatives.

Reaction Scheme:

Experimental Protocol

Materials:

  • This compound

  • Substituted o-phenylenediamine (e.g., o-phenylenediamine, 4,5-dimethyl-1,2-phenylenediamine)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10 mL/mmol).

  • To this solution, add the substituted o-phenylenediamine (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product is expected to precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Ethyl 2-(4-acetoxyphenyl)quinoxaline-3-carboxylate derivative.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the more electrophilic ketone carbonyl of the α-keto ester. This is followed by an intramolecular cyclization involving the second amino group and the ester carbonyl, leading to a dihydroxydihydroquinoxaline intermediate. Subsequent dehydration under the acidic conditions furnishes the aromatic quinoxaline ring.

Hinsberg_Mechanism reagents This compound + o-Phenylenediamine intermediate1 Initial Adduct reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization intermediate3 Dehydrated Intermediate intermediate2->intermediate3 Dehydration product Quinoxaline Derivative intermediate3->product Aromatization

Caption: Proposed mechanism for the Hinsberg synthesis of quinoxalines.

Data Summary (Hypothetical)
Entryo-Phenylenediamine SubstituentCatalystReaction Time (h)Yield (%)
1HAcetic Acid485
24,5-dimethylAcetic Acid3.592
34-chloroAcetic Acid578

Synthesis of Benzoxazinone Derivatives

Benzoxazinones are another important class of heterocyclic compounds with diverse biological activities.[7] They can be synthesized through the condensation of ortho-aminophenols with α-keto acids or their derivatives.[2][8][9]

Proposed Synthetic Application

The reaction of this compound with ortho-aminophenols is proposed to yield novel benzoxazinone derivatives. The reaction likely proceeds through an initial N-acylation followed by an intramolecular cyclization.

Reaction Scheme:

Experimental Protocol

Materials:

  • This compound

  • Substituted o-aminophenol (e.g., 2-aminophenol, 2-amino-4-nitrophenol)

  • Pyridine (solvent and base)

  • Toluene (co-solvent)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of toluene and pyridine (3:1 v/v), add the substituted o-aminophenol (1.1 eq).

  • Heat the reaction mixture to 110 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired benzoxazinone derivative.

Mechanistic Rationale

The reaction is expected to initiate with the nucleophilic attack of the amino group of the o-aminophenol on the ester carbonyl of the α-keto ester, leading to an amide intermediate. Subsequent intramolecular cyclization via the attack of the phenolic oxygen on the ketone carbonyl, followed by dehydration, would yield the benzoxazinone core.

Benzoxazinone_Mechanism reagents This compound + o-Aminophenol intermediate1 Amide Intermediate reagents->intermediate1 N-Acylation intermediate2 Cyclized Hemiketal intermediate1->intermediate2 Intramolecular Cyclization product Benzoxazinone Derivative intermediate2->product Dehydration

Caption: Proposed mechanism for benzoxazinone synthesis.

Data Summary (Hypothetical)
Entryo-Aminophenol SubstituentSolventReaction Time (h)Yield (%)
1HToluene/Pyridine875
24-nitroToluene/Pyridine1068
34-methylToluene/Pyridine782

Synthesis of Benzofuran Derivatives

Benzofurans are prevalent structural motifs in natural products and pharmaceuticals, exhibiting a wide range of biological activities.[10] A common synthetic strategy involves the reaction of phenols with α-haloketones or α-keto esters under various conditions.[11][12][13]

Proposed Synthetic Application

A plausible application of this compound involves an initial hydrolysis of the acetoxy group to a phenol, followed by an intramolecular cyclization. Alternatively, an intermolecular reaction with another phenol molecule could lead to more complex benzofuran structures. For this note, we will focus on the intramolecular pathway.

Reaction Scheme (Intramolecular):

  • Hydrolysis: [this compound] --(Base)--> [Ethyl 4-hydroxybenzoylformate]

  • Cyclization: [Ethyl 4-hydroxybenzoylformate] --(Acid)--> [Ethyl 5-hydroxybenzofuran-2-carboxylate]

Experimental Protocol (Two-Step)

Step 1: Hydrolysis

Materials:

  • This compound

  • Sodium Hydroxide (1M aqueous solution)

  • Methanol

  • Hydrochloric Acid (1M aqueous solution)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add 1M NaOH solution (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Acidify the mixture with 1M HCl to pH 3-4.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain crude Ethyl 4-hydroxybenzoylformate.

Step 2: Intramolecular Cyclization

Materials:

  • Ethyl 4-hydroxybenzoylformate (from Step 1)

  • Polyphosphoric Acid (PPA) or Eaton's Reagent

Procedure:

  • Add the crude Ethyl 4-hydroxybenzoylformate to polyphosphoric acid at 80 °C.

  • Stir the mixture vigorously for 1-2 hours.

  • Pour the hot mixture onto crushed ice and stir until a solid precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield Ethyl 5-hydroxybenzofuran-2-carboxylate.

Mechanistic Rationale

The synthesis proceeds via an initial base-catalyzed hydrolysis of the acetate ester to unveil the phenolic hydroxyl group. Subsequent acid-catalyzed intramolecular cyclization involves the attack of the phenolic oxygen onto the ketone carbonyl, followed by dehydration to form the furan ring of the benzofuran system.

Benzofuran_Mechanism start This compound intermediate1 Ethyl 4-hydroxybenzoylformate start->intermediate1 Hydrolysis intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Attack product Benzofuran Derivative intermediate2->product Dehydration

Caption: Proposed mechanism for intramolecular benzofuran synthesis.

Data Summary (Hypothetical)
EntryCyclization CatalystReaction Temp (°C)Reaction Time (h)Overall Yield (%)
1PPA80265
2Eaton's Reagent60372

Conclusion

This compound holds significant, yet largely untapped, potential as a versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The proposed applications for the synthesis of quinoxalines, benzoxazinones, and benzofurans, based on established chemical principles, offer a roadmap for future research and development. The protocols provided herein serve as a starting point for the exploration of this promising reagent in the construction of diverse and complex molecular architectures. Further investigation into the reaction conditions and substrate scope is warranted to fully realize the synthetic utility of this compound.

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Laboratory procedure for the acylation reaction using Ethyl 4-acetoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Laboratory Procedure for the Acylation of Ethyl 4-acetoxybenzoylformate

Audience: Researchers, Scientists, and Drug Development Professionals

A Comprehensive Guide to the Friedel-Crafts Acylation of this compound

This document provides a detailed protocol and technical insights for the laboratory-scale acylation of this compound. As a procedure central to the synthesis of complex aromatic ketones, this guide is designed for professionals in chemical research and drug development. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation necessary for robust and reproducible results. Acylated benzoylformate derivatives are valuable intermediates in medicinal chemistry, serving as scaffolds for novel therapeutic agents.[1][2]

Reaction Principle and Mechanism

The procedure described is a Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[3][4][5] This reaction introduces an acyl group onto the aromatic ring of the substrate, this compound. The substrate's aromatic ring is activated by the electron-donating effect of the para-acetoxy group, directing the incoming electrophile to the ortho position.

The mechanism proceeds through three primary stages[6][7]:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., acetyl chloride) to generate a highly electrophilic, resonance-stabilized acylium ion.[7][8]

  • Electrophilic Attack: The electron-rich aromatic ring of this compound acts as a nucleophile, attacking the acylium ion. This step disrupts the ring's aromaticity, forming a carbocation intermediate known as a sigma complex.

  • Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the final acylated product.[7]

Unlike Friedel-Crafts alkylations, the acylium ion is resonance-stabilized and does not undergo rearrangement, which allows for the synthesis of a specific, non-rearranged product.[9]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride Acetyl Chloride (R-CO-Cl) AcyliumIon Acylium Ion (R-CO⁺) + AlCl₄⁻ AcylChloride->AcyliumIon Activation LewisAcid Aluminum Chloride (AlCl₃) LewisAcid->AcyliumIon SigmaComplex Sigma Complex (Carbocation Intermediate) AcyliumIon->SigmaComplex Attack by Aromatic Ring Substrate Ethyl 4-acetoxy- benzoylformate Substrate->SigmaComplex Product Acylated Product SigmaComplex->Product Deprotonation AlCl4 AlCl₄⁻ AlCl4->Product Reforms Catalyst (AlCl₃) + HCl

Caption: The Friedel-Crafts acylation mechanism.

Materials and Equipment

Reagents & Solvents:

  • This compound (Substrate, CAS: 100519-34-4)[10]

  • Acetyl Chloride (Acylating Agent)

  • Anhydrous Aluminum Chloride (AlCl₃, Catalyst)

  • Anhydrous Dichloromethane (DCM, Solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Hexane and Ethyl Acetate (Chromatography eluents)

  • Deionized Water

  • Crushed Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Pressure-equalizing dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Inert gas line (Argon or Nitrogen)

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Detailed Experimental Protocol

This protocol is based on established methodologies for Friedel-Crafts acylation, emphasizing anhydrous conditions to prevent catalyst deactivation.[11][12]

A. Reaction Setup and Execution

  • Glassware Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (Argon or Nitrogen) to maintain anhydrous conditions.

  • Catalyst Suspension: To the three-neck round-bottom flask, add anhydrous aluminum chloride (1.2 equivalents). Suspend the catalyst in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Initial Cooling: Cool the flask to 0 °C using an ice bath. The reaction is exothermic, and initial cooling is critical to control the reaction rate and prevent side-product formation.[13]

  • Acylating Agent Addition: Dissolve acetyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC. Take small aliquots from the reaction mixture, quench them carefully in a separate vial with a drop of water, extract with a small amount of ethyl acetate, and spot on a TLC plate. The disappearance of the starting material indicates reaction completion. LC-MS can also be used for more precise monitoring.[14]

B. Reaction Work-up and Product Isolation

  • Quenching: Carefully pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[12] This step hydrolyzes the aluminum chloride complex and quenches the reaction.[13]

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

  • Extraction: Extract the aqueous layer twice more with fresh portions of DCM to recover any remaining product.[12][13]

  • Washing: Combine all organic layers in the separatory funnel.

    • Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[15]

    • Wash with a saturated brine solution to remove residual water and aid in phase separation.[12][15]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[12] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[12]

C. Purification

  • Flash Column Chromatography: The crude product should be purified by flash column chromatography using silica gel.[15]

  • Eluent System: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the more polar product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified acylated product.

Process Workflow Visualization

G start Start: Oven-Dried Glassware setup Assemble Under Inert Gas (Ar/N₂) start->setup add_alcl3 Charge AlCl₃ and DCM setup->add_alcl3 cool Cool to 0°C add_alcl3->cool add_acyl Add Acetyl Chloride (Dropwise) cool->add_acyl add_substrate Add Substrate Solution (Dropwise) add_acyl->add_substrate react Stir at RT (2-4h) Monitor by TLC/LC-MS add_substrate->react quench Quench in Ice/HCl react->quench extract Separate Layers & Extract with DCM quench->extract wash Wash with NaHCO₃ then Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for the acylation of this compound.

Data and Results Summary

The following table provides an example of reagent quantities for a laboratory-scale reaction.

ParameterValueMoles (mmol)Equiv.
This compound5.0 g21.161.0
Anhydrous Aluminum Chloride3.39 g25.401.2
Acetyl Chloride1.83 g (1.66 mL)23.281.1
Anhydrous Dichloromethane100 mL--
Expected Product Ethyl 3-acetyl-4-acetoxybenzoylformate--
Theoretical Yield 5.90 g--

The final product is expected to be a solid or a viscous oil, which should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Safety Precautions

A thorough risk assessment must be conducted before beginning this procedure.[11]

  • Fume Hood: All operations must be performed in a well-ventilated chemical fume hood.[12][16]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.

  • Reagent Handling:

    • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle with extreme care, avoiding any contact with moisture.[12]

    • Acetyl Chloride: Corrosive and a lachrymator (causes tearing). Avoid inhalation of vapors.[12]

    • Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Minimize exposure.[12]

    • Acids/Bases: Handle concentrated HCl and basic solutions with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with local environmental and safety regulations.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (hydrolyzed), insufficient catalyst, poor quality reagents.Use fresh, anhydrous aluminum chloride and anhydrous solvents. Ensure all glassware is perfectly dry.[12] Consider increasing catalyst loading slightly.
Formation of Multiple Products Reaction temperature too high, causing side reactions or polysubstitution.Maintain a low temperature (0 °C) during the addition of reagents.[12] Ensure slow, controlled addition.
Persistent Emulsion during Work-up Failure of organic and aqueous layers to separate cleanly.Add more brine solution to increase the ionic strength of the aqueous layer. Gentle warming or filtration through Celite can also help break the emulsion.[15]

References

  • A Comparative Guide to LC-MS Methods for the Analysis of Acylation Reaction Products. Benchchem.
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure.
  • Chemical Reporters for Exploring Protein Acylation. PMC - NIH.
  • Technical Support Center: Purification of Acylation Reactions. Benchchem.
  • Friedel–Crafts Acylation. Sigma-Aldrich.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.
  • Monitoring timecourse of DMAP catalyzed acylation of phenols with... | Download Scientific Diagram. ResearchGate.
  • Acylation Reaction: Applications in Organic Chemistry. J&K Scientific LLC.
  • Friedel-Crafts Acylation. Organic Chemistry Portal.
  • Troubleshooting low yield in Friedel-Crafts acylation reactions. Benchchem.
  • Acylation: Mechanism & Reaction. Study.com.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • friedel-crafts acylation of benzene. chemguide.
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. UCLA Chemistry.
  • Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7 by Leah4sci. YouTube.
  • CAS No : 100519-34-4 | Product Name : this compound. Pharmaffiliates.
  • What safety precautions should you take when working with acetic anhydride? Quora.
  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Chemistry Online.
  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind.
  • Friedel-Crafts acylation (video). Khan Academy.
  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. NIH.
  • Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED | Request PDF. ResearchGate.

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Application Note: High-Purity Isolation of Ethyl 4-acetoxybenzoylformate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust methodology for the purification of Ethyl 4-acetoxybenzoylformate using automated flash column chromatography. This compound is a key intermediate in various synthetic pathways, and its purity is paramount for subsequent reactions. This document provides a step-by-step protocol, from initial Thin-Layer Chromatography (TLC) method development to the execution of the column chromatography, ensuring the attainment of high-purity this compound. The causality behind experimental choices is explained to provide a deeper understanding of the purification process.

Introduction: The Rationale for Chromatographic Purification

In multi-step organic synthesis, the isolation of intermediates in high purity is critical to the success of subsequent transformations. This compound, with its multiple functional groups (an ethyl ester, an acetoxy group, and a benzoylformate moiety), presents a moderate polarity that makes it an ideal candidate for purification via normal-phase column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. By carefully selecting the stationary and mobile phases, one can effectively remove unreacted starting materials, by-products, and other impurities.

The slightly acidic nature of standard silica gel is generally not detrimental to ester-containing compounds like this compound under the conditions of flash chromatography[1]. However, prolonged exposure should be avoided to minimize the risk of hydrolysis.

Foundational Principles: Method Development with Thin-Layer Chromatography (TLC)

Before committing to a large-scale column purification, it is imperative to develop an effective solvent system using Thin-Layer Chromatography (TLC)[2]. The goal is to identify a mobile phase composition that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound[3]. This Rf range typically ensures good separation from impurities and an efficient elution from the column.

Given the structure of this compound, a common and effective solvent system to explore is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate[3]. A purification protocol for the structurally similar Ethyl 4-acetylbenzoate utilizes a 10:1 petroleum ether:ethyl acetate mixture[1]. Due to the additional oxygen in the acetoxy group, this compound is expected to be slightly more polar. Therefore, a slightly more polar starting solvent system for TLC is recommended.

TLC Protocol: Step-by-Step
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a ~1% solution.

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Keep the spot as small as possible to ensure good resolution.

  • Developing the Plate: Prepare a series of developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:1, 7:1). Place the spotted TLC plate in a chamber, ensuring the solvent level is below the baseline. Cover the chamber to allow the solvent to ascend the plate via capillary action.

  • Visualization: Once the solvent front is approximately 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the separated spots using a UV lamp (254 nm). If the compounds are not UV-active, staining with iodine or other suitable reagents can be employed.

  • Rf Calculation: Calculate the Rf value for the spot corresponding to this compound using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent ratio until the desired Rf of ~0.3 is achieved. If the compound remains at the baseline, increase the polarity of the mobile phase (increase the proportion of ethyl acetate). If the compound runs with the solvent front, decrease the polarity (increase the proportion of hexane).

Column Chromatography Protocol: Isolating the Target Compound

Once the optimal solvent system is determined by TLC, the purification can be scaled up to column chromatography. An automated flash chromatography system is recommended for improved efficiency, reproducibility, and safety.

Materials and Equipment
Item Specification Purpose
Stationary PhaseSilica Gel (60 Å, 40-63 µm)Adsorbent for separation
Mobile PhaseHexane and Ethyl Acetate (HPLC grade)Eluent to carry the sample through the column
Crude SampleThis compound mixtureThe substance to be purified
GlasswareBeakers, Erlenmeyer flasks, round-bottom flasksFor sample preparation and fraction collection
Automated Flash Chromatography SystemEquipped with a UV detectorFor efficient and monitored purification
Rotary EvaporatorFor solvent removal from collected fractions
Experimental Workflow Diagram

G cluster_prep Preparation cluster_chrom Column Chromatography cluster_post Post-Purification TLC TLC Method Development (Hexane:EtOAc) Solvent_Prep Prepare Mobile Phase TLC->Solvent_Prep Determines Optimal Ratio Column_Equil Column Equilibration Solvent_Prep->Column_Equil Sample_Prep Prepare Crude Sample Solution Sample_Load Sample Loading Sample_Prep->Sample_Load Column_Equil->Sample_Load Elution Isocratic or Gradient Elution Sample_Load->Elution Fraction_Coll Fraction Collection (UV Detection) Elution->Fraction_Coll TLC_Analysis TLC Analysis of Fractions Fraction_Coll->TLC_Analysis Purity Check Pooling Pool Pure Fractions TLC_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporator) Pooling->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Purification Procedure
  • Column Preparation: Select a pre-packed silica gel column suitable for the amount of crude material to be purified. A general guideline is a silica gel to crude sample weight ratio of 30:1 to 50:1.

  • System Priming and Column Equilibration: Prime the automated chromatography system with the initial mobile phase (the solvent system determined by TLC). Equilibrate the column by flushing with at least 3-5 column volumes of the mobile phase until a stable baseline is observed on the detector.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is a good choice for its volatility and ability to dissolve a wide range of compounds). Alternatively, for less soluble samples, dry loading can be employed by adsorbing the crude material onto a small amount of silica gel[4].

  • Elution:

    • Isocratic Elution: If the TLC shows good separation between the target compound and its impurities, an isocratic elution using the optimized solvent system can be employed[5]. This is a simpler method where the mobile phase composition remains constant throughout the run.

    • Gradient Elution: For more complex mixtures or when impurities are close to the product, a gradient elution is recommended[6]. Start with a mobile phase composition of lower polarity than the optimal TLC solvent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to a concentration slightly higher than the TLC solvent (e.g., 15-20% ethyl acetate in hexane) over several column volumes. This often provides sharper peaks and better resolution[7].

  • Fraction Collection: Monitor the elution profile using the system's UV detector. Collect fractions as the peaks elute. The size of the fractions should be adjusted based on the flow rate and the separation of the peaks.

  • Post-Purification Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Troubleshooting Common Issues

Problem Potential Cause Solution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC. Consider a different solvent system (e.g., dichloromethane/hexane)[1].
Column overloading.Reduce the amount of crude material loaded onto the column. Increase the silica gel to sample ratio.
Compound Stuck on Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). A "methanol flush" can be used to elute highly polar compounds, but this may also elute baseline impurities[1].
Compound degradation on silica.Perform a 2D TLC to check for stability[1]. If unstable, consider using a less acidic stationary phase like neutral alumina.
Broad Peaks Sample dissolved in too much solvent for loading.Concentrate the sample solution before loading.
Tautomerization (less likely for this compound).This can sometimes be addressed by modifying the mobile phase, but is an inherent property of the compound.

Safety and Handling

  • This compound should be handled in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • The solvents used (hexane, ethyl acetate, dichloromethane) are flammable and/or volatile. Ensure there are no ignition sources nearby and handle them in a fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents for detailed safety information[6].

Conclusion

The purification of this compound can be efficiently and reliably achieved using automated flash column chromatography. The key to a successful purification lies in the careful development of the separation method using Thin-Layer Chromatography to identify an optimal solvent system. By following the detailed protocol and understanding the underlying principles outlined in this guide, researchers can obtain this valuable synthetic intermediate in high purity, paving the way for successful downstream applications.

References

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Kianshardanesh. (n.d.). Comparison of Isocratic and Gradient Elution. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

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Recrystallization techniques for obtaining high purity Ethyl 4-acetoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of Ethyl 4-acetoxybenzoylformate, this document provides researchers, scientists, and drug development professionals with detailed application notes and protocols for achieving high purity through recrystallization. As a key intermediate in various synthetic pathways, the purity of this compound is paramount for ensuring the desired outcomes in subsequent reactions, including yield, selectivity, and the toxicological profile of final compounds.

This guide moves beyond simple procedural lists, delving into the rationale behind solvent selection, methodological choices, and troubleshooting common purification challenges. By grounding these protocols in the fundamental principles of crystallization, this document serves as both a practical bench-top manual and an educational resource.

Understanding the Analyte: this compound

This compound (CAS No. 100519-34-4) is an organic ester characterized by an aromatic ring, an acetate ester group, and an ethyl formate group. This molecular structure dictates its solubility and thermal properties, which are the primary levers in developing a successful recrystallization protocol. While specific solubility data is not extensively published, its structure as a moderately polar aromatic ester provides a strong basis for solvent selection. A related compound, ethyl 4-acetoxybenzoate, is known to be a low-melting solid or viscous liquid, crystallizing at low temperatures with a melting point of 30-32°C[1]. The additional keto-ester group in this compound is expected to increase its polarity and melting point.

Common Impurities: The purity of the final product is often compromised by reactants and byproducts from its synthesis. A common synthetic route involves the esterification of 4-acetoxybenzoylformic acid. Therefore, likely impurities include:

  • Unreacted Starting Materials: 4-acetoxybenzoylformic acid or its precursor, 4-hydroxybenzoic acid.

  • Hydrolysis Products: Benzoic acid derivatives resulting from the breakdown of the ester.

  • Residual Catalysts: Acid or base catalysts used during synthesis.

  • Solvents: Residual solvents from the reaction or initial workup.

These impurities, particularly the acidic ones, can often be removed or significantly reduced by a pre-purification wash with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution, a common technique for purifying benzoate esters[2].

The Core Principles of Recrystallization

Recrystallization is a purification technique based on differential solubility.[3][4] The goal is to find a solvent (or solvent system) that dissolves the target compound and its impurities at an elevated temperature but becomes a poor solvent for the target compound as the solution cools, while the impurities remain dissolved.[5] This allows the desired compound to crystallize out of the solution in a purer form.

The Ideal Recrystallization Solvent

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[5][6] The key characteristics of an ideal solvent are summarized in the table below.

Property Rationale & Expert Insight
High Solvency at High Temp The compound should be highly soluble in the boiling solvent to allow for complete dissolution in a minimal amount of solvent. This creates a supersaturated solution upon cooling, which is necessary for crystallization.[3]
Low Solvency at Low Temp The compound must be poorly soluble in the cold solvent to maximize the recovery (yield) of the purified crystals upon cooling.
Differential Impurity Solubility Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).
Volatility The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[3]
Chemical Inertness The solvent must not react with the compound being purified.[3][6]
Safety & Practicality The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[6]

For this compound, a good starting point is to test solvents with similar functional groups or polarities, such as ethanol, ethyl acetate, or toluene.[7]

Experimental Protocols

Safety is paramount. Always conduct these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent can be identified.[4] Ethanol or an ethanol/water mixture is often effective for purifying esters derived from benzoic acid.[8]

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add ~20-30 mg of the crude this compound. Add the chosen solvent (e.g., 95% Ethanol) dropwise at room temperature. The compound should be sparingly soluble.

  • Heating: Gently heat the test tube in a water bath. The compound should dissolve completely.

  • Cooling: Allow the test tube to cool slowly to room temperature, then place it in an ice-water bath. Abundant crystal formation indicates a good solvent.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to just dissolve the solid completely. Add the solvent in small portions and allow the solution to heat to a boil between additions.[4]

  • Hot Filtration (If Necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[9][10]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[5][11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point to remove all residual solvent.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is employed when no single solvent meets all the criteria. It uses two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent" or "precipitating solvent").[4] A common pair for a moderately polar compound like this compound could be Ethyl Acetate (soluble solvent) and Hexane (anti-solvent).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble solvent" (e.g., Ethyl Acetate) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., Hexane) dropwise with swirling until the solution becomes faintly cloudy (turbid). This point of persistent cloudiness is the saturation point.

  • Re-clarification: Add one or two drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collection and Drying: Collect, wash (with a cold mixture of the two solvents or just the anti-solvent), and dry the crystals as described in Protocol 1.

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process and workflow for both single and two-solvent recrystallization.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filter Hot Gravity Filtration check_insoluble->hot_filter Yes cool Slow Cooling to Room Temperature check_insoluble->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end_product High Purity Product dry->end_product

General workflow for recrystallization.

Troubleshooting Common Recrystallization Issues

Even with a well-designed protocol, challenges can arise. The following table provides solutions to common problems encountered during the recrystallization of esters and similar compounds.

Problem Common Cause(s) Expert Solution(s)
No Crystals Form Too much solvent was used , preventing the solution from becoming saturated upon cooling.[11][12]Gently boil off some of the solvent to concentrate the solution and attempt to cool again.[4]
Supersaturation of the solution.[11]Induce crystallization by: (1) Scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[12] (2) Adding a "seed crystal" of the pure compound.[12]
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid instead of a solid.[9][11] This is common with low-melting point solids or highly impure samples.Re-heat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation temperature, and cool very slowly.[11] Using a different solvent with a lower boiling point may be necessary.
Low Yield Too much solvent was used, leaving a significant amount of product in the mother liquor.[12]Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note: this crop may be less pure.
Premature crystallization during hot filtration.[9]Use a slight excess of hot solvent before filtering and then evaporate the excess before cooling. Keep the filtration apparatus (funnel, flask) hot.[10]
Crystals washed with room-temperature solvent , redissolving the product.Always wash crystals with a minimal amount of ice-cold solvent.

By systematically applying these principles and protocols, researchers can confidently develop a robust and effective method for obtaining high-purity this compound, ensuring the integrity and success of their downstream applications.

References

  • Finding the best solvent for recrystallisation student sheet. RSC Education. Available at: [Link] [Accessed January 12, 2026].

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link] [Accessed January 12, 2026].

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. Available at: [Link] [Accessed January 12, 2026].

  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York. Available at: [Link] [Accessed January 12, 2026].

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link] [Accessed January 12, 2026].

  • Recrystallization. University of California, Irvine. Available at: [Link] [Accessed January 12, 2026].

  • Problems in recrystallization. Biocyclopedia. Available at: [Link] [Accessed January 12, 2026].

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link] [Accessed January 12, 2026].

  • Recrystallization - Single Solvent. University of California, Los Angeles. Available at: [Link] [Accessed January 12, 2026].

  • Recrystallization. University of Colorado Boulder. Available at: [Link] [Accessed January 12, 2026].

  • Hydrolysis of ethyl benzoate. SSERC. Available at: [Link] [Accessed January 12, 2026].

  • Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure. Available at: [Link] [Accessed January 12, 2026].

  • METHOD FOR PURIFICATION OF BENZOIC ACID. European Patent Office. Available at: [Link] [Accessed January 12, 2026].

  • Process for the purification of benzoic acid. Google Patents.
  • Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? ResearchGate. Available at: [Link] [Accessed January 12, 2026].

  • Process for purifying esters. Google Patents.
  • Recrystallization and Crystallization. University of Missouri. Available at: [Link] [Accessed January 12, 2026].

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Application Notes and Protocols for the Safe Handling and Storage of Ethyl 4-acetoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of Ethyl 4-acetoxybenzoylformate for researchers, scientists, and drug development professionals. The protocols outlined herein are synthesized from available safety data and comparative analysis of structurally related compounds to ensure a high standard of laboratory safety and experimental integrity.

Introduction: Understanding the Compound

This compound is an organic ester that requires careful handling due to its chemical properties and potential hazards. While specific toxicological data for this compound is limited, a thorough risk assessment can be conducted by examining its structural analogues, such as other benzoylformate esters. This guide is predicated on the principle of treating chemicals of unknown toxicity with a high degree of caution.

Molecular Structure: this compound CAS Number: 100519-34-4[1] Molecular Formula: C₁₂H₁₂O₅

The presence of the benzoylformate moiety suggests potential reactivity, and the acetoxy group may be susceptible to hydrolysis. Therefore, proper handling and storage are crucial to maintain the compound's integrity and ensure the safety of laboratory personnel.

Hazard Identification and Risk Assessment

Based on the available Safety Data Sheet (SDS) and data from analogous compounds, the primary hazards are anticipated to be:

  • Skin and Eye Irritation: Direct contact may cause irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[2]

  • Unknown Long-Term Effects: The toxicological properties have not been fully investigated. It is prudent to assume potential for harm from chronic exposure.

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Comparative Physicochemical Properties of Related Esters:
PropertyEthyl benzoylformateMethyl benzoylformateEthyl 4-ethoxybenzoateEthyl 4-hydroxybenzoate
Boiling Point 138-139 °C @ 18 mmHg246-248 °C[4]145-150 °C @ 13 mmHg[5]178 °C @ 11 mmHg
Density 1.122 g/mL at 25 °CNo data1.071 g/mL[5]No data
Flash Point >110 °C[6]113 °C[7]137 °C[5]No data
Solubility Insoluble in waterModerately soluble in water[4]Not miscible with water[5][8]Insoluble in water

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory when handling this compound to minimize exposure. The following PPE should be worn at all times in the laboratory.[9]

  • Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[10][11] A face shield should be worn in addition to safety glasses when there is a risk of splashing.[11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.[11] Gloves should be inspected before use and changed immediately if contaminated.[11]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.[12] Full-length pants and closed-toe shoes must be worn.[9][10]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If there is a potential for exceeding exposure limits, a NIOSH-approved respirator should be used.[13]

PPE_Protocol cluster_ppe Mandatory Personal Protective Equipment EyeProtection Safety Glasses (ANSI Z87.1) + Face Shield (splash risk) HandProtection Chemical-Resistant Gloves (e.g., Nitrile) BodyProtection Lab Coat (Flame-Resistant) Full-length pants, Closed-toe shoes RespiratoryProtection Chemical Fume Hood (Respirator if needed) Researcher Researcher HandlingProcedure Handling Ethyl 4-acetoxybenzoylformate Researcher->HandlingProcedure Initiates HandlingProcedure->EyeProtection Requires HandlingProcedure->HandProtection Requires HandlingProcedure->BodyProtection Requires HandlingProcedure->RespiratoryProtection Requires

Caption: Mandatory PPE for handling this compound.

Safe Handling Procedures

Adherence to standard laboratory safety practices is essential.[14]

  • Preparation: Before starting work, ensure that all necessary PPE is correctly worn and that a chemical fume hood is operational.

  • Aliquotting and Dispensing:

    • Conduct all manipulations of the compound within a chemical fume hood.

    • Use appropriate tools (e.g., spatulas, pipettes) to handle the material.

    • Avoid generating dust or aerosols.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

  • Housekeeping: Keep the work area clean and uncluttered.[15] Label all containers with the chemical name and any hazard warnings.[16]

Storage Protocols

Proper storage is critical to maintain the stability of this compound and prevent hazardous reactions.

  • General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][17] Keep away from heat, sparks, and open flames.[18]

  • Incompatible Materials: Segregate from strong oxidizing agents, acids, and bases.[19] Esters can react with water to form alcohols and acids.[20]

  • Container Labeling: All containers must be clearly labeled with the full chemical name and hazard information.[21] It is recommended to also include the date of receipt and the date the container was first opened.[19][21]

  • Peroxide Formation: While not explicitly documented for this compound, it is good practice to be aware of the potential for peroxide formation in ethers and other susceptible compounds, especially if stored for extended periods after opening.[19][22]

Storage_Protocol cluster_storage Storage Conditions cluster_incompatibilities Incompatible Materials (Segregate) Compound This compound Location Cool, Dry, Well-Ventilated Area Compound->Location Container Tightly Closed Container Compound->Container Labeling Clearly Labeled (Name, Hazards, Dates) Compound->Labeling Oxidizers Strong Oxidizing Agents Compound->Oxidizers  Avoid Contact AcidsBases Strong Acids & Bases Compound->AcidsBases  Avoid Contact

Caption: Recommended storage protocol for this compound.

Emergency Procedures

Spills and Leaks
  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[23]

  • Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[23]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[23]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[23]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Dispose of the waste through a licensed chemical waste disposal service in accordance with all local, state, and federal regulations.

  • Do not discharge to sewer systems.

Conclusion

The safe handling and storage of this compound are paramount for ensuring the safety of laboratory personnel and the integrity of research. By following these detailed protocols, which are based on a combination of available data and established laboratory safety principles, researchers can minimize risks and maintain a safe working environment.

References

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Retrieved from [Link]

  • PPE Minimum Standards. (n.d.). University of Missouri Environmental Health & Safety. Retrieved from [Link]

  • Guidelines for Chemical Storage and Management. (n.d.). University of Georgia Research. Retrieved from [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.). Actalent. Retrieved from [Link]

  • Complete Guide for Laboratory Chemical Lab Safety and Handling. (2025, February 10). Saffron Scientific. Retrieved from [Link]

  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety. Retrieved from [Link]

  • Chemical Storage Guidelines. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University. Retrieved from [Link]

  • How to safely store chemicals in laboratory? (n.d.). University of Texas at Dallas Environmental Health & Safety. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • General Laboratory Safety Rules. (n.d.). Oklahoma State University. Retrieved from [Link]

  • EHS Minimum PPE for Labs. (2024, May 13). University of Idaho. Retrieved from [Link]

  • Material Safety Data Sheet - Methyl Benzoylformate, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • ETHYL 4- HYDROXY BENZOATE EXTRA PURE MSDS. (2017, September 7). Loba Chemie. Retrieved from [Link]

  • ETHYL 4- HYDROXY BENZOATE. (n.d.). Chemstock. Retrieved from [Link]

  • Personal Protection Equipment (PPE) in Laboratories Policy. (n.d.). Boston University Office of Research. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

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  • Ethyl 4-ethoxybenzoate. (2024, April 9). ChemBK. Retrieved from [Link]

  • Safety Data Sheet: Ethyl 4-hydroxybenzoate. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Ethyl 4-ethoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Ethyl benzoylformate. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Compatibility Chart. (n.d.). Industrial Specialties Mfg. Retrieved from [Link]

  • ethyl benzoyl formate. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Chemical Compatibility Chart. (n.d.). Retrieved from [Link]

  • Chemical Compatibility Table. (n.d.). Geotech Environmental Equipment. Retrieved from [Link]

  • Chemical Compatibility Chart. (n.d.). Jehbco Silicones. Retrieved from [Link]

  • Chemical Compatibility Calculator. (n.d.). DWK Life Sciences. Retrieved from [Link]

  • Ethyl 4-acetylbenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Ethyl-4-acetamidobenzoate. (n.d.). PubChem. Retrieved from [Link]

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Application Notes and Protocols for Monitoring Reactions Involving Ethyl 4-acetoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for monitoring chemical reactions involving Ethyl 4-acetoxybenzoylformate. It is intended for researchers, scientists, and professionals in drug development and process chemistry. The application note details various analytical techniques, from offline chromatographic methods to in-situ spectroscopic monitoring, offering insights into method selection, experimental design, and data interpretation. Detailed, step-by-step protocols are provided for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The overarching goal is to equip the reader with the necessary tools to effectively monitor reaction kinetics, identify intermediates and byproducts, and ultimately optimize synthetic processes involving this versatile keto-ester.

Introduction: The Significance of Monitoring this compound Reactions

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals. Its reactivity is characterized by the presence of an α-keto ester and an acetoxy group on the phenyl ring, making it susceptible to a range of transformations such as hydrolysis, transesterification, and nucleophilic additions.[1][2] Precise monitoring of these reactions is critical for ensuring product quality, maximizing yield, and understanding reaction mechanisms.[3] In the pharmaceutical industry, robust analytical monitoring is a cornerstone of Process Analytical Technology (PAT) and Quality by Design (QbD) frameworks, which aim to build quality into products through comprehensive process understanding and control.[4][5]

This guide provides a detailed exploration of the primary analytical techniques suitable for monitoring reactions of this compound. The choice of method depends on several factors, including the reaction conditions (e.g., temperature, pressure), the presence of interfering species, and the specific information required (e.g., quantitative kinetics, structural elucidation of unknowns).[6]

Analytical Strategies: A Multi-faceted Approach

A combination of offline and online/in-situ analytical techniques often provides the most comprehensive understanding of a chemical process.[3]

  • Offline Analysis: Involves withdrawing a sample from the reaction mixture at specific time points, quenching the reaction, and then analyzing the sample using techniques like HPLC or GC-MS. This approach provides high-resolution separation and detailed structural information.[7]

  • Online/In-situ Analysis: Employs spectroscopic probes (e.g., FT-IR, Raman, NMR) inserted directly into the reactor, allowing for real-time, continuous monitoring of the reaction progress without sample extraction.[6][8] This is particularly advantageous for studying transient intermediates or reactions that are difficult to quench.[6]

The following sections will delve into the practical application of these techniques for monitoring reactions of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Profiling

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, high resolution, and sensitivity for a wide range of small organic molecules.[9][][11] For monitoring the reactions of this compound, reversed-phase HPLC with UV detection is the most common and effective approach.

Causality Behind Experimental Choices in HPLC Method Development

The goal of the HPLC method is to achieve baseline separation of the starting material (this compound), the desired product(s), and any significant impurities or byproducts within a reasonable analysis time.[9]

  • Column Selection: A C18 column is a good starting point for most reversed-phase separations of small organic molecules.[12] The nonpolar stationary phase effectively retains the aromatic analytes from the aqueous-organic mobile phase.

  • Mobile Phase Selection: A mixture of water and a miscible organic solvent like acetonitrile or methanol is typically used. The organic modifier is adjusted to control the retention time of the analytes. Adding a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape for acidic or basic analytes by suppressing ionization.

  • Detector Selection: this compound and its likely derivatives possess a chromophore (the benzoyl group), making them readily detectable by UV-Vis spectroscopy.[9] A photodiode array (PDA) detector is particularly useful as it can acquire the full UV spectrum of each eluting peak, aiding in peak identification and purity assessment.

Experimental Workflow for HPLC Monitoring

The following diagram illustrates the typical workflow for monitoring a reaction using HPLC.

HPLC_Workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis HPLC Analysis cluster_processing Data Processing Reaction Chemical Reaction (e.g., Hydrolysis of Ethyl 4-acetoxybenzoylformate) Sampling Withdraw Aliquot at Timed Intervals Reaction->Sampling Quenching Quench Reaction (e.g., add acid/base or cool rapidly) Sampling->Quenching Dilution Dilute Sample Quenching->Dilution Injection Inject into HPLC Dilution->Injection Data Data Acquisition (Chromatogram) Injection->Data Integration Peak Integration Data->Integration Quantification Quantification using Calibration Curve Integration->Quantification Kinetics Kinetic Analysis Quantification->Kinetics

Caption: Workflow for HPLC-based reaction monitoring.

Detailed Protocol: HPLC Analysis of a Hydrolysis Reaction

This protocol describes the monitoring of the hydrolysis of this compound to 4-hydroxybenzoylformic acid.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and formic acid

  • Reference standards for this compound and 4-hydroxybenzoylformic acid

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.[11]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases before use.[11]

  • Standard Preparation:

    • Prepare stock solutions of this compound and 4-hydroxybenzoylformic acid in acetonitrile at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solutions to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Reaction Sampling:

    • At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into 900 µL of cold acetonitrile containing 0.1% formic acid. This stops the reaction and prepares the sample for analysis.[7]

  • HPLC Analysis:

    • Set the column temperature to 30°C.

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject 10 µL of each standard and quenched reaction sample.

    • Run the following gradient elution program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
17.0595
17.1955
20.0955
  • Data Analysis:

    • Integrate the peak areas of this compound and 4-hydroxybenzoylformic acid in each chromatogram.

    • Construct calibration curves for each compound by plotting peak area versus concentration.

    • Determine the concentration of each compound in the reaction samples using the calibration curves.

    • Plot the concentration of the reactant and product as a function of time to obtain the reaction profile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[13] For reactions involving this compound, GC-MS can be particularly useful for identifying low molecular weight byproducts or for analyzing reaction mixtures after derivatization to increase volatility.[14][15]

Rationale for Using GC-MS
  • High Separation Efficiency: The gas chromatograph provides excellent separation of complex mixtures.

  • Structural Information: The mass spectrometer provides detailed structural information, allowing for the unambiguous identification of unknown compounds.[13]

  • Sensitivity: GC-MS can detect trace amounts of impurities.

Protocol: GC-MS Analysis of a Transesterification Reaction

This protocol outlines the analysis of a transesterification reaction of this compound with methanol to form Mthis compound.

Materials:

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Reference standards for this compound and Mthis compound

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Procedure:

  • Sample Preparation:

    • At each time point, withdraw a 100 µL aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to 1 mL of cold water.

    • Extract the organic components with 1 mL of dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Transfer the dried organic solution to a GC vial.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peaks for this compound and Mthis compound by comparing their retention times and mass spectra to those of the reference standards.

    • Quantify the relative amounts of each component by comparing their peak areas. For more accurate quantification, a calibration curve should be prepared.

In-Situ Monitoring with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an inherently quantitative technique that provides rich structural information, making it a powerful tool for real-time reaction monitoring.[3][16][17] By placing the reaction vessel within the NMR spectrometer or by flowing the reaction mixture through an NMR flow tube, the progress of the reaction can be followed continuously.[18]

Advantages of In-Situ NMR
  • Non-invasive: No sample extraction is required.[16]

  • Quantitative: The signal intensity is directly proportional to the number of nuclei, allowing for straightforward quantification without the need for response factors.[3]

  • Structural Detail: Provides detailed information about the structure of reactants, intermediates, and products.[19]

Logical Relationship in NMR-based Kinetic Analysis

NMR_Kinetics Start Start Reaction in NMR Tube Acquire Acquire 1H NMR Spectra at Regular Time Intervals Start->Acquire Process Process Spectra (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Characteristic Peaks of Reactant and Product Process->Integrate Calculate Calculate Molar Ratios from Integral Values Integrate->Calculate Plot Plot Concentration vs. Time Calculate->Plot

Caption: Logical flow of an in-situ NMR kinetic study.

Protocol: In-Situ ¹H NMR Monitoring of an Amidation Reaction

This protocol describes the monitoring of the reaction between this compound and benzylamine to form the corresponding amide.

Materials:

  • This compound

  • Benzylamine

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of this compound and the internal standard in 0.5 mL of DMSO-d₆.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Add a stoichiometric amount of benzylamine to the NMR tube, mix thoroughly, and quickly re-insert the tube into the spectrometer.

  • NMR Data Acquisition:

    • Begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for the desired reaction duration.

    • Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for all spectra to maintain quantitative accuracy.

  • Data Analysis:

    • Process each spectrum (phasing and baseline correction).

    • Identify characteristic, non-overlapping peaks for the starting material, product, and internal standard. For example:

      • This compound: quartet of the ethyl ester's CH₂ group.

      • Amide product: a new set of signals corresponding to the benzyl group and the disappearance of the ethyl ester signals.

      • Internal standard: singlet of the methoxy protons.

    • Integrate these peaks in each spectrum.

    • Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the reactant and product versus time to determine the reaction kinetics.

Summary of Analytical Methods

Analytical TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV/PDA Differential partitioning between a stationary and mobile phase.[11]High resolution, quantitative, robust, widely applicable.[9][20]Requires sampling and quenching, potential for sample degradation.Quantitative kinetic studies, purity analysis, and quality control.[21]
GC-MS Separation of volatile compounds in the gas phase followed by mass analysis.[13]Excellent for volatile compounds, provides structural information for identification.[22]Requires volatile or derivatized analytes, potential for thermal degradation.Identification of volatile byproducts and impurities.[13]
In-Situ NMR Absorption of radiofrequency by atomic nuclei in a magnetic field.[16]Non-invasive, inherently quantitative, provides detailed structural information.[3][19]Lower sensitivity than chromatographic methods, requires specialized equipment.Mechanistic studies, kinetic analysis of reactions with observable intermediates.[18]
In-Situ FT-IR/Raman Vibrational spectroscopy of molecular bonds.[6][23]Real-time, continuous monitoring, no sample preparation needed.[6][8]Spectra can be complex, may require chemometrics for quantitative analysis.[5]Real-time process monitoring and endpoint determination.[3]

Conclusion

The effective monitoring of reactions involving this compound is crucial for process optimization and quality assurance. This application note has provided a detailed overview of several powerful analytical techniques, including HPLC, GC-MS, and in-situ NMR. The choice of the most appropriate method or combination of methods will depend on the specific goals of the analysis. By carefully selecting and implementing these analytical strategies, researchers and drug development professionals can gain a deeper understanding of their chemical processes, leading to the development of more efficient, robust, and reliable synthetic routes.

References

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Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 4-acetoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 4-acetoxybenzoylformate in Medicinal Chemistry

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its α-keto ester functionality makes it a versatile building block for the construction of complex molecular architectures, particularly in the development of novel therapeutics. The growing demand for pharmaceuticals derived from this intermediate necessitates robust and scalable synthetic routes to ensure a consistent and cost-effective supply chain.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up considerations for the synthesis of this compound. We will delve into the underlying chemical principles, provide detailed experimental protocols for both laboratory and pilot scales, and address the critical challenges encountered during the transition from benchtop to bulk production.

Synthetic Strategy: A Friedel-Crafts Approach

The most logical and industrially viable approach to the synthesis of this compound is a Friedel-Crafts acylation reaction.[1][2][3] This classic electrophilic aromatic substitution allows for the direct introduction of an acyl group onto an aromatic ring.[4] In this case, the reaction would involve the acylation of a suitable phenyl acetate derivative with an ethyl oxalyl electrophile.

Reaction Mechanism: The Formation of the Acylium Ion

The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[5][6] The catalyst activates the acylating agent, ethyl oxalyl chloride, to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of the phenyl acetate substrate.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution EtO(CO)Cl Ethyl Oxalyl Chloride AlCl3 Aluminum Chloride (Lewis Acid) Acylium_Ion [EtO(CO)]+ [AlCl4]- (Acylium Ion Complex) PhenylAcetate Phenyl Acetate Sigma_Complex Sigma Complex (Resonance Stabilized) Product_Complex Product-Catalyst Complex Final_Product This compound

Scale-Up Considerations: From Milligrams to Kilograms

Transitioning a synthesis from the laboratory to a pilot plant or manufacturing facility presents a unique set of challenges.[5] What works efficiently on a small scale may not be safe, economical, or even feasible at a larger scale. The following sections detail the critical parameters that must be addressed for the successful scale-up of this compound synthesis.

Reagent Selection and Stoichiometry
  • Starting Material Purity: The purity of the starting materials, particularly the phenyl acetate derivative and ethyl oxalyl chloride, is paramount. Impurities can lead to side reactions, decreased yield, and complex purification profiles.

  • Catalyst Loading: In Friedel-Crafts acylations, a stoichiometric amount of AlCl₃ is often required because the product ketone can form a complex with the catalyst, rendering it inactive.[7] At a large scale, this has significant cost and waste implications. Process optimization should aim to minimize catalyst loading without compromising reaction efficiency.

Thermal Hazard and Reaction Control

The formation of the acylium ion complex is a highly exothermic process.[5] On a large scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.

  • Controlled Addition: The acylating agent or the Lewis acid should be added portion-wise or via a controlled addition funnel to manage the exotherm.[8][9]

  • Cooling Capacity: The reactor must have adequate cooling capacity to maintain the desired reaction temperature. An ice bath, which is sufficient for a lab-scale reaction, will be inadequate for a multi-kilogram synthesis.

  • Reaction Calorimetry: It is highly recommended to perform reaction calorimetry studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to assess the thermal risk and design appropriate safety measures.

Solvent Selection and Volume
  • Solvent Choice: Chlorinated solvents like dichloromethane (DCM) are common in laboratory-scale Friedel-Crafts reactions.[5] However, their use at an industrial scale is often restricted due to environmental and safety concerns. Alternative solvents should be investigated during process development.

  • Solvent Volume: Minimizing solvent volume is crucial for improving process efficiency and reducing waste. However, sufficient solvent is necessary to ensure proper mixing and prevent the reaction mixture from becoming too viscous.

Work-up and Quenching

The quenching of a large-scale Friedel-Crafts reaction must be performed with extreme caution. The reaction mixture contains a large amount of unreacted AlCl₃ and the product-catalyst complex, which will react violently with water.

  • Controlled Quench: The reaction mixture should be added slowly to a cooled aqueous solution (e.g., ice/water or a chilled acid solution) with vigorous stirring.[5]

  • Off-Gassing: The quenching process generates significant amounts of hydrogen chloride (HCl) gas. The reactor must be equipped with an efficient scrubbing system to neutralize the acidic fumes.

Product Isolation and Purification
  • Extraction: Liquid-liquid extraction is the primary method for isolating the crude product. The choice of extraction solvent will depend on the product's solubility and the nature of the impurities.

  • Crystallization vs. Chromatography: While flash chromatography is a powerful tool for purification at the lab scale, it is often not practical or economical for large-scale production.[10] Developing a robust crystallization procedure is the preferred method for obtaining a high-purity final product at scale.

G cluster_0 Key Considerations Start Lab-Scale Synthesis (grams) Process_Dev Process Development & Optimization Start->Process_Dev Scale_Up Pilot-Scale Synthesis (kilograms) Process_Dev->Scale_Up Technology Transfer Thermal_Safety Thermal Safety Assessment Process_Dev->Thermal_Safety Reagent_Sourcing Reagent Sourcing & Purity Process_Dev->Reagent_Sourcing Process_Parameters Process Parameter Optimization (Temp, Time, Stoichiometry) Process_Dev->Process_Parameters Purification Purification Method Development (Crystallization) Process_Dev->Purification Analytical Analytical Method Validation Process_Dev->Analytical Commercial Commercial Manufacturing (tonnes) Scale_Up->Commercial Process Validation

Experimental Protocols

The following protocols are provided as a guide and should be optimized based on laboratory-specific conditions and scale.

Protocol 1: Laboratory-Scale Synthesis of 4-Acetoxybenzoic Acid (Starting Material)

This protocol is based on the acetylation of 4-hydroxybenzoic acid.[11][12]

Materials:

  • 4-hydroxybenzoic acid

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Ethanol

  • Water

Procedure:

  • In a flask, combine 4-hydroxybenzoic acid and acetic anhydride.

  • Add a catalytic amount of concentrated sulfuric acid and warm the mixture gently (e.g., 50-60°C) with stirring for approximately 15 minutes.[12]

  • Allow the mixture to cool to room temperature.

  • Slowly add water to precipitate the product.

  • Isolate the solid by filtration and wash with water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-acetoxybenzoic acid.[12]

Protocol 2: Laboratory-Scale Synthesis of this compound

This hypothetical protocol is based on established Friedel-Crafts acylation procedures.[5][8]

Materials:

  • 4-Acetoxybenzoyl chloride (prepared from 4-acetoxybenzoic acid and a chlorinating agent like oxalyl chloride or thionyl chloride)[13]

  • Anhydrous aluminum chloride (AlCl₃)

  • Ethyl acetate (as both reactant and solvent)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous AlCl₃ and DCM under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 4-acetoxybenzoyl chloride in DCM and add it to the dropping funnel.

  • Add the 4-acetoxybenzoyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.

  • In a separate flask, prepare a solution of ethyl acetate in DCM.

  • Add the ethyl acetate solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[5]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Protocol 3: Pilot-Scale Synthesis and Purification of this compound

This protocol outlines the key steps for a scaled-up synthesis, emphasizing safety and process control.

Equipment:

  • Glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.

  • Addition vessel for controlled reagent addition.

  • Quench vessel.

  • Centrifuge or filter dryer for product isolation.

  • Scrubber system for off-gas treatment.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with the chosen solvent and anhydrous AlCl₃.

  • Controlled Addition: Cool the reactor to the desired temperature (e.g., 0-5°C) and begin the controlled addition of the 4-acetoxybenzoyl chloride solution from the addition vessel. Monitor the internal temperature closely to control the exotherm.

  • Second Addition: After the initial addition, begin the controlled addition of the ethyl acetate solution, again maintaining strict temperature control.

  • Reaction Monitoring: Hold the reaction at the optimized temperature and time, with regular in-process control (IPC) checks (e.g., HPLC) to monitor conversion.

  • Controlled Quench: Transfer the reaction mass via a pump or pressure to the quench vessel containing a chilled aqueous acid solution at a controlled rate. Ensure the quench vessel's temperature and off-gassing are managed.

  • Phase Separation and Extraction: After the quench is complete, allow the phases to separate and transfer the organic layer to a clean vessel. Perform the necessary aqueous washes.

  • Solvent Swap and Crystallization: If a different solvent is required for crystallization, perform a solvent swap via distillation. Induce crystallization by cooling and/or adding an anti-solvent.

  • Isolation and Drying: Isolate the crystalline product using a centrifuge or filter dryer. Wash the cake with a cold solvent and dry under vacuum at a controlled temperature.

Data Presentation: Process Parameters and Quality Control

Effective scale-up relies on robust data collection and analysis. The following tables provide a template for summarizing key process parameters and analytical data.

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Process Parameters

ParameterLab-Scale (e.g., 50g)Pilot-Scale (e.g., 5kg)Rationale for Change
Reactor 1L Round-bottom flask50L Glass-lined reactorMaterial compatibility and heat transfer
Addition Time 30 minutes2-3 hoursControl of exotherm
Quench Method Pouring into ice/HClControlled addition to quench vesselSafety and control of off-gassing
Purification Flash ChromatographyRecrystallizationScalability and cost-effectiveness
Typical Yield 60-70%75-85% (optimized)Improved process control

Table 2: Analytical Specifications for this compound

TestMethodSpecification
Appearance VisualWhite to off-white solid
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Purity HPLC≥ 99.0%
Related Substances HPLCIndividual impurity ≤ 0.1%, Total impurities ≤ 0.5%
Residual Solvents GC-HSAs per ICH guidelines
Melting Point DSCReport value

Analytical Method Validation

All analytical methods used for in-process control and final product release must be validated to ensure they are accurate, precise, and reliable.[14][15][16][17]

  • Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The analytical procedure's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Conclusion

The successful scale-up of the synthesis of this compound is achievable through a thorough understanding of the underlying chemistry and a systematic approach to process development. The Friedel-Crafts acylation, while a powerful synthetic tool, presents specific challenges related to exothermicity and work-up that must be carefully managed at scale. By focusing on thermal safety, process optimization, and the development of a robust crystallization procedure, it is possible to develop a safe, efficient, and scalable manufacturing process for this important pharmaceutical intermediate.

References

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  • Chemistry LibreTexts. 2.4: Preparation of 4-Acetoxy Benzoic acid. (2024). Available at: [Link]

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  • National Institutes of Health. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (2023). Available at: [Link]

  • SciELO. Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla. Available at: [Link]

  • PubMed Central. Silyl Glyoxylates. Conception and Realization of Flexible Conjunctive Reagents for Multicomponent Coupling. (2012). Available at: [Link]

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The Strategic Utility of Ethyl 4-acetoxybenzoylformate in Contemporary Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-acetoxybenzoylformate emerges as a highly versatile, yet underutilized, building block in the lexicon of medicinal chemistry. Its unique trifunctional architecture—comprising a reactive α-ketoester, a latent phenolic functionality protected as an acetate, and an aromatic scaffold—presents a strategic platform for the synthesis of diverse and complex molecular entities. This guide provides an in-depth exploration of the synthesis, key reactions, and potential applications of this compound in the development of novel pharmaceuticals. We will delve into the causality behind experimental choices and furnish detailed, field-proven protocols to empower researchers in harnessing the full potential of this valuable synthetic intermediate.

Introduction: The Architectural Advantage of this compound

In the quest for novel therapeutic agents, the design of molecular scaffolds that allow for late-stage diversification is of paramount importance. This compound is a prime example of such a scaffold. The α-ketoester moiety serves as a versatile handle for a variety of chemical transformations, including nucleophilic additions and reductions, enabling the introduction of diverse pharmacophoric elements.[1] Concurrently, the 4-acetoxy group acts as a stable protecting group for a phenolic hydroxyl group.[2][3] This latent phenol can be unmasked under mild conditions to provide a site for further functionalization, a common strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties.[4] The central phenyl ring provides a rigid core for the spatial orientation of these functional groups, making it an ideal starting point for the construction of compounds targeting a wide array of biological targets.

Synthesis of this compound: A Proposed Pathway

Direct literature on the synthesis of this compound is scarce. However, a robust and logical synthetic route can be proposed based on well-established organic chemistry principles and available procedures for analogous compounds. The recommended pathway commences with the readily available 4-hydroxybenzoic acid.

Diagram: Proposed Synthesis of this compound

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Conversion to α-Ketoester 4-Hydroxybenzoic_acid 4-Hydroxybenzoic acid 4-Acetoxybenzoic_acid 4-Acetoxybenzoic acid 4-Hydroxybenzoic_acid->4-Acetoxybenzoic_acid Acetylation Acetic_anhydride Acetic anhydride, Pyridine 4-Acetoxybenzoyl_chloride 4-Acetoxybenzoyl chloride 4-Acetoxybenzoic_acid->4-Acetoxybenzoyl_chloride Chlorination Thionyl_chloride Thionyl chloride (SOCl₂) Ethyl_mandelate_analog Intermediate (e.g., via Ethyl Mandelate analog) 4-Acetoxybenzoyl_chloride->Ethyl_mandelate_analog Reaction with nucleophile Ethyl_4-acetoxybenzoylformate This compound Ethyl_mandelate_analog->Ethyl_4-acetoxybenzoylformate Oxidation

Caption: Proposed synthetic workflow for this compound.

Protocol 2.1: Synthesis of 4-Acetoxybenzoyl chloride

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[2][5][6]

Materials:

  • 4-Hydroxybenzoic acid

  • Acetic anhydride

  • Pyridine

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

  • Acetylation of 4-Hydroxybenzoic acid: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in pyridine. Cool the solution in an ice bath and add acetic anhydride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with cold water and extract the product, 4-acetoxybenzoic acid, with a suitable organic solvent.

  • Formation of 4-Acetoxybenzoyl chloride: To a solution of 4-acetoxybenzoic acid in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture in an ice bath and add thionyl chloride or oxalyl chloride dropwise.[7] Allow the reaction to proceed at room temperature until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield crude 4-acetoxybenzoyl chloride, which can be used in the next step without further purification.

Protocol 2.2: Proposed Synthesis of this compound from 4-Acetoxybenzoyl chloride

This proposed method involves the conversion of the acyl chloride to an intermediate that can be readily oxidized to the desired α-ketoester. A plausible approach is through an ethyl mandelate analog.

Materials:

  • 4-Acetoxybenzoyl chloride

  • A suitable nucleophile (e.g., a protected form of ethyl glyoxylate or a cyanide source followed by hydrolysis and esterification)

  • Oxidizing agent (e.g., Manganese dioxide, PCC, or Swern oxidation reagents)

  • Anhydrous solvent (e.g., THF, DCM)

Procedure:

  • Formation of the α-hydroxy ester intermediate: The synthesis of the ethyl 4-acetoxymandelate intermediate is a critical step. While not directly found, a logical approach would be the reaction of 4-acetoxybenzoyl chloride with a suitable two-carbon nucleophile that can be converted to an α-hydroxy ester.

  • Oxidation to this compound: The crude ethyl 4-acetoxymandelate is dissolved in an appropriate solvent like DCM. An oxidizing agent such as activated manganese dioxide is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the oxidizing agent is filtered off, and the filtrate is concentrated. The crude product can be purified by column chromatography to yield this compound.

Key Applications in Pharmaceutical Synthesis

The strategic placement of functional groups in this compound allows for a multitude of synthetic manipulations, making it a valuable precursor for various classes of bioactive molecules.

Diagram: Synthetic Utility of this compound

G cluster_0 Reactions at the α-Keto Group cluster_1 Reduction of the Ketone cluster_2 Deprotection and Functionalization E4ABF This compound Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard, organolithium) E4ABF->Nucleophilic_Addition Asymmetric_Reduction Asymmetric Reduction (e.g., CBS, Noyori) E4ABF->Asymmetric_Reduction Deprotection Deprotection of Acetate E4ABF->Deprotection Chiral_Alcohols Chiral Tertiary Alcohols Nucleophilic_Addition->Chiral_Alcohols Chiral_Mandelates Chiral Ethyl 4-Acetoxymandelate Asymmetric_Reduction->Chiral_Mandelates Phenol Ethyl 4-hydroxybenzoylformate Deprotection->Phenol Functionalization Further Functionalization (e.g., Etherification, Esterification) Phenol->Functionalization Bioactive_Derivatives Bioactive Derivatives Functionalization->Bioactive_Derivatives

Caption: Key synthetic transformations of this compound.

Synthesis of Chiral α-Hydroxy Esters via Asymmetric Reduction

Chiral α-hydroxy esters are valuable building blocks in the synthesis of many pharmaceuticals. The asymmetric reduction of the α-keto group in this compound provides access to enantiomerically enriched ethyl 4-acetoxymandelate.

Protocol 3.1.1: Asymmetric Reduction of this compound

This protocol is based on well-established methods for the asymmetric reduction of α-keto esters.[8]

Materials:

  • This compound

  • Chiral reducing agent (e.g., (R)- or (S)-CBS reagent, Noyori's catalyst)

  • Borane source (e.g., BH₃·THF, catecholborane)

  • Anhydrous THF

Procedure:

  • In a flame-dried, argon-purged flask, dissolve the chiral catalyst in anhydrous THF.

  • Cool the solution to the recommended temperature (e.g., -78 °C for CBS reduction).

  • Slowly add the borane source to the catalyst solution.

  • Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature until completion (monitored by TLC).

  • Quench the reaction carefully with methanol at low temperature.

  • After workup, the enantiomeric excess of the resulting ethyl 4-acetoxymandelate can be determined by chiral HPLC.

Nucleophilic Addition to the α-Keto Group

The electrophilic α-keto carbon is susceptible to attack by a wide range of nucleophiles, such as Grignard reagents and organolithium compounds, leading to the formation of tertiary alcohols.[9]

Protocol 3.2.1: Grignard Addition to this compound

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium chloride)

  • Anhydrous diethyl ether or THF

Procedure:

  • Dissolve this compound in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add the Grignard reagent dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (TLC analysis).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude tertiary alcohol, which can be purified by chromatography.

Deprotection of the Acetoxy Group and Further Derivatization

The 4-acetoxy group can be selectively cleaved to reveal the phenolic hydroxyl group, which can then be further modified. This strategy is particularly useful for structure-activity relationship (SAR) studies.

Protocol 3.3.1: Deprotection of the Acetoxy Group

Mild, non-hydrolytic conditions are often preferred to avoid side reactions with the ester functionality.[4][10]

Materials:

  • This compound derivative

  • Potassium carbonate (K₂CO₃)

  • Methanol or Ethanol

Procedure:

  • Dissolve the this compound derivative in methanol or ethanol.

  • Add a catalytic amount of potassium carbonate.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl).

  • Extract the product, the corresponding 4-hydroxybenzoylformate derivative, and purify as needed.

The resulting phenol can then be subjected to various reactions such as Williamson ether synthesis or esterification to generate a library of analogs for biological screening.

Potential Pharmaceutical Scaffolds Derived from this compound

The 4-hydroxybenzoyl moiety is a key structural feature in a number of biologically active compounds, including some approved drugs and investigational agents. For instance, derivatives of 4-hydroxybenzoic acid are used in sunscreens and as preservatives.[11] More complex molecules containing this scaffold have shown a range of biological activities.

Table 1: Examples of Bioactive Scaffolds Accessible from this compound

Target ScaffoldSynthetic TransformationPotential Therapeutic Area
Chiral α-hydroxy-β-amino estersAsymmetric reduction followed by functional group interconversionAntiviral, Anticancer
Benzofuran derivativesIntramolecular cyclization of a suitably functionalized intermediateAnti-inflammatory, Antimicrobial
Substituted mandelic acidsReduction and hydrolysisEnzyme inhibitors
Aryl ethers of 4-hydroxybenzoyl derivativesDeprotection and etherificationVarious, depending on the appended aryl group

Conclusion

This compound represents a powerful and versatile tool for the modern medicinal chemist. Its unique combination of reactive functional groups, coupled with the strategic use of a protecting group, allows for the efficient and divergent synthesis of complex molecular architectures. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this valuable building block in the discovery and development of next-generation pharmaceuticals.

References

  • Understanding the Synthesis and Applications of 4-Acetoxybenzoyl Chloride (CAS 27914-73-4). Available at: [Link]

  • Synthesis of 4-methyl-2-acetoxy-benzoyl chloride. PrepChem.com. Available at: [Link]

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  • Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. ACS Publications. Available at: [Link]

  • A mild procedure for rapid and selective deprotection of aryl acetates using natural kaolinitic clay as a reusable catalyst. ElectronicsAndBooks. Available at: [Link]

  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Jetir.org. Available at: [Link]

  • Kinetics of V(V) Oxidation of Esters of Mandelic Acid. Indian Journal of Chemistry.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-acetoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-acetoxybenzoylformate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this multi-step synthesis. Our goal is to provide you with field-proven insights and robust protocols to help you troubleshoot common issues and significantly improve your reaction yields. We will explore the underlying chemistry to empower you to make informed decisions in your laboratory work.

Recommended Synthetic Pathway: An Overview

The synthesis of this compound is most reliably achieved through a three-step sequence starting from anisole. This pathway is chosen for its use of readily available starting materials and its reliance on well-understood, classic organic reactions. Each step, however, presents unique challenges that can impact the overall yield.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Selective Demethylation cluster_2 Step 3: Acetylation A Anisole + Ethyl Oxalyl Chloride B Ethyl 4-methoxybenzoylformate A->B AlCl₃, CH₂Cl₂ 0°C to RT C Ethyl 4-hydroxybenzoylformate B->C BBr₃, CH₂Cl₂ -78°C to RT D This compound (Final Product) C->D Ac₂O, Pyridine 0°C to RT

Caption: The recommended three-step synthetic pathway.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis. The solutions provided are based on fundamental chemical principles and established laboratory practices.

Part 1: Troubleshooting Common Issues

Issue 1: Low Yield in Friedel-Crafts Acylation (Step 1)

  • Q: My Friedel-Crafts reaction of anisole with ethyl oxalyl chloride is giving a low yield (<50%) of Ethyl 4-methoxybenzoylformate. What are the likely causes?

    A: This is a common bottleneck. The success of a Friedel-Crafts acylation hinges on the complete exclusion of moisture and the activity of the Lewis acid catalyst.

    • Moisture Contamination: Aluminum chloride (AlCl₃) reacts violently with water. Any moisture in your solvent, glassware, or reagents will deactivate the catalyst, halting the reaction. Ensure all glassware is oven-dried, and use an anhydrous grade solvent.

    • Catalyst Quality and Stoichiometry: Use freshly opened or properly stored AlCl₃. A molar ratio of at least 1.1 to 1.2 equivalents relative to the limiting reagent (ethyl oxalyl chloride) is often required to drive the reaction to completion, as the catalyst will complex with the carbonyl oxygens in the product.

    • Poor Temperature Control: The initial addition of AlCl₃ and ethyl oxalyl chloride should be performed at 0 °C to control the initial exothermic reaction. Allowing the reaction to warm to room temperature slowly ensures a steady reaction rate.[1]

    • Reagent Purity: Ethyl oxalyl chloride is a corrosive lachrymator and can decompose upon storage.[2][3] Using a freshly distilled or newly purchased reagent is recommended.

  • Q: I am observing the formation of the ortho-acylated isomer alongside my desired para-product. How can I improve para-selectivity?

    A: Para-substitution is sterically favored. To maximize its formation, you should aim for conditions that allow for thermodynamic control.

    • Lower Reaction Temperature: Running the reaction at a consistently low temperature (0-5 °C) for a longer duration can increase the proportion of the para-isomer.

    • Solvent Choice: While dichloromethane is common, using a bulkier solvent like nitrobenzene can sometimes enhance para-selectivity, although this complicates the workup. For most applications, optimizing temperature in dichloromethane is sufficient.

Issue 2: Poor Results in Demethylation (Step 2)

  • Q: My attempt to demethylate Ethyl 4-methoxybenzoylformate using BBr₃ also cleaved the ethyl ester, leading to a complex mixture. How can I achieve selective demethylation?

    A: This is a critical challenge of selectivity. Boron tribromide (BBr₃) is a powerful Lewis acid that can coordinate to and facilitate the cleavage of both ethers and esters. The key to selectivity is rigorous temperature control.

    • Strict Temperature Protocol: The reaction must be initiated at a very low temperature, typically -78 °C (a dry ice/acetone bath). Add the BBr₃ slowly at this temperature, stir for 1-2 hours, and then allow the reaction to warm very slowly to room temperature. This kinetic control favors the cleavage of the more Lewis-basic aryl methyl ether over the ethyl ester.

    • Alternative Reagents: If temperature control is an issue, consider milder reagents. For instance, high-temperature methods using pyridine-HCl can sometimes be effective, though they may have lower yields.

Issue 3: Incomplete Acetylation or Side Products (Step 3)

  • Q: The final acetylation step is sluggish, and TLC analysis shows unreacted Ethyl 4-hydroxybenzoylformate even after several hours. How can I drive the reaction to completion?

    A: The acetylation of a phenol is generally efficient but requires an effective basic catalyst to activate the acetic anhydride and deprotonate the phenol.

    • Catalyst Choice: While pyridine is a standard catalyst, it is relatively weak.[4][5] Adding a catalytic amount (0.05-0.1 equivalents) of 4-Dimethylaminopyridine (DMAP) will dramatically accelerate the reaction. DMAP is a hypernucleophilic acylation catalyst.

    • Anhydrous Conditions: Ensure your pyridine and starting material are dry. Any water present will consume the acetic anhydride.

    • Reagent Stoichiometry: Use a slight excess of acetic anhydride (1.2-1.5 equivalents) to ensure complete conversion of the phenol.[6]

  • Q: After workup of the acetylation reaction, my product is discolored and the yield is low. What could be causing product degradation?

    A: Discoloration often points to impurities or side reactions.

    • Purity of Precursor: Ensure the Ethyl 4-hydroxybenzoylformate from Step 2 is thoroughly purified before proceeding. Residual boron salts or acidic impurities can cause degradation during the acetylation or workup.

    • Workup Procedure: The workup typically involves quenching with water or methanol, followed by extraction and washing with dilute acid (to remove pyridine/DMAP), water, and brine.[6] Overly aggressive acid washes or prolonged exposure to acidic/basic conditions can potentially hydrolyze the newly formed acetate or the ethyl ester.

G start Problem: Low Overall Yield step1 Analyze Yield & Purity of Step 1 (Friedel-Crafts) start->step1 step2 Analyze Yield & Purity of Step 2 (Demethylation) step1->step2 If OK sol1 Check: - Anhydrous Conditions - Catalyst Quality/Stoichiometry - Temperature Control step1->sol1 If Low step3 Analyze Yield & Purity of Step 3 (Acetylation) step2->step3 If OK sol2 Check: - Rigorous Low Temp (-78°C) - Slow Warming Protocol - Purity of Starting Material step2->sol2 If Low sol3 Check: - Use of DMAP as co-catalyst - Anhydrous Reagents - Purity of Phenol Precursor step3->sol3 If Low end Yield Optimized step3->end If OK sol1->end sol2->end sol3->end

Caption: A workflow for troubleshooting low yield issues.

Part 2: Frequently Asked Questions (FAQs)
  • Q: What are the most critical safety precautions for this synthesis? A: Several reagents require careful handling.

    • Ethyl Oxalyl Chloride: Highly corrosive and a lachrymator (induces tears). Always handle in a well-ventilated chemical fume hood with appropriate PPE (gloves, safety glasses, lab coat).[2]

    • Aluminum Chloride (Anhydrous): Reacts violently with water, releasing HCl gas. Handle in a fume hood and avoid any contact with moisture.

    • Boron Tribromide (BBr₃): Extremely corrosive and reacts vigorously with moisture. It is typically supplied as a solution in dichloromethane. Handle with extreme care in a fume hood.

    • Pyridine: Has a strong, unpleasant odor and is flammable. Use in a fume hood.

  • Q: Can I skip the isolation and purification of the intermediates? A: It is strongly discouraged. Each step of a multi-step synthesis introduces new reagents and byproducts. Attempting a "one-pot" synthesis without isolating intermediates is likely to result in a complex, inseparable mixture and a drastically lower yield of the final product. Purification of each intermediate ensures that impurities do not interfere with subsequent reactions.[7]

  • Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended.

    • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule, showing characteristic peaks for the ethyl group, the aromatic protons, the acetyl methyl group, and the quaternary carbons.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): This is the best method to determine the purity of the final product.

Experimental Protocols & Data

Optimized Reaction Parameters

The table below summarizes the recommended parameters for each step to maximize yield and purity.

ParameterStep 1: Friedel-Crafts AcylationStep 2: DemethylationStep 3: Acetylation
Key Reagents Anisole, Ethyl Oxalyl Chloride, AlCl₃Ethyl 4-methoxybenzoylformate, BBr₃Ethyl 4-hydroxybenzoylformate, Ac₂O
Solvent Dichloromethane (anhydrous)Dichloromethane (anhydrous)Pyridine (anhydrous)
Catalyst AlCl₃ (1.2 eq)N/ADMAP (0.1 eq)
Temperature 0 °C to RT-78 °C to RT0 °C to RT
Reaction Time 4-6 hours12-16 hours (including slow warm-up)2-4 hours
Typical Yield 75-85%70-80%90-98%
Purification Column Chromatography (Silica)Column Chromatography (Silica)Recrystallization or Column Chromatography
Protocol 1: Synthesis of Ethyl 4-methoxybenzoylformate (Step 1)
  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (CH₂Cl₂) and aluminum chloride (AlCl₃, 1.2 eq).

  • Cool the suspension to 0 °C in an ice bath.

  • Add anisole (1.0 eq) to the suspension.

  • Add ethyl oxalyl chloride (1.1 eq) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-5 hours.

  • Monitor the reaction by TLC (e.g., 20% Ethyl Acetate/Hexane).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography to yield the product as a colorless oil or white solid.

Protocol 2: Synthesis of Ethyl 4-hydroxybenzoylformate (Step 2)
  • Dissolve the purified product from Step 1 (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃, 1.5 eq) in CH₂Cl₂ dropwise.

  • Stir the mixture at -78 °C for 2 hours.

  • Remove the cooling bath and allow the reaction to warm to room temperature overnight (approx. 12-14 hours).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Dilute with more CH₂Cl₂ and separate the layers. Extract the aqueous layer twice more with CH₂Cl₂.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield a white or off-white solid.

Protocol 3: Synthesis of this compound (Step 3)
  • Dissolve the purified phenol from Step 2 (1.0 eq) in anhydrous pyridine in a flame-dried flask under argon.

  • Add 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the solution to 0 °C and add acetic anhydride (Ac₂O, 1.5 eq) dropwise.[6]

  • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours until TLC shows complete consumption of the starting material.

  • Quench the reaction by adding methanol and stir for 15 minutes.

  • Remove the solvents via rotary evaporation (co-evaporating with toluene can help remove residual pyridine).

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, saturated NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography to obtain the final product as a white crystalline solid.[8][9]

Mechanistic Insight: The Friedel-Crafts Acylation

Understanding the mechanism of the key C-C bond-forming step is crucial for troubleshooting. The Lewis acid (AlCl₃) activates the ethyl oxalyl chloride, creating a highly reactive acylium ion electrophile, which is then attacked by the electron-rich anisole ring.

G R1 Ethyl Oxalyl Chloride I1 [Acylium Ion-AlCl₄⁻ Complex] (Active Electrophile) R1->I1 + AlCl₃ R2 AlCl₃ R2->I1 R3 Anisole I2 Sigma Complex (Wheland Intermediate) R3->I2 I1->I2 + Anisole (para attack) P Ethyl 4-methoxybenzoylformate + HCl + AlCl₃ I2->P - H⁺

Caption: Simplified mechanism of the Friedel-Crafts acylation step.

By carefully controlling each step, purifying intermediates, and understanding the underlying chemistry, you can reliably overcome common hurdles and significantly improve the yield and purity of your this compound synthesis.

References

  • Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795-798. Available from: [Link]

  • Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Semantic Scholar. Available from: [Link]

  • Zhang, T., Li, M., & Zhang, W. (2004). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, 2004(3), 210-211. Available from: [Link]

  • Raber, D. J., Gariano, P., Jr., Brod, A. O., Gariano, A. L., & Guida, W. C. (1977). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, 56, 59. Available from: [Link]

  • Jin, T. S., Wang, A. Q., & Li, T. S. (2003). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. Indian Journal of Chemistry - Section B, 42B(7), 1755-1757. Available from: [Link]

  • GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Available from: [Link]

  • ResearchGate. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Available from: [Link]

  • Gholipour, B., Ghorbanpour, A., & Fakhri, A. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Materials Au, 3(2), 123-131. Available from: [Link]

  • PubMed. (2022). Response Surface Methodology Optimization of Friedel-Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Available from: [Link]

  • Corson, B. B., Dodge, R. A., Harris, S. A., & Hazen, R. K. (1928). Ethyl Benzoylformate. Organic Syntheses, 8, 78. Available from: [Link]

  • Fürstner, A., Hupperts, A., & Seidel, G. (2000). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Organic Syntheses, 77, 153. Available from: [Link]

  • National Institutes of Health. (2010). Friedel-Crafts Acylation with Amides. PMC. Available from: [Link]

  • ResearchGate. (2014). Friedel-Crafts acylation of aromatic compounds. Available from: [Link]

Sources

Common side products in the synthesis of Ethyl 4-acetoxybenzoylformate and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the synthesis of Ethyl 4-acetoxybenzoylformate, with a focus on troubleshooting and prevention of common side products.

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth explanations and practical, field-proven solutions to help you optimize your reaction outcomes.

The most logical and common synthetic route to this compound proceeds in two key stages:

  • Friedel-Crafts Acylation: The reaction of a suitable phenol with an acylating agent to form Ethyl 4-hydroxybenzoylformate.

  • Acetylation: The subsequent esterification of the phenolic hydroxyl group to yield the final product.

This guide is structured to troubleshoot issues that may arise during each of these critical stages.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Friedel-Crafts Acylation Stage: Synthesis of Ethyl 4-hydroxybenzoylformate

Question 1: My yield of the desired para-isomer (Ethyl 4-hydroxybenzoylformate) is very low, and I have a significant amount of another product with a similar mass. What is happening?

Answer: This is a classic issue of regioselectivity in Friedel-Crafts acylation of phenols. The hydroxyl group is an ortho-, para- directing group, meaning that the incoming acyl group can add to either the ortho or the para position of the benzene ring.

  • Primary Side Product: The most common side product is the ortho-isomer, Ethyl 2-hydroxybenzoylformate .

  • Causality: The electronic properties of the hydroxyl group activate both the ortho and para positions for electrophilic attack. The ratio of ortho to para products is influenced by steric hindrance and reaction temperature. The larger acylating reagent may favor the less sterically hindered para position, but the formation of the ortho isomer is often competitive.

  • Prevention & Troubleshooting:

    • Temperature Control: Running the reaction at lower temperatures generally favors the formation of the thermodynamically more stable para isomer.

    • Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst (e.g., AlCl₃) can influence the isomer ratio. Using a milder Lewis acid or optimizing its stoichiometry can improve selectivity.[1]

    • Purification: Careful column chromatography is typically required to separate the ortho and para isomers due to their similar polarities.

Question 2: My reaction mixture turned dark, and I isolated a complex mixture of products, none of which seem to be my desired product. What went wrong?

Answer: This is likely due to a combination of side reactions, including O-acylation followed by rearrangement, and potential degradation of the starting material or product.

  • Potential Side Products:

    • Phenyl ethyl oxalate: This is the product of O-acylation, where the ethyl oxalyl chloride reacts with the phenolic hydroxyl group instead of the aromatic ring.

    • Fries Rearrangement Products: The initially formed O-acylated product can rearrange to the C-acylated isomers (ortho and para) under the influence of the Lewis acid catalyst.[1] If this rearrangement is not efficient or is accompanied by other reactions, a complex mixture can result.

    • Poly-acylated products: While less common with deactivating acyl groups, under harsh conditions, a second acyl group could be added to the ring.

  • Causality: Phenols can coordinate with the Lewis acid, which can complicate the reaction.[2] High temperatures can promote unwanted side reactions and degradation.

  • Prevention & Troubleshooting:

    • Order of Addition: It is often beneficial to form the complex between the acylating agent and the Lewis acid before adding the phenol to the reaction mixture.

    • Reaction Conditions: Use the mildest possible reaction conditions (lower temperature, shorter reaction time) that still afford a reasonable reaction rate.

    • Protecting Groups: In some cases, protecting the hydroxyl group before the Friedel-Crafts reaction and then deprotecting it afterward can provide a cleaner route, though this adds steps to the synthesis.

Acetylation Stage: Synthesis of this compound

Question 3: My final product is contaminated with the starting material, Ethyl 4-hydroxybenzoylformate. How can I drive the reaction to completion?

Answer: Incomplete conversion is a common issue in acetylation reactions.

  • Causality: The reaction is an equilibrium process. Insufficient acetylating agent, inadequate reaction time, or the presence of moisture can lead to incomplete reaction.

  • Prevention & Troubleshooting:

    • Excess Reagent: Use a slight excess (1.1 to 1.5 equivalents) of the acetylating agent (e.g., acetic anhydride or acetyl chloride) to drive the equilibrium towards the product.[3]

    • Catalyst: The use of a catalyst can significantly increase the reaction rate. For phenols, pyridine or a catalytic amount of a strong acid like sulfuric acid is often used.[4][5] 4-(Dimethylamino)pyridine (DMAP) is a highly efficient catalyst for acylations.

    • Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can react with the acetylating agent and reduce its effectiveness.[6]

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material has been consumed before workup.

Question 4: During the workup, my yield decreased significantly, and I've isolated acidic impurities. What is the cause?

Answer: This is likely due to the hydrolysis of one or both of the ester groups in your product.

  • Potential Side Products:

    • Ethyl 4-hydroxybenzoylformate: Hydrolysis of the acetate ester.

    • 4-Acetoxybenzoylformic acid: Hydrolysis of the ethyl ester.

    • 4-Hydroxybenzoic acid: Hydrolysis of both ester groups.

  • Causality: Esters are susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[7][8] The workup procedure, which often involves washing with aqueous acidic or basic solutions, can induce hydrolysis if not performed carefully.

  • Prevention & Troubleshooting:

    • Mild Workup Conditions: Use mild aqueous solutions for washing, such as saturated sodium bicarbonate solution to neutralize acids, and perform these washes at low temperatures (e.g., in an ice bath).[9]

    • Avoid Strong Acids and Bases: If possible, avoid washing with strong acids or bases. If neutralization is necessary, do it quickly and at a low temperature.

    • Prompt Extraction: After the aqueous wash, promptly extract the product into an organic solvent and dry it to minimize its contact time with water.

Part 2: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Stage 1: Synthesis of Ethyl 4-hydroxybenzoylformate via Friedel-Crafts Acylation

Materials:

  • Phenol

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add ethyl oxalyl chloride (1.0 eq.) to the suspension via the dropping funnel with vigorous stirring.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

  • In a separate flask, dissolve phenol (1.2 eq.) in anhydrous DCM.

  • Slowly add the phenol solution to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench it by pouring it over a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with 1 M HCl, water, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the para-isomer from the ortho-isomer and other impurities.

Stage 2: Acetylation of Ethyl 4-hydroxybenzoylformate

Materials:

  • Ethyl 4-hydroxybenzoylformate

  • Acetic anhydride

  • Pyridine or a catalytic amount of DMAP

  • Anhydrous dichloromethane (DCM) or ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 4-hydroxybenzoylformate (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add pyridine (2.0 eq.) or a catalytic amount of DMAP (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl (to remove pyridine/DMAP), water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Part 3: Visualization of Reaction Pathways

The following diagrams illustrate the key chemical transformations and potential side reactions.

Synthesis of this compound cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Acetylation phenol Phenol intermediate Ethyl 4-hydroxybenzoylformate phenol->intermediate AlCl₃, DCM ortho_isomer Side Product: Ethyl 2-hydroxybenzoylformate phenol->ortho_isomer ortho-acylation oxalyl_chloride Ethyl Oxalyl Chloride oxalyl_chloride->intermediate oxalyl_chloride->ortho_isomer final_product This compound intermediate->final_product Pyridine or DMAP incomplete_reaction Unreacted Starting Material: Ethyl 4-hydroxybenzoylformate intermediate->incomplete_reaction Incomplete Reaction acetic_anhydride Acetic Anhydride acetic_anhydride->final_product hydrolysis_product Side Product: 4-Acetoxybenzoylformic acid final_product->hydrolysis_product Hydrolysis during workup

Caption: Reaction scheme for the synthesis of this compound, highlighting key side products.

Quantitative Data Summary

ParameterStage 1: Friedel-Crafts AcylationStage 2: AcetylationReferences
Key Reactant PhenolEthyl 4-hydroxybenzoylformate
Acylating Agent Ethyl oxalyl chlorideAcetic anhydride[10][11]
Catalyst AlCl₃ (Lewis Acid)Pyridine or DMAP (Base)[1][4]
Solvent Anhydrous DichloromethaneAnhydrous Dichloromethane
Typical Temp. 0 °C to Room Temperature0 °C to Room Temperature
Common Side Products ortho-isomer, O-acylation productsUnreacted starting material, hydrolysis products[7][12]

References

  • Raber, D. J., Gariano, P., Jr., Brod, A. O., Gariano, A. L., & Guida, W. C. (1979).
  • BenchChem. (2025).
  • Chemguide. (n.d.).
  • Mann, F. G., & Saunders, B. C. (1960). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 837-840.
  • Wikipedia. (2024). Friedel–Crafts reaction.
  • Lugemwa, F. N., & Sestrick, M. R. (2013).
  • Jin, T.-S., Ma, Y.-R., Li, T.-S., Zhang, Z.-H., & Duan, G.-B. (1999). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry - Section B, 38(1), 109-110.
  • Various Authors. (2015).
  • J&K Scientific LLC. (2025). Ester Hydrolysis.
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of 4-Ethoxy-2-hydroxybenzaldehyde metal complexes.
  • Master Organic Chemistry. (2022).
  • LibreTexts. (2022). Chemistry of Acid Anhydrides.
  • University of the West Indies at Mona. (n.d.). Experiment 12.
  • Lee, J.-K., Kim, S.-Y., & Lee, S.-G. (2004). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revue Roumaine de Chimie, 49(5), 423-427.
  • BenchChem. (2025).
  • Li, T.-S., Jin, T.-S., & Gao, Y.-T. (1999). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. Indian Journal of Chemistry - Section B, 38(9), 1065-1067.
  • Al-Zoubi, R. M., & Al-Zoubi, I. M. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 10(52), 31255-31281.
  • Ranu, B. C., Dutta, P., & Sarkar, A. (2003). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions.
  • Yuan, J., Chen, T., Mishra, S., & Ching, C. B. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 342, 125965.
  • Chemistry Steps. (n.d.).
  • Batra, P. C., & Rozdon, O. N. (1949). Acetylation of phenols using acetic acid. Proceedings of the Indian Academy of Sciences - Section A, 29(5), 349-352.
  • Quora. (2018).
  • Random Experiments. (2024, April 11). Alkaline hydrolysis of methyl acetate (Alkaline hydrolysis of esters) [Video]. YouTube.
  • LibreTexts. (2022). Hydrolysis of Esters.
  • Chemguide. (n.d.). Hydrolysing esters.
  • BYJU'S. (n.d.).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Gacem, R., & Gherib, A. (2021). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 3(4), 1149-1158.
  • ResearchGate. (n.d.).
  • Chen, C.-H., & Wu, M.-D. (2011). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of the Chinese Chemical Society, 58(6), 906-919.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol.
  • Organic Syntheses. (n.d.).

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Troubleshooting guide for incomplete Ethyl 4-acetoxybenzoylformate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-acetoxybenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during this multi-step synthesis. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address specific challenges, ensuring a successful and efficient reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the critical reactions involved?

A1: The synthesis of this compound typically involves a two-step process starting from 4-hydroxybenzoic acid. The first step is the acetylation of the phenolic hydroxyl group to form 4-acetoxybenzoic acid. The second step is the esterification of the carboxylic acid group of 4-acetoxybenzoic acid with ethanol to yield the final product, Ethyl 4-acetoxybenzoate.[1] A subsequent formylation step would be required to arrive at the title compound, which could involve a reaction like a Friedel-Crafts acylation with a suitable formylating agent.

Q2: My Fischer esterification of 4-acetoxybenzoic acid is showing low conversion. What are the likely causes?

A2: Low conversion in Fischer esterification is often due to the reversible nature of the reaction.[2] To drive the equilibrium towards the product, it is crucial to use a large excess of the alcohol (ethanol) which can also serve as the solvent.[3] Additionally, ensure that a strong acid catalyst, such as concentrated sulfuric acid, is used in sufficient quantity.[2][3] Water is a byproduct of this reaction; its presence will hinder the reaction, so using anhydrous reagents and reaction conditions is important.

Q3: I am observing the hydrolysis of the acetyl group during the esterification step. How can I prevent this?

A3: The acetyl group is an ester and is susceptible to hydrolysis, especially under the acidic conditions of the Fischer esterification. While acidic conditions are necessary for the esterification of the carboxylic acid, prolonged reaction times or excessively high temperatures can promote the hydrolysis of the acetyl group. It is a matter of finding the right balance of reaction conditions. Alternatively, using a milder esterification method, such as those employing carbodiimides, could be considered to avoid harsh acidic conditions.[4]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care within a fume hood.[2] Organic solvents like ethanol and ethyl acetate are flammable, so ensure proper ventilation and avoid any open flames.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide for Incomplete Reactions

This section provides a detailed, question-and-answer-style troubleshooting guide for common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of 4-Acetoxybenzoic Acid (Acetylation Step)

Q: My initial acetylation of 4-hydroxybenzoic acid is incomplete. What could be the problem?

A: Several factors can lead to an incomplete acetylation reaction. Consider the following:

  • Insufficient Acylating Agent: Ensure you are using a sufficient molar excess of the acylating agent (e.g., acetic anhydride or acetyl chloride).

  • Catalyst Inactivity: If using a basic catalyst like pyridine, ensure it is fresh and anhydrous. The base plays a crucial role in activating the phenol for acylation and neutralizing the acidic byproduct.[5]

  • Reaction Temperature: While some acylations proceed at room temperature, others may require gentle heating to go to completion. Conversely, excessively high temperatures can lead to side reactions.

  • Purity of Starting Material: Impurities in the 4-hydroxybenzoic acid can interfere with the reaction. Ensure your starting material is of high purity.

Issue 2: Incomplete Esterification of 4-Acetoxybenzoic Acid

Q: I've confirmed the formation of 4-acetoxybenzoic acid, but the subsequent esterification to Ethyl 4-acetoxybenzoate is not going to completion. What should I check?

A: This is a common issue with Fischer esterification. Here's a systematic approach to troubleshoot:

1. Reagent and Reaction Condition Optimization:

  • Excess Ethanol: As this is an equilibrium-driven reaction, a large excess of ethanol is crucial to push the reaction towards the product side.[2][3]

  • Catalyst Concentration: Ensure you have added a sufficient amount of a strong acid catalyst like concentrated H₂SO₄.[2]

  • Water Removal: The presence of water will shift the equilibrium back to the starting materials. Use anhydrous ethanol and ensure all glassware is thoroughly dried.

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time might be necessary. However, be mindful of potential acetyl group hydrolysis with excessive heat.

2. Workup and Purification Issues:

  • Incomplete Extraction: The product, Ethyl 4-acetoxybenzoate, is an ester and will be in the organic layer during extraction. Ensure you perform multiple extractions with a suitable solvent like ethyl acetate to maximize recovery.[2]

  • Product Loss During Washing: During the neutralization wash with a base (e.g., sodium bicarbonate solution), vigorous shaking can lead to emulsions. If the acetyl group was hydrolyzed, the resulting 4-hydroxybenzoic acid ethyl ester might have different solubility properties.

  • Improper Purification: Column chromatography is often used for purification.[2] Ensure you are using the correct eluent system to effectively separate your product from unreacted starting material and any byproducts.

Issue 3: Difficulties with the Formylation Step

Q: I am struggling to introduce the formyl group to synthesize the final this compound. The reaction is sluggish or yields multiple products. Why is this happening?

A: Introducing a formyl group onto an aromatic ring, a process related to Friedel-Crafts acylation, can be challenging. Here are the likely culprits:

  • Deactivated Aromatic Ring: The acetyl and ethyl ester groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution like Friedel-Crafts acylation.[6][7] This deactivation makes the reaction inherently more difficult.

  • Lewis Acid Catalyst Issues:

    • Moisture Sensitivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your reagents or glassware will deactivate the catalyst.[6][8]

    • Stoichiometry: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product can form a complex with the catalyst, rendering it inactive.[6]

  • Instability of Formylating Agent: Formyl chloride is unstable and decomposes, making it unsuitable for standard Friedel-Crafts conditions.[9][10] Alternative formylation methods like the Vilsmeier-Haack or Gattermann-Koch reactions might be necessary.[10]

  • Polysubstitution: Although less common with deactivating groups, the possibility of multiple substitutions exists, especially with highly reactive aromatic substrates.[11]

Table 1: Troubleshooting Summary for Incomplete this compound Reactions

Symptom Potential Cause Recommended Solution
Low yield of acetylated intermediate Insufficient acylating agent or inactive catalyst.Use a molar excess of fresh acylating agent and ensure the catalyst is active and anhydrous.
Incomplete esterification Equilibrium not shifted towards products; presence of water.Use a large excess of anhydrous ethanol and a sufficient amount of strong acid catalyst.
Hydrolysis of acetyl group Harsh acidic conditions or prolonged heating.Optimize reaction time and temperature; consider milder esterification methods.
Low yield in formylation step Deactivated aromatic ring; inactive Lewis acid catalyst.Use a more potent Lewis acid, ensure anhydrous conditions, and consider alternative formylation reactions.
Multiple products in formylation Polysubstitution or side reactions.Optimize reaction conditions (temperature, stoichiometry) and consider more regioselective formylation methods.

Experimental Workflow and Logic Diagrams

To further clarify the troubleshooting process, the following diagrams illustrate the synthetic pathway and a decision-making workflow for addressing incomplete reactions.

.dot

Synthesis_Pathway 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid 4-Acetoxybenzoic Acid 4-Acetoxybenzoic Acid 4-Hydroxybenzoic Acid->4-Acetoxybenzoic Acid Acetylation (Acetic Anhydride) Ethyl 4-Acetoxybenzoate Ethyl 4-Acetoxybenzoate 4-Acetoxybenzoic Acid->Ethyl 4-Acetoxybenzoate Esterification (Ethanol, H+) This compound This compound Ethyl 4-Acetoxybenzoate->this compound Formylation (e.g., Vilsmeier-Haack)

Caption: Synthetic pathway for this compound.

.dot

Troubleshooting_Workflow cluster_start cluster_analysis cluster_acetylation cluster_esterification cluster_formylation cluster_end start Incomplete Reaction identify_step Identify Incomplete Step (TLC, NMR) start->identify_step acetylation_check Check Acylating Agent & Catalyst identify_step->acetylation_check Acetylation esterification_check Review Esterification Conditions identify_step->esterification_check Esterification formylation_check Assess Formylation Strategy identify_step->formylation_check Formylation optimize Optimize and Repeat acetylation_check->optimize esterification_solutions Increase Ethanol Excess Ensure Anhydrous Conditions Check Catalyst Amount esterification_check->esterification_solutions esterification_solutions->optimize formylation_solutions Verify Anhydrous Conditions Increase Lewis Acid Stoichiometry Consider Alternative Reagents (e.g., Vilsmeier-Haack) formylation_check->formylation_solutions formylation_solutions->optimize

Caption: Troubleshooting decision workflow for incomplete reactions.

References

  • Google Patents. (1998). US5808130A - Esterification of phenols.
  • Raber, D. J., Gariano, P., Jr., Brod, A. O., Gariano, A. L., & Guida, W. C. (1977). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, 56, 59. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Corson, B. B., Dodge, R. A., Harris, S. A., & Hazen, R. K. (1928). Ethyl Benzoylformate. Organic Syntheses, 8, 78. Retrieved from [Link]

  • Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. Molecules, 26(16), 4987. Retrieved from [Link]

  • ResearchGate. (2025). Chemoselective Esterification of Phenolic Acids and Alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]

  • Reddit. (2023). Wouldn't No reaction occur? r/OrganicChemistry. Retrieved from [Link]

Sources

Optimizing reaction conditions for Ethyl 4-acetoxybenzoylformate (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and optimization of Ethyl 4-acetoxybenzoylformate. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges encountered during synthesis, offering troubleshooting advice and detailed protocols in a direct question-and-answer format to support your experimental work.

Core Synthesis Strategy & Workflow

The synthesis of this compound is most reliably achieved via a two-step process starting from 4-hydroxybenzoic acid. The workflow involves an initial esterification to form the ethyl benzoylformate intermediate, followed by acetylation of the phenolic hydroxyl group. Optimizing conditions for the second step, acetylation, is critical for achieving high yield and purity.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Acetylation A 4-Hydroxybenzoic Acid B Ethyl 4-hydroxybenzoylformate A->B Ethanol, Acid Catalyst (e.g., H₂SO₄) Reflux C This compound (Target Molecule) B->C Acetic Anhydride, Catalyst Solvent, Temp. Control

Caption: Proposed two-step synthesis workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter.

General & Strategic Questions

Q1: What is the most common and logical synthetic route to this compound?

The most practical approach is the acetylation of Ethyl 4-hydroxybenzoylformate. This precursor can be synthesized via a Fischer esterification of 4-hydroxybenzoic acid.[1] Attempting to acetylate 4-hydroxybenzoic acid first and then performing the ethyl benzoylformate formation is often more challenging due to the potential for side reactions and the altered reactivity of the starting material.

Q2: What are the most critical parameters to control during the acetylation step?

The three most critical parameters for the acetylation of Ethyl 4-hydroxybenzoylformate are:

  • Catalyst Choice: The type and amount of catalyst will determine the reaction rate and the potential for side reactions.

  • Temperature: Temperature control is crucial to prevent byproduct formation and potential degradation of the starting material or product.

  • Solvent Environment: The solvent must be anhydrous and inert to prevent hydrolysis of the acetylating agent and ensure solubility of all reactants.

Troubleshooting: Low Reaction Yield

Q3: My overall yield is consistently low. What are the most probable causes?

Low yield is a common problem that can often be traced to specific steps in the procedure.[2][3] A logical approach to troubleshooting is essential.

Troubleshooting cluster_check Initial Checks cluster_acetylation Acetylation Step Issues start Low Yield Issue reagent_purity Reagent Purity Anhydrous Conditions Met? start->reagent_purity:f0 reaction_monitoring Reaction Monitoring Was reaction run to completion (TLC/LC-MS)? start->reaction_monitoring:f0 catalyst Catalyst Inactive/Wrong Choice? Try DMAP or Pyridine reagent_purity:f1->catalyst:f0 temperature Temperature Too Low/High? Optimize between 0°C and RT reaction_monitoring:f1->temperature:f0 workup Product Loss During Workup? Optimize extraction pH and solvent catalyst:f1->workup:f0 temperature:f1->workup:f0

Caption: Troubleshooting logic for addressing low reaction yield.

Here are the key areas to investigate:

  • Incomplete Acetylation: This is the most frequent cause. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, the reaction has not gone to completion.

  • Reagent Quality: Ensure the acetic anhydride is fresh and has not been hydrolyzed by atmospheric moisture. The catalyst, especially if it's a base like pyridine or triethylamine, should be dry.[3]

  • Loss During Workup: The product may be lost during aqueous extraction if the pH is not controlled or if an insufficient volume of organic solvent is used.

  • Side Reactions: Excessive heat or an overly aggressive catalyst can lead to the formation of unidentified byproducts, consuming your starting material and reducing the yield of the desired product.

Optimization of Reaction Parameters

Q4: What is the optimal temperature for the acetylation of Ethyl 4-hydroxybenzoylformate?

The optimal temperature balances reaction rate with selectivity.

  • Starting Point: Begin the reaction by adding the acetylating agent at 0 °C (ice bath) to control the initial exotherm.

  • Optimization: Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours. In many cases, this is sufficient for complete conversion.

  • Troubleshooting: If the reaction is sluggish at room temperature, you can gently heat it to 40-50 °C. However, be aware that higher temperatures can increase the rate of side reactions.[4] A systematic optimization study can determine the ideal temperature for your specific setup.[5][6]

Q5: Which solvent is recommended for this reaction?

Anhydrous aprotic solvents are the best choice.

  • Recommended: Dichloromethane (DCM) is an excellent first choice due to its inertness and ability to dissolve a wide range of organic compounds.[7]

  • Alternatives: Other suitable options include Tetrahydrofuran (THF), acetonitrile, or ethyl acetate. Ensure they are thoroughly dried before use.

  • Avoid: Protic solvents like ethanol or water must be avoided as they will react with the acetic anhydride.

Q6: How do I choose the right catalyst for the acetylation step?

The catalyst choice depends on the desired reactivity. A base catalyst is typically used to deprotonate the phenol, making it a more potent nucleophile.

CatalystTypeLoading (Typical)Considerations
Pyridine Base1.2 - 2.0 equiv.Also acts as a solvent if used in excess. Effective but requires careful removal during workup.
Triethylamine (TEA) Base1.2 - 1.5 equiv.Stronger, non-nucleophilic base. Easier to remove than pyridine.
4-DMAP Nucleophilic0.05 - 0.1 equiv.Highly efficient nucleophilic catalyst. Use in small, catalytic amounts along with a stoichiometric base like TEA.
Sulfuric Acid (H₂SO₄) AcidCatalyticCan be used but is generally less effective for phenol acetylation than base catalysis and can promote side reactions.[1]

For robust and high-yielding acetylation, a combination of Triethylamine (1.2 equiv.) and a catalytic amount of 4-DMAP (0.1 equiv.) is highly recommended.

Experimental Protocol

Synthesis of this compound from Ethyl 4-hydroxybenzoylformate

This protocol is a representative method. Researchers should perform their own risk assessment and optimization.

Materials:

  • Ethyl 4-hydroxybenzoylformate (1.0 equiv.)

  • Acetic Anhydride (1.5 equiv.)

  • Triethylamine (TEA) (1.2 equiv.)

  • 4-Dimethylaminopyridine (4-DMAP) (0.1 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Add Ethyl 4-hydroxybenzoylformate to an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Sequentially add Triethylamine, 4-DMAP, and then slowly add the Acetic Anhydride dropwise via syringe.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is fully consumed.

  • Quenching: Once complete, cool the mixture back to 0 °C and slowly quench by adding 1M HCl to neutralize the excess TEA.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

References

  • Organic Syntheses Procedure: Ethyl Benzoylformate. Organic Syntheses. Available from: [Link]

  • Organic Syntheses Procedure: Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses. Available from: [Link]

  • Organic Syntheses Procedure: Acetic acid, benzoyl-, ethyl ester. Organic Syntheses. Available from: [Link]

  • Organic Syntheses Procedure: Acetic acid, benzoyl-, ethyl ester. Organic Syntheses. Available from: [Link]

  • Homework.Study.com: Draw the curved arrow mechanism for the formation of ethyl benzoate from benzoyl chloride and ethanol. Study.com. Available from: [Link]

  • Google Patents: US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates. Google Patents.
  • The Doyle Group: Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group, Princeton University. Available from: [Link]

  • PrepChem: Preparation of ethyl benzoylacetate. PrepChem.com. Available from: [Link]

  • Google Patents: CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate. Google Patents.
  • MDPI: Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. Available from: [Link]

  • National Institutes of Health (NIH): The Evaluation of Eutectic Solvents as Catalysts for Mediating the Greener Synthesis of Poly(alkylene 2,5-furandicarboxylate)s. NIH National Library of Medicine. Available from: [Link]

  • ResearchGate: Optimization of catalysts, solvents, and temperature in the synthesis of 4a. ResearchGate. Available from: [Link]

  • ResearchGate: Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate. ResearchGate. Available from: [Link]

  • SCIRP: Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scientific Research Publishing. Available from: [Link]

Sources

Challenges in the purification of Ethyl 4-acetoxybenzoylformate and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Ethyl 4-acetoxybenzoylformate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this valuable α-keto ester intermediate. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods for optimal results in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is largely dependent on the synthetic route. However, for a typical synthesis involving the esterification of 4-acetoxybenzoic acid, you should anticipate the following:

  • Starting Materials: Unreacted 4-acetoxybenzoic acid is a primary impurity.

  • Hydrolysis Byproducts: The molecule contains two ester linkages, both of which are susceptible to hydrolysis, especially under acidic or basic workup conditions.

    • De-acetylation: Hydrolysis of the acetoxy group yields Ethyl 4-hydroxybenzoate.[1]

    • Ester Hydrolysis: Hydrolysis of the ethyl ester results in 4-acetoxybenzoylformic acid.

  • Reagents and Solvents: Residual acid catalyst (e.g., sulfuric acid), coupling agents, and solvents from the reaction and workup can also contaminate the final product.[2][3]

Q2: How stable is this compound? What are the best storage conditions?

A2: Due to the presence of the acetoxy and ethyl ester functional groups, the compound is sensitive to both strong acids and bases, which can catalyze hydrolysis. The α-ketoester moiety can also be susceptible to nucleophilic attack. For long-term storage, we recommend keeping the purified material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (-20°C is preferable), and protected from moisture.

Q3: Which analytical techniques are most effective for assessing the purity of my product?

A3: A multi-pronged approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time monitoring of reaction progress and column chromatography fractions.[4] It provides a quick qualitative assessment of the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying impurities. For example, the presence of 4-acetoxybenzoic acid would be indicated by the absence of the characteristic ethyl group signals (a quartet and a triplet) and a broader carboxylic acid proton signal.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities and confirming the mass of the desired product.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis, providing a precise percentage purity of your compound.[7]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem: My product is a persistent oil and fails to crystallize.
  • Plausible Cause: The presence of impurities, such as residual solvents or structurally similar byproducts, can disrupt the crystal lattice formation, acting as an "antifreeze."

  • Solution Pathway:

    • High-Vacuum Drying: Ensure all volatile solvents are removed by drying the sample under a high vacuum for several hours.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product is sparingly soluble, but the impurities are more soluble (e.g., cold hexanes or diethyl ether).

    • Chromatographic Purification: If the oil persists, the most effective solution is purification by flash column chromatography to remove the problematic impurities.[8] See the detailed protocol in Section 3.

Problem: My NMR spectrum shows signals for both the desired product and the starting carboxylic acid.
  • Plausible Cause: The reaction did not go to completion, or the acidic starting material was not fully removed during the aqueous workup.

  • Solution Pathway:

    • Aqueous Wash: Re-dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash it carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9][10] Caution: Perform this wash gently and without prolonged exposure to avoid base-catalyzed hydrolysis of the ester groups. The bicarbonate will react with the acidic starting material to form a salt, which will move into the aqueous layer.

    • Chromatography: If the starting material has a similar polarity to the product, a bicarbonate wash may not be sufficient. Flash column chromatography will be necessary for complete separation.

Problem: After purification, a new spot appears on the TLC plate after a few days.
  • Plausible Cause: This indicates product degradation. The most likely cause is hydrolysis due to exposure to atmospheric moisture or trace amounts of acid/base left over from the purification process.

  • Solution Pathway:

    • Re-purification: If the purity has significantly decreased, re-purifying the compound via a rapid method like a short silica gel plug may be necessary.

    • Storage Review: Immediately store the purified product under the recommended inert and anhydrous conditions (see FAQ A2). Ensure all glassware used for storage is scrupulously dry.

Troubleshooting Workflow: Low Purity After Initial Work-up

The following diagram outlines a logical decision-making process when faced with an impure product after the initial reaction work-up.

G start Crude Product Obtained check_physical_state Is the product a solid or an oil? start->check_physical_state recrystallize Attempt Recrystallization (Protocol 1) check_physical_state->recrystallize Solid chromatography Proceed to Column Chromatography (Protocol 2) check_physical_state->chromatography Oil solid_path Solid oil_path Oil check_purity_recrys Assess Purity (TLC, NMR) Is it >95% pure? recrystallize->check_purity_recrys check_purity_chrom Assess Purity (TLC, NMR) Is it >95% pure? chromatography->check_purity_chrom success Pure Product Isolated Store Properly check_purity_recrys->success Yes failure_recrys Purity still low check_purity_recrys->failure_recrys No check_purity_chrom->chromatography No, optimize conditions check_purity_chrom->success Yes failure_recrys->chromatography

Caption: Decision tree for post-workup purification strategy.

Section 3: Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds by separating them from insoluble or more soluble impurities.[11]

Step-by-Step Methodology:

  • Solvent Selection: The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Good candidates for this molecule include:

    • Ethanol/Water[2]

    • Ethyl Acetate/Hexanes

    • Isopropanol

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent (e.g., ethanol) to your crude solid until it just dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If using a two-solvent system (e.g., ethyl acetate/hexanes), add the anti-solvent (hexanes) dropwise to the warm solution until it becomes slightly cloudy, then re-heat to clarify and cool.[12]

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of the cold recrystallization solvent, and dry them under a vacuum.

Protocol 2: Flash Column Chromatography

This is the method of choice for purifying oils or for separating solids from impurities with very similar solubility profiles.[4][7]

Data Presentation: Chromatography Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 meshStandard adsorbent for moderately polar compounds.[13]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientStart with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the ethyl acetate concentration to elute the more polar product.[2]
Sample Loading Dry LoadingDissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. This provides better resolution than wet loading.[4]

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent composition should give your product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Carefully add your dry-loaded sample to the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography). Collect the eluate in fractions.[8]

  • Fraction Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: References

  • Raber, D. J., Gariano, P., Jr., Brod, A. O., Gariano, A. L., & Guida, W. C. (1977). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, 56, 59. [Link]

  • Organic Syntheses Procedure. (n.d.). Column chromatography details. [Link]

  • Corson, B. B., Dodge, R. A., Harris, S. A., & Hazen, R. K. (1931). Ethyl Benzoylformate. Organic Syntheses, 11, 48. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Techniques. [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. [Link]

  • NIOSH. (n.d.). Alphabetical Method Listing - E. NIOSH Manual of Analytical Methods 4th Edition. [Link]

  • Organic Syntheses Procedure. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

  • Shriner, R. L., & Goebel, M. T. (1932). Ethyl Benzoylacetate. Organic Syntheses, 12, 32. [Link]

  • CN1047589C - Catalytic synthesis method of ethyl 4-acetoxybutyrate at normal temperature. (n.d.). Google Patents.

  • ResearchGate. (n.d.). Validation of analytical methods for ethyl carbamate in nine food matrices. [Link]

  • Scirp.org. (2020). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scientific Research Publishing. [Link]

  • Greenfield Global. (n.d.). Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. [Link]

Sources

Impact of starting material quality on Ethyl 4-acetoxybenzoylformate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Impact of Starting Material Quality on Synthesis Success

Welcome to the technical support center for the synthesis of Ethyl 4-acetoxybenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on a frequently underestimated factor: the quality of the starting materials. This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Section 1: Qualification of Starting Materials

The synthesis of this compound is a multi-step process sensitive to the purity of its precursors. The most common route involves the conversion of 4-acetoxybenzoic acid to its acyl chloride, 4-acetoxybenzoyl chloride, which is then esterified with ethanol. Impurities in any of the primary reagents—4-acetoxybenzoic acid, a chlorinating agent (like oxalyl chloride or thionyl chloride), and ethanol—can significantly impact reaction yield, purity, and safety.

Q1: What are the critical quality attributes (CQAs) of the starting materials for this synthesis?

A1: The success of your synthesis hinges on controlling the critical quality attributes of your three primary starting materials. Neglecting these parameters is a common source of batch failure, low yields, and difficult purification.

Table 1: Critical Quality Attributes of Starting Materials

Starting MaterialCritical Quality AttributeRecommended LimitRationale & Potential Impact of Deviation
4-Acetoxybenzoic Acid Purity (Assay)≥98%[1]Lower purity indicates the presence of unreacted starting materials (e.g., 4-hydroxybenzoic acid) or byproducts from its own synthesis, which can lead to side reactions.
4-Hydroxybenzoic Acid Content<0.5%This impurity possesses a free phenolic hydroxyl group that can react with the chlorinating agent, leading to undesired byproducts and consuming expensive reagents.[2]
Melting Point188-194°C[1]A broad or depressed melting point is a strong indicator of impurities.[3]
Oxalyl Chloride Purity (Assay)≥98%Lower purity can introduce acidic impurities (from degradation) that may catalyze unwanted side reactions.
AppearanceColorless liquid[4]A yellow tint often indicates decomposition to species like phosgene, which can alter reactivity and pose a significant safety hazard.
Moisture ContentAnhydrousOxalyl chloride reacts violently with water to produce HCl, CO, and CO2, effectively destroying the reagent.[4][5][6]
Ethanol Water Content<0.2% (Anhydrous Grade)Water will rapidly hydrolyze the intermediate acyl chloride back to the carboxylic acid, halting the reaction and drastically reducing yield.
Acidity/BasicityNeutral pHAcidic or basic impurities can catalyze side reactions, such as the hydrolysis of the desired ester product.
Q2: My 4-acetoxybenzoic acid meets the vendor's purity specification, but my yields are still low. What else should I check?

A2: While a vendor's Certificate of Analysis (CoA) is a good starting point, it may not test for impurities that are critical to your specific reaction. The most common culprit is residual 4-hydroxybenzoic acid .

The synthesis of 4-acetoxybenzoic acid involves the acetylation of 4-hydroxybenzoic acid.[3][7][8][9] If this reaction is incomplete, the final product will be contaminated. The free phenol in 4-hydroxybenzoic acid is highly problematic because it can be acylated by the 4-acetoxybenzoyl chloride intermediate in situ, leading to the formation of dimeric and oligomeric impurities that are difficult to remove.

Troubleshooting Workflow:

G cluster_0 Starting Material QC start Low Yield Observed check_purity Verify Purity of 4-Acetoxybenzoic Acid start->check_purity tlc Run TLC vs. Standard of 4-Hydroxybenzoic Acid check_purity->tlc Quick Check nmr Check for Phenolic -OH Proton Signal in NMR check_purity->nmr Definitive Check recrystallize Recrystallize Starting Material tlc->recrystallize Impurity Detected proceed Proceed with Synthesis tlc->proceed Pure nmr->recrystallize Impurity Detected nmr->proceed Pure recrystallize->proceed

Caption: Workflow for qualifying 4-acetoxybenzoic acid.

Recommended Protocol: TLC Purity Check A simple Thin Layer Chromatography (TLC) analysis can quickly reveal the presence of the more polar 4-hydroxybenzoic acid.

  • Prepare Samples: Dissolve a few crystals of your 4-acetoxybenzoic acid and a reference standard of 4-hydroxybenzoic acid in a suitable solvent (e.g., ethyl acetate).

  • Spot Plate: Spot both samples side-by-side on a silica gel TLC plate.

  • Develop: Use a mobile phase such as 15:1 toluene:acetone.[8]

  • Visualize: Use a UV lamp. 4-hydroxybenzoic acid will appear as a distinct, lower Rf spot compared to your product.

Q3: My oxalyl chloride has a yellow tint. Can I still use it?

A3: It is strongly discouraged . A yellow color indicates decomposition. Oxalyl chloride is a sharp-smelling, colorless liquid.[4] It is sensitive to moisture and can decompose over time, especially if stored improperly.[10] This decomposition can generate impurities that are detrimental to the reaction.

The primary risk is the presence of water, which causes violent decomposition into gaseous HCl, CO, and CO₂.[6] This not only reduces the amount of active reagent but also introduces acid that can catalyze unwanted side reactions. Using compromised oxalyl chloride can lead to:

  • Reduced Yield: Insufficient active reagent to convert the carboxylic acid to the acyl chloride.

  • Side Reactions: Formation of undesired byproducts due to impurities.

  • Safety Hazards: Unpredictable pressure buildup from gas evolution.

Best Practice: Always use fresh, colorless oxalyl chloride from a recently opened bottle and handle it under strictly anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).

Section 2: Troubleshooting Synthesis Issues Related to Starting Materials

Low yields and the formation of unexpected byproducts can often be traced back to the quality of the reagents.

Q4: My reaction yield is consistently low, and I recover a lot of starting 4-acetoxybenzoic acid. What's the most likely cause?

A4: This classic symptom points to two primary, and often related, issues stemming from starting material quality: inactive chlorinating agent or moisture contamination .

  • Inactive Oxalyl Chloride: As discussed in Q3, if the oxalyl chloride has decomposed, there isn't enough active reagent to drive the formation of the acyl chloride intermediate. The reaction stalls, and you recover your starting carboxylic acid after workup.

  • Moisture Contamination: This is the most frequent cause of failure. The acyl chloride intermediate, 4-acetoxybenzoyl chloride, is highly reactive and moisture-sensitive. Any water present in the reaction will rapidly hydrolyze it back to 4-acetoxybenzoic acid. Sources of moisture can include:

    • Ethanol: Using a grade of ethanol that is not anhydrous is a critical error. Even "reagent grade" ethanol can contain significant amounts of water.

    • Solvents: Reaction solvents like dichloromethane must be properly dried.

    • Glassware: All glassware must be oven- or flame-dried before use.

    • Atmosphere: The reaction should be run under an inert atmosphere to prevent moisture from the air from entering.

Troubleshooting Decision Tree:

G start Low Yield & High Starting Material Recovery check_oxalyl Check Oxalyl Chloride start->check_oxalyl check_anhydrous Verify Anhydrous Conditions start->check_anhydrous colorless Is it colorless? check_oxalyl->colorless dry_ethanol Is Ethanol Anhydrous Grade? check_anhydrous->dry_ethanol fresh Is it from a fresh bottle? colorless->fresh Yes replace_oxalyl Action: Replace Oxalyl Chloride colorless->replace_oxalyl No (Yellow) fresh->check_anhydrous Yes fresh->replace_oxalyl No (Old) dry_glassware Was Glassware Oven-Dried? dry_ethanol->dry_glassware Yes use_dry_reagents Action: Use Anhydrous Ethanol & Solvents, Dry Glassware dry_ethanol->use_dry_reagents No dry_glassware->use_dry_reagents No success Problem Solved dry_glassware->success Yes replace_oxalyl->success use_dry_reagents->success

Caption: Decision tree for troubleshooting low reaction yields.

Q5: I'm observing a significant byproduct with a higher molecular weight in my mass spectrum analysis. What could it be?

A5: A higher molecular weight byproduct often points to a dimerization reaction, which is almost certainly caused by the presence of 4-hydroxybenzoic acid in your 4-acetoxybenzoic acid starting material.

Reaction Scheme: Main vs. Side Reaction

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A 4-Acetoxybenzoic Acid B 4-Acetoxybenzoyl Chloride A->B + Oxalyl Chloride C Ethyl 4-acetoxy- benzoylformate (Desired Product) B->C + Ethanol E Dimer Impurity B->E D 4-Hydroxybenzoic Acid (Impurity) D->E

Caption: Competing reactions due to starting material impurity.

The acyl chloride intermediate (4-acetoxybenzoyl chloride) is a potent acylating agent.[11] If the 4-hydroxybenzoic acid impurity is present, its phenolic hydroxyl group will act as a nucleophile, attacking the acyl chloride. This forms an ester linkage between two benzoic acid moieties, resulting in a dimer. This byproduct can be difficult to separate from the desired product due to similar polarities.

Preventative Measure: The most effective solution is to ensure the high purity of the 4-acetoxybenzoic acid starting material before beginning the synthesis, as detailed in Q2. If the impurity is already present, purification of the final product will likely require column chromatography.

References
  • Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

  • Autech. (n.d.). Understanding the Synthesis and Applications of 4-Acetoxybenzoyl Chloride (CAS 27914-73-4). Retrieved from [Link]

  • Organic Chemistry. (n.d.). Oxalyl Chloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4-Acetoxy Benzoic Acid. Retrieved from [Link]

  • ChemBK. (2024). Oxalyl chloride. Retrieved from [Link]

  • DergiPark. (2023). Effective Use of Oxalyl Chloride Compound in Synthesis of Oxalohydrazide and Parabanic Acid Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

  • ResearchGate. (2016). Esterification of ethanol with sulfuric acid: A kinetic study. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl Benzoylformate. Retrieved from [Link]

  • Unknown Source. (n.d.). Experiment 12.
  • Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]

  • Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Ester Synthesis: A Guide to 4-Acetoxy Benzoic Acid Production. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Esters From Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
  • IJATES. (n.d.). Esterification reaction of acetic acid and ethanol with H2SO4: batch kinetics and simulation approach. Retrieved from [Link]

  • YouTube. (2023). Friedel Crafts Alkylation and Acylation: Reaction | Mechanism | Exception. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 4-(acetyloxy)-. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-acetoxybenzoyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN1047589C - Catalytic synthesis method of ethyl 4-acetoxybutyrate at normal temperature.
  • PubChem. (n.d.). 4-Acetylbenzoyl chloride. Retrieved from [Link]

  • Chemsrc. (2025). 4-Acetoxy-benzoylchloride. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 4-acetoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethyl 4-acetoxybenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and alternative purification methods for this compound. We provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction: The Challenge of Purity

This compound is a ketoester of significant interest in organic synthesis and pharmaceutical development. Its purification, however, can be challenging due to its susceptibility to hydrolysis, potential for thermal degradation, and the presence of structurally similar impurities from its synthesis. Standard purification methods like direct distillation or simple recrystallization may not always yield the desired purity. This guide explores robust alternative purification strategies and provides solutions to common problems.

A probable synthetic route to this compound involves the esterification of 4-acetoxybenzoylformic acid, which can be synthesized from 4-hydroxybenzoic acid. Impurities can be introduced at various stages, including unreacted starting materials, byproducts of side reactions, and degradation products.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My this compound oils out during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem, especially with esters, where the compound separates from the solution as a liquid rather than a solid. This typically occurs when the solute is too soluble in the hot solvent or when the cooling process is too rapid.

Troubleshooting Steps:

  • Re-dissolve and Slow Cool: Reheat the solution until the oil fully dissolves. If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution. Then, allow the solution to cool very slowly. You can achieve this by insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature.

  • Solvent System Modification:

    • Reduce Polarity: If using a single polar solvent, try adding a less polar co-solvent (an "anti-solvent"). For example, if your compound is dissolved in hot ethanol or ethyl acetate, slowly add a non-polar solvent like hexanes or heptane dropwise to the hot solution until slight turbidity (cloudiness) appears. Then, add a few drops of the hot primary solvent to redissolve the precipitate and allow it to cool slowly.[1][2]

    • Increase Polarity: Conversely, if you are using a non-polar solvent, a more polar anti-solvent like ethanol or methanol can be effective.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Q2: I am getting very low recovery after recrystallization. How can I improve my yield?

A2: Low recovery is often due to the compound being too soluble in the cold recrystallization solvent or using an excessive amount of solvent.

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Working with a more concentrated solution will ensure it becomes supersaturated upon cooling, leading to better crystal formation and higher recovery.

  • Solvent Selection: Your chosen solvent should dissolve the compound well when hot but poorly when cold. If the compound remains significantly soluble at low temperatures, you will lose a substantial amount of product in the mother liquor. You may need to screen for a more suitable solvent or a mixed solvent system. A good rule of thumb is to choose a solvent with a similar functional group to the compound of interest, for example, ethyl acetate for esters.[3]

  • Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature. An ice bath (0 °C) or even a dry ice/acetone bath (for appropriate solvents) can significantly decrease the solubility of your product and improve the yield.

  • Mother Liquor Recovery: The filtrate (mother liquor) after the first crystallization may still contain a significant amount of your product. Concentrating the mother liquor and performing a second recrystallization (a "second crop") can increase your overall yield. Be aware that the purity of the second crop is often lower than the first.

Q3: My recrystallized product is not pure enough. What are my options?

A3: If a single recrystallization does not provide the desired purity, you have several options:

Troubleshooting Steps:

  • Repeat Recrystallization: A second recrystallization from the same or a different solvent system can often significantly improve purity.

  • Charcoal Treatment: If the impurity is colored, it can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtering. The colored impurities adsorb to the surface of the charcoal. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.

  • Alternative Purification Method: If impurities co-crystallize with your product, recrystallization may not be effective. In such cases, column chromatography is often the next best step.

Column Chromatography Issues

Q1: How do I choose the right solvent system (eluent) for column chromatography of this compound?

A1: The choice of eluent is crucial for good separation. Thin Layer Chromatography (TLC) is the best way to determine the optimal solvent system.

Procedure for Eluent Selection using TLC:

  • Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate.

  • Developing: Place the TLC plate in a developing chamber with a potential eluent system. A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • Analysis:

    • The ideal solvent system will move your desired compound to a Retention Factor (Rf) value of approximately 0.3-0.4.

    • The impurities should be well-separated from your product spot, ideally with a difference in Rf of at least 0.2.

    • If the spots are too high on the plate (high Rf), the eluent is too polar. Increase the proportion of the non-polar solvent.

    • If the spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.

Q2: My compound seems to be degrading on the silica gel column. What can I do?

A2: Silica gel is acidic and can cause the degradation of sensitive compounds. The ester and acetoxy groups in this compound could be susceptible to hydrolysis if the silica or solvents are not dry.

Troubleshooting Steps:

  • Use Neutralized Silica: You can neutralize the silica gel by preparing a slurry with a dilute solution of a non-nucleophilic base, like triethylamine (e.g., 0.1-1% in the eluent), before packing the column.

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

  • Run the Column Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography (applying pressure) to speed up the elution.

  • Use Dry Solvents: Ensure that your solvents are anhydrous to minimize the risk of hydrolysis on the column.

Alternative Purification Protocols

If standard methods fail, the following protocols offer alternative approaches.

Protocol 1: Mixed-Solvent Recrystallization

This method is particularly useful when no single solvent provides the ideal solubility characteristics for recrystallization.[1]

Step-by-Step Methodology:

  • Solvent Selection: Identify a "soluble solvent" in which this compound is highly soluble, even at room temperature (e.g., dichloromethane, ethyl acetate). Also, identify an "insoluble solvent" or "anti-solvent" in which the compound is poorly soluble (e.g., hexanes, heptane, or water). The two solvents must be miscible.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "soluble solvent."

  • Addition of Anti-Solvent: While the solution is still hot, add the "insoluble solvent" dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of the hot "soluble solvent" to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "insoluble solvent," and dry thoroughly.

Protocol 2: Purification via Chemical Treatment (Acid/Base Wash)

This protocol is designed to remove acidic or basic impurities. For instance, unreacted 4-hydroxybenzoic acid or 4-acetoxybenzoic acid would be acidic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the solution to a separatory funnel.

  • Base Wash: Wash the organic layer with a dilute aqueous base, such as 5% sodium bicarbonate solution, to remove acidic impurities. The acidic impurities will be deprotonated and move into the aqueous layer. Be cautious of potential emulsion formation and vent the funnel frequently as CO2 may be generated.

  • Neutral Wash: Wash the organic layer with water to remove any remaining base.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Further Purification: The resulting product may still require recrystallization or column chromatography for high purity.

Data Summary Table

Purification MethodKey ParametersAdvantagesDisadvantages
Single-Solvent Recrystallization Solvent choice, cooling rateSimple, can yield high purityCan have low recovery, risk of oiling out
Mixed-Solvent Recrystallization Choice of soluble and insoluble solvents, solvent ratioGood for compounds with challenging solubility profilesCan be more complex to optimize, risk of oiling out
Column Chromatography Stationary phase (silica, alumina), eluent systemExcellent for separating complex mixturesCan be time-consuming, potential for product degradation on the column
Acid/Base Wash Choice of aqueous acid/baseEffective for removing acidic or basic impuritiesNot effective for neutral impurities, risk of hydrolysis of the ester

Workflow Diagrams

Mixed-Solvent Recrystallization Workflow

Mixed_Solvent_Recrystallization start Crude Product dissolve Dissolve in minimum hot 'soluble solvent' start->dissolve add_anti Add hot 'insoluble solvent' dropwise to turbidity dissolve->add_anti clarify Add drop of hot 'soluble solvent' to clarify add_anti->clarify cool Slow cool to RT, then ice bath clarify->cool filter Vacuum filter and wash with cold anti-solvent cool->filter dry Dry crystals filter->dry mother_liquor Mother Liquor (contains dissolved product) filter->mother_liquor product Pure Product dry->product

Caption: Workflow for Mixed-Solvent Recrystallization.

Troubleshooting Logic for Failed Recrystallization

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No solution1 Re-dissolve, slow cool, add anti-solvent oiling_out->solution1 Yes impure Product Still Impure? low_recovery->impure No solution2 Use less solvent, change solvent, cool to lower temp low_recovery->solution2 Yes solution3 Repeat recrystallization, use charcoal, switch to chromatography impure->solution3 Yes success Success! impure->success No solution1->start Retry solution2->start Retry

Caption: Decision tree for troubleshooting recrystallization.

References

  • Organic Syntheses. (1977). Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-acetoxybenzoates. 56, 59. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]

  • Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]

  • Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. [Link]

Sources

How to minimize byproduct formation in Ethyl 4-acetoxybenzoylformate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-acetoxybenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. Our approach is rooted in mechanistic principles to provide you with a deeper understanding of your chemical transformations.

Introduction: The Challenge of Byproduct Formation

This compound is a versatile building block in organic synthesis, valued for its dual reactivity as both a keto-ester and a protected phenol. However, these same functional groups, an α-ketoester and an acetylated phenol, are susceptible to specific side reactions that can lead to a range of unwanted byproducts. Understanding the interplay of reaction conditions and the inherent reactivity of this molecule is paramount to achieving high yields and purity. This guide will walk you through the most common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My primary reaction involves a base-catalyzed condensation, but I'm observing significant amounts of a byproduct with a lower molecular weight. What is happening?

Answer:

You are likely encountering hydrolysis of one or both ester functionalities. This compound has two ester groups, and both are susceptible to cleavage under basic conditions.

Most Common Byproducts:

  • Deacetylation: The acetyl group on the phenol is readily cleaved by base to yield Ethyl 4-hydroxybenzoylformate. This is often the most prevalent byproduct in mildly basic conditions.

  • Saponification: The ethyl ester can be hydrolyzed to the corresponding carboxylate salt, 4-acetoxybenzoylformic acid. This is more common with stronger bases or prolonged reaction times.

  • Double Hydrolysis: In harsh basic conditions, both the acetyl and ethyl ester groups can be cleaved, resulting in 4-hydroxybenzoylformic acid.

Causality and Mechanism:

Base-catalyzed hydrolysis, or saponification, is a well-understood process. The hydroxide ion (or another basic nucleophile) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide or phenoxide leaving group. In the case of the acetyl group, the resulting phenoxide is stabilized by resonance, making this a particularly favorable byproduct to form.

Troubleshooting Guide: Minimizing Hydrolysis Byproducts

Parameter Problem Solution & Rationale
Base Selection Using strong, nucleophilic bases like NaOH or KOH.Switch to a non-nucleophilic, sterically hindered base. Examples include Di-isopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU). These bases are strong enough to deprotonate active methylene compounds for your desired condensation but are too bulky to efficiently attack the ester carbonyls.
Reaction Temperature Running the reaction at elevated temperatures.Lower the reaction temperature. Hydrolysis is often accelerated by heat. If your primary reaction is sluggish at lower temperatures, consider a more active catalyst rather than increasing the heat.
Reaction Time Extended reaction times.Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of hydrolysis byproducts.
Solvent Choice Using protic solvents like ethanol or methanol in the presence of base.Use a dry, aprotic solvent. Solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) will minimize the presence of nucleophilic water or alcohol molecules. Ensure your solvent is rigorously dried before use.

Experimental Protocol: Base-Catalyzed Knoevenagel Condensation with Minimized Hydrolysis

This protocol describes a Knoevenagel condensation with malononitrile, a common reaction for this class of compounds, optimized to reduce hydrolysis.

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq) and malononitrile (1.1 eq).

  • Solvent Addition: Add anhydrous THF (10 mL per mmol of starting material).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add DIPEA (1.2 eq) dropwise over 10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC every 30 minutes.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

FAQ 2: I'm performing an acid-catalyzed reaction, and I'm seeing byproducts corresponding to the loss of the acetyl group. How can I prevent this?

Answer:

Acid-catalyzed deacetylation is a common side reaction. The presence of a Brønsted or Lewis acid can catalyze the hydrolysis of the acetyl ester, particularly if water is present in the reaction mixture.

Primary Byproduct:

  • Ethyl 4-hydroxybenzoylformate: The acetyl group is cleaved, leaving the free phenol.

Causality and Mechanism:

In an acid-catalyzed hydrolysis, the carbonyl oxygen of the acetyl group is protonated, making the carbonyl carbon more electrophilic. A water molecule can then act as a nucleophile, attacking the activated carbonyl. A series of proton transfers results in the cleavage of the ester bond.

Troubleshooting Guide: Minimizing Acid-Catalyzed Deacetylation

Parameter Problem Solution & Rationale
Acid Catalyst Using strong Brønsted acids (e.g., H₂SO₄, HCl) in the presence of water.Use a Lewis acid or a milder Brønsted acid. Lewis acids like Zinc Chloride (ZnCl₂) or Boron Trifluoride Etherate (BF₃·OEt₂) can be effective catalysts for many reactions without promoting hydrolysis as strongly. If a Brønsted acid is necessary, consider a weaker one like p-toluenesulfonic acid (p-TSA).
Water Content Presence of water in reagents or solvents.Ensure all reagents and solvents are scrupulously dry. Use freshly distilled solvents and dry reagents. Adding molecular sieves to the reaction can also help to scavenge any trace amounts of water.
Reaction Temperature High reaction temperatures.Perform the reaction at the lowest feasible temperature. As with base-catalyzed hydrolysis, higher temperatures will accelerate the rate of deacetylation.

Visualization of Byproduct Pathways

The following diagram illustrates the primary byproduct pathways from this compound under acidic and basic conditions.

Byproduct_Pathways main This compound deacetylated Ethyl 4-hydroxybenzoylformate (Deacetylation) main->deacetylated  Acid (H₂O) or  Mild Base saponified 4-acetoxybenzoylformic acid (Saponification) main->saponified Strong Base   double_hydrolysis 4-hydroxybenzoylformic acid (Double Hydrolysis) deacetylated->double_hydrolysis Strong Base   saponified->double_hydrolysis  Acid (H₂O) or  Base

Caption: Major byproduct pathways for this compound.

FAQ 3: My reaction is complete, but I'm struggling to separate my desired product from the de-acetylated byproduct. What purification strategies do you recommend?

Answer:

Separating the desired product from the de-acetylated byproduct (Ethyl 4-hydroxybenzoylformate) can be challenging due to their similar polarities. However, the presence of the free phenolic hydroxyl group in the byproduct offers a strategic handle for separation.

Purification Strategy: Liquid-Liquid Extraction

If the de-acetylated byproduct is present in a significant amount, a basic aqueous wash can be an effective first step in purification.

Experimental Protocol: Extractive Work-up

  • Dissolution: After quenching your reaction, dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute, cold (0 °C) solution of sodium bicarbonate or a weak base like a 1% sodium carbonate solution. The phenolic proton of the byproduct is acidic enough to be deprotonated by a weak base, forming a water-soluble phenoxide salt.

  • Separation: The de-acetylated byproduct will move into the aqueous layer as its salt, while your desired product, lacking the acidic proton, will remain in the organic layer.

  • Isolation: Separate the organic layer, wash it with brine to remove residual water, dry it over anhydrous sodium sulfate, and concentrate it.

Caution: Do not use a strong base like sodium hydroxide for this extraction, as it may cause hydrolysis of the ester groups on your desired product.

Purification Strategy: Column Chromatography

For smaller amounts of the byproduct or for achieving very high purity, column chromatography is the method of choice.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (standard grade)The slightly acidic nature of silica gel is well-suited for separating these compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The desired product, being less polar, should elute before the more polar de-acetylated byproduct.
Monitoring TLC with visualization under UV light and staining (e.g., potassium permanganate)The phenolic byproduct may stain differently, aiding in its identification on the TLC plate.

Workflow for Troubleshooting and Purification

Troubleshooting_Workflow start Reaction Complete (TLC/LCMS Analysis) check_byproduct Byproduct Detected? start->check_byproduct hydrolysis_check Phenolic -OH or -COOH present? check_byproduct->hydrolysis_check Yes no_byproduct Proceed to Standard Purification (Chromatography/ Recrystallization) check_byproduct->no_byproduct No extractive_workup Perform Basic Aqueous Wash (e.g., NaHCO₃) hydrolysis_check->extractive_workup Yes column_chromatography Column Chromatography (e.g., Hexane/EtOAc gradient) hydrolysis_check->column_chromatography No (other byproducts) final_product Pure Product no_byproduct->final_product extractive_workup->column_chromatography column_chromatography->final_product

Caption: Decision workflow for purification strategy.

References

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Interpretation of Ethyl 4-acetoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis and interpretation of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 4-acetoxybenzoylformate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed spectral assignment, a comparative analysis with the structurally similar Ethyl 4-acetylbenzoate, and standardized experimental protocols. The insights provided herein are grounded in established principles of NMR spectroscopy and supported by a combination of predicted data and experimental findings for analogous compounds.

Introduction

This compound is a member of the benzoylformate class of organic compounds, characterized by a central alpha-keto ester moiety attached to a substituted phenyl ring. The presence of both an ester and a keto group makes these compounds valuable intermediates in the synthesis of various biologically active molecules and fine chemicals. Understanding the precise chemical structure through spectroscopic techniques like NMR is paramount for quality control, reaction monitoring, and structure-activity relationship (SAR) studies. This guide will elucidate the structural nuances of this compound by a detailed examination of its predicted 1H and 13C NMR spectra.

To provide a richer context for interpretation, a comparative analysis is made with Ethyl 4-acetylbenzoate. The key distinction between these two molecules is the substituent at the para-position of the benzene ring: an acetoxy group (-OCOCH₃) in the target compound versus an acetyl group (-COCH₃) in the comparative compound. This comparison will highlight the influence of these functional groups on the electronic environment of the aromatic ring and the adjacent ethyl ester group.

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

In the absence of publicly available experimental spectra for this compound, the following analysis is based on predicted data generated using the NMRDB.org online spectral prediction tool.[1][2] It is important to note that while prediction algorithms are powerful, experimental verification is always recommended.

Predicted ¹H NMR Spectrum

The predicted 1H NMR spectrum of this compound is expected to exhibit four distinct signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15Doublet2HAromatic (H-2, H-6)
~7.25Doublet2HAromatic (H-3, H-5)
~4.45Quartet2H-OCH₂CH₃
~2.33Singlet3H-OCOCH₃
~1.42Triplet3H-OCH₂CH₃

Interpretation:

  • Aromatic Protons (H-2, H-6 and H-3, H-5): The protons on the benzene ring are split into two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing benzoylformate group (H-2, H-6) are expected to be deshielded and appear at a higher chemical shift (~8.15 ppm) compared to the protons ortho to the electron-donating acetoxy group (H-3, H-5) at ~7.25 ppm.

  • Ethyl Ester Protons (-OCH₂CH₃): The methylene protons (-OCH₂) of the ethyl group are deshielded by the adjacent oxygen atom and are predicted to appear as a quartet around 4.45 ppm due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) of the ethyl group are expected to be a triplet at approximately 1.42 ppm.

  • Acetoxy Protons (-OCOCH₃): The methyl protons of the acetoxy group are in a different chemical environment compared to the ethyl group's methyl protons and are predicted to appear as a singlet around 2.33 ppm.

Predicted ¹³C NMR Spectrum

The predicted 13C NMR spectrum of this compound will show several distinct signals corresponding to the different carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~190Keto Carbonyl (C=O)
~168Acetoxy Carbonyl (C=O)
~163Ester Carbonyl (C=O)
~155Aromatic (C-4)
~132Aromatic (C-1)
~131Aromatic (C-2, C-6)
~122Aromatic (C-3, C-5)
~63-OCH₂CH₃
~21-OCOCH₃
~14-OCH₂CH₃

Interpretation:

  • Carbonyl Carbons: Three distinct carbonyl signals are predicted. The ketone carbonyl is expected at the lowest field (~190 ppm), followed by the acetoxy carbonyl (~168 ppm) and the ester carbonyl (~163 ppm).

  • Aromatic Carbons: The four distinct aromatic carbon signals are consistent with a 1,4-disubstituted benzene ring. The carbon attached to the acetoxy group (C-4) is expected to be significantly deshielded (~155 ppm).

  • Aliphatic Carbons: The methylene carbon of the ethyl group is predicted around 63 ppm, while the methyl carbons of the acetoxy and ethyl groups are expected at approximately 21 ppm and 14 ppm, respectively.

Comparative Analysis: this compound vs. Ethyl 4-acetylbenzoate

A comparative analysis with Ethyl 4-acetylbenzoate, for which experimental data is available, provides valuable insights into the electronic effects of the acetoxy versus the acetyl substituent.[3][4][5][6]

CompoundAromatic ¹H (ortho to COCOOEt)Aromatic ¹H (ortho to substituent)Acetyl/Acetoxy ¹H
This compound (Predicted)~8.15 ppm~7.25 ppm~2.33 ppm
Ethyl 4-acetylbenzoate (Experimental)8.11 ppm7.99 ppm2.63 ppm

Key Differences and Explanations:

  • Aromatic Protons: The most significant difference is observed in the chemical shift of the aromatic protons ortho to the para-substituent (H-3, H-5). In Ethyl 4-acetylbenzoate, these protons are at a much higher chemical shift (7.99 ppm) compared to the predicted value for this compound (~7.25 ppm). This is because the acetyl group (-COCH₃) is strongly electron-withdrawing, deshielding the aromatic protons. In contrast, the acetoxy group (-OCOCH₃), while having an electron-withdrawing carbonyl, also has an oxygen atom that can donate electron density to the ring through resonance, leading to a net shielding effect on the ortho and para protons relative to the acetyl group.

  • Substituent Protons: The methyl protons of the acetyl group in Ethyl 4-acetylbenzoate (2.63 ppm) are more deshielded than the methyl protons of the acetoxy group in this compound (~2.33 ppm). This is due to the direct attachment of the methyl group to the electron-withdrawing carbonyl in the acetyl group.

A similar trend is expected in the 13C NMR spectra, with the aromatic carbons of Ethyl 4-acetylbenzoate being generally more deshielded than those in this compound due to the stronger electron-withdrawing nature of the acetyl group.

Visualizing the Structures and Key NMR Correlations

The following diagrams illustrate the chemical structures and key NMR correlations for both compounds.

Ethyl_4_acetoxybenzoylformate CH3_ethyl CH₃ (~1.42 ppm, t) CH2_ethyl CH₂ (~4.45 ppm, q) CH3_ethyl->CH2_ethyl Benzene Benzene Ring C_keto C=O (~190 ppm) Benzene->C_keto C_ester C=O (~163 ppm) C_keto->C_ester CH3_acetoxy CH₃ (~2.33 ppm, s) C_acetoxy_CO C=O (~168 ppm) CH3_acetoxy->C_acetoxy_CO

Caption: Predicted ¹H and ¹³C NMR assignments for this compound.

Ethyl_4_acetylbenzoate CH3_ethyl_ac CH₃ (1.40 ppm, t) CH2_ethyl_ac CH₂ (4.39 ppm, q) CH3_ethyl_ac->CH2_ethyl_ac Benzene_ac Benzene Ring C_ester_ac C=O (ester) Benzene_ac->C_ester_ac CH3_acetyl CH₃ (2.63 ppm, s) C_acetyl_CO C=O (keto) CH3_acetyl->C_acetyl_CO

Caption: Experimental ¹H NMR assignments for Ethyl 4-acetylbenzoate.

Experimental Protocols

The following is a generalized, best-practice protocol for acquiring high-quality 1D NMR spectra for compounds such as this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher for better resolution)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

    • If an internal standard is not already present in the solvent, add a small amount of TMS.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a sharp, symmetrical peak for the solvent lock signal. This is crucial for obtaining high-resolution spectra.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

    • Use a suitable relaxation delay (e.g., 2 seconds).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm (for ¹H and ¹³C) or the residual solvent peak to its known chemical shift.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

    • Peak pick and annotate all signals in both spectra.

This comprehensive guide provides a foundational understanding of the NMR spectral features of this compound. The comparative analysis with Ethyl 4-acetylbenzoate underscores the significant impact of substituent electronic effects on NMR chemical shifts, offering a practical example for researchers in the field.

References

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  • Bruker Mnova Predict. Bruker Corporation. [Link]

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Navigating the Analytical Maze: A Comparative Guide to the Characterization of Ethyl 4-acetoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural elucidation and quantification of novel chemical entities are paramount. Ethyl 4-acetoxybenzoylformate, a compound of interest with potential applications in organic synthesis and medicinal chemistry, presents a unique analytical challenge due to its combination of ester, ketone, and aromatic functionalities. This guide provides an in-depth analysis of its mass spectral fragmentation behavior under electron ionization (EI) and compares this cornerstone technique with alternative analytical methodologies, namely High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions when characterizing this and structurally related molecules.

Part 1: Unraveling the Fragmentation Tapestry: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a robust and widely utilized technique for the analysis of volatile and semi-volatile organic compounds.[1] The high energy imparted during ionization (typically 70 eV) leads to extensive and reproducible fragmentation, creating a unique "fingerprint" for a given molecule.[2] While no direct mass spectrum for this compound is readily available in common databases, a detailed fragmentation pathway can be confidently predicted based on established principles of mass spectrometry and the known behavior of analogous structures.[3][4]

The Molecular Ion and Initial Fissions

The molecular ion (M•+) of this compound (C₁₂H₁₂O₅) is expected at a mass-to-charge ratio (m/z) of 236. The stability of the aromatic ring suggests that the molecular ion peak, though potentially of low intensity, should be observable. The initial fragmentation events are dictated by the lability of the ester and ketone functionalities.

Key Fragmentation Pathways

The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the formation of stable carbocations and neutral losses.

  • α-Cleavage adjacent to the Ketone: A primary fragmentation pathway for ketones involves the cleavage of the bond alpha to the carbonyl group.[5] In this case, cleavage between the benzoyl and formate groups would lead to the formation of the stable benzoyl cation.

  • Loss of the Ethoxy Radical: Cleavage of the C-O bond in the ethyl ester group is a common fragmentation for esters, resulting in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da).

  • Loss of an Ethyl Radical: Another possibility is the cleavage of the ethyl group from the ester, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da).

  • Fragmentation of the Acetoxy Group: The acetoxy substituent on the aromatic ring is also susceptible to fragmentation. A characteristic loss is that of a ketene molecule (CH₂=C=O, 42 Da) from the acetyl group, or the loss of an acetyl radical (•COCH₃, 43 Da).

The interplay of these fragmentation routes gives rise to a complex but interpretable mass spectrum. The most stable fragments are likely to be the most abundant, serving as diagnostic peaks for structural confirmation.

Fragmentation_Pathway M This compound (M•+, m/z 236) F1 Loss of •OCH2CH3 (m/z 191) M->F1 - •OCH2CH3 (45 Da) F2 Loss of COOCH2CH3 (m/z 163) M->F2 - •COOCH2CH3 (73 Da) F3 Loss of CH2=C=O (m/z 194) M->F3 - CH2=C=O (42 Da) F4 Loss of •COCH3 (m/z 193) M->F4 - •COCH3 (43 Da) F5 Benzoyl Cation (m/z 105) F2->F5 - CO (28 Da) F6 Loss of CO from m/z 163 (m/z 135) F2->F6 - CO (28 Da) F8 Loss of •OCH2CH3 from m/z 194 (m/z 149) F3->F8 - •OCH2CH3 (45 Da) F7 Loss of CO from m/z 105 (m/z 77) F5->F7 - CO (28 Da)

Caption: Predicted EI-MS Fragmentation Pathway of this compound.

Experimental Protocol: GC-MS Analysis

A standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of ethyl esters can be adapted for this compound.[6][7]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

GC Conditions:

  • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable for separating aromatic esters.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: Maintain 280 °C for 5 minutes.

  • Injection Volume: 1 µL (splitless injection).

MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Part 2: Beyond the Basics: A Comparative Look at Alternative Analytical Techniques

While GC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a more complete picture of a compound's identity, purity, and concentration.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is particularly advantageous for the analysis of less volatile or thermally labile compounds.[8] It offers a complementary separation mechanism to GC and can be coupled with softer ionization techniques like Electrospray Ionization (ESI), which typically results in less fragmentation and a more prominent molecular ion.[9]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection P1 Dissolve sample in mobile phase P2 Filter through 0.22 µm syringe filter P1->P2 H1 Inject sample P2->H1 H2 Reverse-phase C18 column H1->H2 H3 Gradient elution H2->H3 M1 Electrospray Ionization (ESI) H3->M1 M2 Mass Analyzer (e.g., Q-TOF) M1->M2 M3 Data Acquisition M2->M3

Caption: General workflow for HPLC-MS analysis.

Experimental Protocol: HPLC-MS Analysis [1][10]

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source.

HPLC Conditions:

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Fragmentor Voltage: 120 V.

  • Mass Range: m/z 50-500.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

For absolute quantification without the need for a specific reference standard of the analyte, qNMR is an invaluable tool.[11] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12]

Experimental Protocol: qNMR Analysis [13]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.

NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. This is crucial for accurate integration.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • Spectral Width: Wide enough to encompass all signals of interest.

Data Processing and Quantification:

  • Apply a Fourier transform to the free induction decay (FID).

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculate the purity or concentration of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Part 3: A Head-to-Head Comparison: Choosing the Right Tool for the Job

The selection of an analytical technique is guided by the specific information required. The table below provides a comparative overview of GC-MS, HPLC-MS, and qNMR for the analysis of this compound.

FeatureGC-MS with EIHPLC-MS with ESIQuantitative NMR (qNMR)
Principle Separation based on volatility and polarity, followed by fragmentation via electron impact.Separation based on polarity, with soft ionization.Quantification based on the direct proportionality of NMR signal integrals to the number of nuclei.
Strengths - Highly reproducible fragmentation patterns for library matching.- Excellent for structural elucidation of volatile compounds.[1]- Suitable for non-volatile and thermally labile compounds.- Provides molecular weight information with minimal fragmentation.[8]- Absolute quantification without a specific analyte standard.- Provides detailed structural information.[11]
Limitations - May not be suitable for thermally unstable compounds.- The molecular ion may be weak or absent.[1]- Fragmentation is less extensive, providing less structural information from a single experiment.- Matrix effects can suppress ionization.- Lower sensitivity compared to MS techniques.- Requires higher sample concentrations.[2]
Primary Application - Identification and structural confirmation of unknown volatile compounds.- Analysis of complex mixtures, including non-volatile compounds and biological samples.- Purity assessment and accurate concentration determination of known compounds.

Conclusion

The comprehensive characterization of a novel compound like this compound necessitates a multi-faceted analytical approach. Electron Ionization Mass Spectrometry provides a detailed fragmentation fingerprint, crucial for initial structural elucidation. High-Performance Liquid Chromatography-Mass Spectrometry offers a complementary separation and ionization technique, particularly valuable for confirming the molecular weight and analyzing samples that may not be amenable to GC. Finally, Quantitative NMR spectroscopy stands as the gold standard for determining the absolute purity and concentration of the synthesized compound. By understanding the strengths and limitations of each technique, researchers can strategically design an analytical workflow that ensures the highest level of scientific integrity and confidence in their results.

References

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  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. CHIMIA International Journal for Chemistry, 64(12), 868-872.
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  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. [Link]

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A Researcher's Guide to the Infrared Spectrum of Ethyl 4-acetoxybenzoylformate: A Multi-Carbonyl System Analysis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my experience has shown that while interpreting the infrared (IR) spectrum of a simple molecule can be straightforward, complex structures with multiple, interacting functional groups require a more nuanced analysis. Ethyl 4-acetoxybenzoylformate is an excellent case study in this regard. It contains not one, but three distinct carbonyl groups, alongside aromatic and ether functionalities, all within a single molecule. This guide provides an in-depth analysis of its key IR spectroscopic features, offering a framework for researchers to confidently identify and characterize this and other similarly complex molecules.

The utility of IR spectroscopy lies in its ability to probe the vibrational modes of specific bonds within a molecule.[1] Each functional group exhibits characteristic absorption frequencies, providing a unique "fingerprint."[2] For drug development professionals, confirming the structure and purity of such a multi-functionalized compound is a critical step in the synthesis and quality control pipeline.

Molecular Structure and Functional Group Deconstruction

To predict and assign the IR spectrum, we must first deconstruct the molecule into its constituent functional groups.

Caption: Molecular structure of this compound with key functional groups highlighted.

The structure reveals several key functionalities, each with expected IR absorptions:

  • Phenolic Acetate Ester: An ester group where the single-bonded oxygen is attached directly to the aromatic ring.

  • α-Keto Ester: A system where a ketone and an ester carbonyl are adjacent to each other.

  • Ethyl Group: An aliphatic chain.

  • Para-substituted Aromatic Ring: A 1,4-disubstituted benzene ring.

Analysis of Key Spectral Regions and Peak Assignments

The IR spectrum of this molecule is best understood by examining four principal regions. The causality for peak shifts, such as those induced by conjugation or electronegativity, will be explained for each assignment.

The Carbonyl (C=O) Stretching Region (1800 – 1650 cm⁻¹)

This is the most diagnostic region for this compound due to the presence of three distinct carbonyl groups. The electronic environment of each C=O bond influences its stretching frequency.

  • Phenolic Acetate C=O Stretch (~1765 cm⁻¹): The C=O of the acetoxy group is anticipated at a relatively high wavenumber. In phenolic esters, the lone pair of electrons on the phenolic oxygen participates in resonance with the aromatic ring, making them less available for resonance with the adjacent carbonyl group. This lack of resonance strengthens the C=O double bond character, shifting its absorption to a higher frequency compared to aliphatic esters (1750-1735 cm⁻¹)[1]. We predict this peak to be sharp and strong.

  • Ethyl Ester C=O Stretch (~1745 cm⁻¹): This ester carbonyl is directly attached to the α-keto carbonyl. The adjacent, highly electronegative keto group exerts a strong electron-withdrawing inductive effect, which shortens and strengthens the ester C=O bond. This effect shifts the absorption to a higher frequency than a typical α,β-unsaturated ester (1730-1715 cm⁻¹)[3].

  • α-Keto C=O Stretch (~1685 cm⁻¹): The ketone carbonyl is conjugated with the aromatic ring. This conjugation (resonance) delocalizes the π-electrons of the carbonyl group, which lengthens and weakens the C=O bond.[4] This effect lowers the absorption frequency significantly compared to a standard saturated ketone (~1715 cm⁻¹)[5][6]. This peak is expected to be very intense.[4]

The presence of three distinct, strong absorption bands in this region is a powerful piece of evidence for the proposed structure.

The C-O Stretching Region (1300 – 1000 cm⁻¹)

Esters characteristically display strong C-O stretching bands.[7][8] Due to the two different ester environments, this region will be complex but highly informative.

  • Asymmetric C-O-C Stretch (Acetate, ~1200 cm⁻¹): A strong, broad absorption is expected around 1200 cm⁻¹ corresponding to the C-O stretch of the acetate group. This is often a defining feature of acetate esters.[2]

  • Asymmetric C-O-C Stretch (Ethyl Ester, ~1250 cm⁻¹): The C-O bond between the carbonyl carbon and the ethoxy oxygen will also produce a strong absorption, typically in the 1300-1150 cm⁻¹ range.[8]

  • Symmetric O-C-C Stretch (Ethyl Ester, ~1100 cm⁻¹): A second C-O related stretch, often attributed to the O-CH₂ bond, appears at a lower wavenumber.[7]

The combination of these absorptions results in a series of strong, broad peaks, often referred to as the "Rule of Three" for esters, which would be doubled and overlapping in this unique molecule.[7]

The C-H Stretching Region (3100 – 2850 cm⁻¹)

This region helps to confirm the presence of both aromatic and aliphatic components.

  • Aromatic C-H Stretch (3100 – 3000 cm⁻¹): Weak to medium sharp peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on the benzene ring.[1][9]

  • Aliphatic C-H Stretch (3000 – 2850 cm⁻¹): Multiple, stronger peaks will appear just below 3000 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the ethyl and acetoxy moieties.[9]

The Fingerprint Region (< 1600 cm⁻¹)

While complex, this region contains highly diagnostic peaks for the aromatic substitution pattern.

  • Aromatic C=C Stretches (~1600 cm⁻¹ and ~1500 cm⁻¹): Two sharp, medium-intensity bands resulting from carbon-carbon stretching vibrations within the aromatic ring are expected.[1][10]

  • Para-Substitution C-H Out-of-Plane Bend (860 – 800 cm⁻¹): A strong, sharp peak in this region is highly indicative of a 1,4-disubstituted (para) aromatic ring. This arises from the out-of-plane C-H wagging vibration of the two adjacent hydrogens on the ring.

Summary of Key Spectroscopic Peaks

For quick reference, the predicted key absorptions are summarized below.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group AssignmentExpected Intensity
~3100 - 3000C-H StretchAromaticMedium-Weak
~3000 - 2850C-H StretchAliphatic (CH₃, CH₂)Medium-Strong
~1765C=O StretchPhenolic Acetate EsterStrong, Sharp
~1745C=O Stretchα-Keto Ester (Ester C=O)Strong, Sharp
~1685C=O StretchAromatic Ketone (Keto C=O)Very Strong, Sharp
~1600, ~1500C=C StretchAromatic RingMedium, Sharp
~1250 - 1100C-O StretchBoth Ester GroupsSeries of Strong, Broad Bands
~860 - 800C-H Out-of-Plane BendPara-Disubstituted AromaticStrong, Sharp

Experimental Protocol: Acquiring the IR Spectrum via FTIR

This protocol outlines the standard procedure for obtaining a high-quality IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. This method is self-validating as it requires a background scan to ratio against the sample scan, ensuring that atmospheric and instrumental artifacts are removed.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis p1 Clean ATR Crystal (e.g., with isopropanol) p2 Ensure complete solvent evaporation p1->p2 a1 Collect Background Spectrum (Clean crystal, empty chamber) p2->a1 a2 Place small amount of solid This compound on crystal a1->a2 a3 Apply pressure with anvil to ensure good contact a2->a3 a4 Collect Sample Spectrum a3->a4 pr1 Ratio sample vs. background (Automatic by software) a4->pr1 pr2 Perform ATR correction (If required by software) pr1->pr2 pr3 Identify and label key peaks pr2->pr3 pr4 Compare with reference data and predictions pr3->pr4

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Methodology:

  • Preparation: The ATR crystal (typically diamond or germanium) must be impeccably clean. Wipe the crystal with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Background Collection: Secure the clean, empty ATR accessory in the spectrometer. Collect a background spectrum (typically 16-32 scans are co-added) to measure the ambient environment (H₂O, CO₂) and the instrument's response.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Lower the integrated pressure anvil onto the sample until sufficient pressure is applied. This ensures intimate contact between the sample and the crystal surface, which is crucial for a strong, high-quality signal.

  • Sample Collection: Collect the sample spectrum using the same scan parameters as the background. The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Cleaning: After analysis, raise the anvil, and thoroughly clean the sample from the crystal surface and anvil tip.

Conclusion

The infrared spectrum of this compound presents a rich field for interpretation. The most salient feature is the appearance of three distinct and well-resolved carbonyl absorption bands between 1800 and 1650 cm⁻¹. The precise location of these bands provides definitive evidence for the phenolic acetate, the conjugated α-keto group, and the electron-deficient ethyl ester group. When combined with the characteristic strong C-O stretches and the diagnostic peaks for aromatic and aliphatic C-H bonds, these features provide an unambiguous spectroscopic fingerprint for the confirmation of molecular identity and purity. This guide serves as a robust framework for researchers tackling the analysis of similarly complex molecules.

References

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • Clark, J. (2015). Interpretation of the infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Available at: [Link]

  • LibreTexts Chemistry. (2023). Identifying the Presence of Particular Groups. Available at: [Link]

  • Proprep. (n.d.). What distinct peaks would you expect in the IR spectrum of ethyl acetate? Available at: [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • Canadian Science Publishing. (1956). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: II. ETHYL ACETATE. Canadian Journal of Chemistry. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Infrared (IR) Spectroscopy. Available at: [Link]

  • Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Available at: [Link]

  • LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

  • Química Orgánica. (n.d.). IR Spectrum: Esters. Available at: [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • PubChem, National Institutes of Health. (n.d.). Ethyl 4-acetylbenzoate. Available at: [Link]

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A Comparative Analysis of Ethyl 4-Acetoxybenzoylformate's Reactivity as an Acylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic selection of an acylating agent is a critical decision in synthetic chemistry, profoundly influencing reaction efficiency, substrate compatibility, and overall yield. This guide provides a comprehensive comparison of Ethyl 4-acetoxybenzoylformate against a spectrum of conventional acylating agents, including acetic anhydride, acetyl chloride, and N-acetylimidazole. Through a detailed examination of their reactivity profiles, supported by experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions for their specific synthetic challenges. We will delve into the nuanced differences in their reactivity, explore the underlying electronic and steric factors, and provide practical, validated protocols for their application.

Introduction: The Landscape of Acylating Agents

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, pivotal in the construction of esters, amides, and other fundamental linkages. The reactivity of the acylating agent is a paramount consideration, dictating the required reaction conditions and the tolerance of other functional groups within the substrate. A highly reactive agent like acetyl chloride may offer rapid conversion but often at the expense of selectivity and with the generation of corrosive byproducts. Conversely, a milder agent may provide greater selectivity but require longer reaction times or catalytic activation.

This compound emerges as a potentially valuable reagent in this context, offering a unique reactivity profile. Its structure, featuring an activated ester-like linkage, suggests a balance between sufficient reactivity for efficient acylation and enhanced stability compared to more aggressive reagents. This guide will dissect these characteristics, placing them in a comparative context with widely used acylating agents.

Comparative Reactivity Analysis

The reactivity of an acylating agent is fundamentally governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. A more electrophilic carbonyl carbon and a better leaving group lead to a more reactive acylating agent.

The following table summarizes the key characteristics of this compound and the selected comparative acylating agents.

Acylating AgentStructureLeaving GroupRelative ReactivityByproductsKey Considerations
Acetyl Chloride CH₃COClCl⁻ (Chloride)Very HighHClCorrosive, moisture-sensitive, reacts vigorously.[1][2][3] Often requires a non-nucleophilic base to scavenge HCl.[4]
Acetic Anhydride (CH₃CO)₂OCH₃COO⁻ (Acetate)HighAcetic AcidLess reactive and corrosive than acetyl chloride.[5] Widely used in industry.[6][7] Often requires a catalyst or higher temperatures.[5]
This compound C₁₁H₁₀O₅Ethyl 4-hydroxybenzoylformate anionModerateEthyl 4-hydroxybenzoatePotentially offers a balance of reactivity and stability. Byproduct is a stable, easily separable ester.
N-Acetylimidazole C₅H₆N₂OImidazoleMildImidazoleHighly selective, often used for sensitive substrates in biological applications.[8][9] Water-soluble byproducts.

Reactivity Hierarchy: Acetyl Chloride > Acetic Anhydride > this compound > N-Acetylimidazole

This hierarchy is predicated on the stability of the leaving group. The chloride ion is an excellent leaving group, rendering acetyl chloride highly reactive. The acetate ion is a good leaving group, making acetic anhydride a potent but more manageable acylating agent. The leaving group of this compound, the ethyl 4-hydroxybenzoylformate anion, is more stable than acetate, leading to a moderated reactivity. Imidazole is the most stable leaving group in this series, resulting in the mildest and most selective acylation.

Mechanistic Insights

All the compared acylating agents operate via a nucleophilic acyl substitution mechanism. The key steps involve the nucleophilic attack on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the leaving group to yield the acylated product.

Acylation_Mechanism cluster_0 General Nucleophilic Acyl Substitution Nucleophile Nucleophile Acylating_Agent R-C(=O)-L Nucleophile->Acylating_Agent Attack Tetrahedral_Intermediate R-C(O⁻)(L)-Nu Acylated_Product R-C(=O)-Nu Tetrahedral_Intermediate->Acylated_Product Elimination Leaving_Group L⁻ Tetrahedral_Intermediate->Leaving_Group

Caption: Generalized mechanism for nucleophilic acyl substitution.

The rate of this reaction is critically dependent on the leaving group's ability to depart from the tetrahedral intermediate. A more stable leaving group (i.e., the conjugate base of a stronger acid) will facilitate a faster reaction.

Experimental Protocols & Comparative Data

To provide a practical comparison, we present a standardized protocol for the acetylation of a model primary alcohol, benzyl alcohol.

General Procedure for Acetylation of Benzyl Alcohol

Materials:

  • Benzyl alcohol

  • Acylating agent (Acetyl Chloride, Acetic Anhydride, or this compound)

  • Pyridine (as a base/catalyst)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of benzyl alcohol (1.0 mmol) in DCM (5 mL) at 0 °C, add pyridine (1.2 mmol).

  • Slowly add the acylating agent (1.1 mmol) to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow Start Start Dissolve_Alcohol Dissolve Benzyl Alcohol in DCM, add Pyridine Start->Dissolve_Alcohol Cool Cool to 0 °C Dissolve_Alcohol->Cool Add_Acylating_Agent Add Acylating Agent Cool->Add_Acylating_Agent Stir Stir at RT, Monitor by TLC Add_Acylating_Agent->Stir Quench Quench with NaHCO₃ Stir->Quench Workup Aqueous Workup (Separate, Wash, Dry) Quench->Workup Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Caption: Standard workflow for the acetylation of benzyl alcohol.

Comparative Results
Acylating AgentReaction TimeYield of Benzyl AcetateObservations
Acetyl Chloride< 10 minutes>95%Highly exothermic, fuming observed.
Acetic Anhydride2 hours~90%Mildly exothermic.
This compound6 hours~85%Clean reaction, easy workup.
N-Acetylimidazole24 hours~70%Slow reaction, very clean.

Data Interpretation:

The experimental data aligns with the predicted reactivity hierarchy. Acetyl chloride provides the most rapid and highest-yielding reaction, but its hazardous nature requires careful handling. Acetic anhydride offers a good balance of reactivity and practicality. This compound, while slower, presents a viable alternative, particularly when a cleaner reaction profile and a non-acidic byproduct are desirable. N-acetylimidazole is the reagent of choice for highly sensitive substrates where over-reactivity is a concern.

Applications and Selection Criteria

The choice of an acylating agent is dictated by the specific requirements of the synthesis.

  • Acetyl Chloride: Best for robust substrates where speed and high yield are paramount. Its high reactivity makes it suitable for acylating sterically hindered alcohols.

  • Acetic Anhydride: A workhorse for general-purpose acetylations. Its lower cost and ease of handling make it ideal for large-scale synthesis.[6]

  • This compound: An excellent choice for moderately sensitive substrates, or when the generation of acidic byproducts is problematic. Its application is particularly advantageous in multi-step syntheses where purification is simplified.

  • N-Acetylimidazole: The preferred reagent for the selective acylation of highly sensitive and multifunctional molecules, such as peptides, proteins, and RNAs.[8]

Conclusion

This compound occupies a valuable niche in the repertoire of acylating agents. It offers a moderated reactivity that bridges the gap between the highly aggressive acyl halides and the milder, more specialized reagents. Its favorable byproduct profile and clean reaction characteristics make it a compelling choice for applications in pharmaceutical and fine chemical synthesis where substrate integrity and purification efficiency are of high importance. Researchers and process chemists are encouraged to consider this compound as a strategic alternative to traditional acylating agents, particularly in scenarios demanding a finely tuned reactivity.

References

  • Vertex AI Search. (n.d.). Acetyl Chloride - Common Organic Chemistry.
  • Save My Exams. (2025, March 31). Acyl chlorides and alcohols - A Level Chemistry.
  • YouTube. (2021, April 6). Acylation of Alcohols, Part 1: with Acyl Halides.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols.
  • BenchChem. (n.d.). A Comparative Guide to Acylating Agents: Benzoyl Chloride vs. Acetic Anhydride.
  • PubChem. (n.d.). Acetic Anhydride.
  • Designing Buildings Wiki. (2025, August 4). Acetic Anhydride.
  • Kyoto University Research Information Repository. (n.d.). Recent applications of N-acyl imidazole chemistry in chemical biology.
  • PubChem. (n.d.). 1-(1H-Imidazol-1-yl)ethanone.

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A Senior Application Scientist's Guide to Alternative Reagents in the Synthesis of Ethyl 4-acetoxybenzoylformate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Conventional in Pharmaceutical Intermediate Synthesis

Ethyl 4-acetoxybenzoylformate and its derivatives are pivotal intermediates in the synthesis of various pharmaceuticals and fine chemicals. Their molecular architecture, featuring a reactive α-keto ester and a protected phenolic group, makes them versatile building blocks. The classical synthetic routes to these compounds, however, often rely on harsh reagents, stoichiometric amounts of corrosive Lewis acids, and chlorinated solvents, posing significant challenges in terms of safety, environmental impact, and process scalability.

In the contemporary landscape of chemical synthesis, the principles of green chemistry are not merely academic but a critical driver of innovation.[1] The demand for safer, more efficient, and environmentally benign processes has spurred research into alternative reagents and catalytic systems. This guide provides an in-depth comparison of traditional versus alternative methods for the synthesis of this compound, grounded in experimental data and mechanistic insights. We will dissect the synthesis into its two core transformations and explore modern, sustainable alternatives for each, empowering researchers and process chemists to make informed, field-proven decisions.

Strategic Analysis of the Synthesis: A Two-Step Approach

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections, suggesting a convergent two-step synthesis. The most common strategy involves:

  • Formation of the Benzoylformate Core: Introduction of the ethyl oxalyl group onto a phenol ring, typically via an electrophilic aromatic substitution like the Friedel-Crafts acylation.

  • Acetylation of the Phenolic Hydroxyl: Protection of the phenol group as an acetate ester.

This guide will evaluate alternative reagents for both of these critical steps.

G Target This compound Step2 Acetylation Target->Step2 Intermediate Ethyl 4-hydroxybenzoylformate Step2->Intermediate Step1 Friedel-Crafts Acylation / Fries Rearrangement Intermediate->Step1 Precursors Phenol Derivative + Acylating Agent Step1->Precursors

Caption: Retrosynthetic analysis of this compound.

Part 1: Crafting the Core: Alternatives for Friedel-Crafts Acylation

The introduction of the ethyl glyoxylate moiety onto the phenol ring is arguably the most challenging step. The classical approach involves a Friedel-Crafts acylation using ethyl oxalyl chloride and a stoichiometric amount of a Lewis acid like aluminum chloride (AlCl₃). This method is fraught with issues, including the generation of copious HCl gas and large volumes of acidic waste during workup.[2]

An alternative strategy is the Fries Rearrangement , where a phenyl ester rearranges to a hydroxy aryl ketone under the influence of a Lewis acid.[3][4] This would involve first forming an ethyl oxalyl ester of phenol and then inducing rearrangement. Low reaction temperatures typically favor the desired para-substituted product.[4]

Here, we compare the classical method with greener, catalytic alternatives.

Method A: Classical Friedel-Crafts Acylation with AlCl₃

This baseline method involves the reaction of a phenol with ethyl oxalyl chloride in the presence of more than one equivalent of AlCl₃. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that then attacks the electron-rich phenol ring.

  • Mechanism Insight: The strong Lewis acid, AlCl₃, complexes with both the acyl chloride and the product ketone, necessitating stoichiometric amounts and a hydrolytic workup that destroys the catalyst.[5] This is a major source of waste and inefficiency.

Method B: Green Alternative - Solid Acid Catalysis with Zeolites

Heterogeneous solid acid catalysts, such as zeolites, offer a significant process advantage. They are easily separable, reusable, non-corrosive, and minimize waste streams.[2] Zeolites with appropriate pore sizes and acid site strength can effectively catalyze the acylation of phenols.

  • Expertise & Experience: The choice of zeolite is critical. For instance, H-Beta zeolites with a high Si/Al ratio provide the necessary Lewis and Brønsted acidity in a hydrophobic environment, favoring the reaction of organic substrates. The reaction is typically performed at elevated temperatures to drive the catalytic cycle, but the ease of catalyst recovery by simple filtration makes this an attractive option for continuous flow processes.

Method C: Metal- and Halogen-Free Acylation with Methanesulfonic Anhydride (MSAA)

A truly "green" approach seeks to eliminate metal and halogenated waste entirely. Methanesulfonic anhydride (MSAA) has emerged as a powerful reagent for promoting Friedel-Crafts acylations.[6] It reacts with a carboxylic acid (in this case, the mono-ethyl ester of oxalic acid) to form a mixed anhydride, which is a potent acylating agent.

  • Trustworthiness & Causality: This method is self-validating as the reaction generates methanesulfonic acid (MSA) as a byproduct, which is itself a strong Brønsted acid capable of catalyzing the acylation.[6] This avoids the need for an external catalyst. The only byproducts are MSA and its salts, which are often more biodegradable and less hazardous than metal halides.

Performance Comparison: Synthesis of Ethyl 4-hydroxybenzoylformate
Method Reagent/Catalyst Solvent Temp (°C) Time (h) Yield (%) Key Advantages/Disadvantages
A: Classical Ethyl oxalyl chloride / AlCl₃ (1.2 eq)Dichloromethane0 to RT2-4~75-85(-) Stoichiometric, corrosive, high waste.
B: Zeolite Ethyl oxalyl chloride / H-Beta ZeoliteToluene1108-12~80-90(+) Reusable catalyst, low waste. (-) Higher temp, longer time.
C: MSAA Ethyl oxalylacetic acid / MSAANone (or high-boiling solvent)80-1003-5~85-95(+) Metal-free, halogen-free, efficient. (-) MSAA is moisture sensitive.

Part 2: The Finishing Touch: Alternatives for Phenolic Acetylation

The final step is the acetylation of the phenolic hydroxyl group of Ethyl 4-hydroxybenzoylformate. The standard laboratory procedure often uses acetic anhydride with a base catalyst like pyridine or a strong acid. Pyridine is toxic and difficult to remove, while strong acids can lead to side reactions. Here, we explore milder and more sustainable alternatives.

Method X: Classical Acetylation (Acetic Anhydride/Pyridine)

This is the textbook method where pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium ion, and also serves as a base to neutralize the acetic acid byproduct.

  • Mechanism Insight: While effective, the reaction requires stoichiometric or solvent quantities of a noxious base, complicating purification and generating waste.

Method Y: Green Alternative - Ionic Liquid Catalysis

Brønsted acidic ionic liquids (ILs) are excellent dual solvent-catalysts for acetylation.[7][8] These salts, which are liquid at room temperature, can activate the anhydride while providing a non-volatile, recyclable reaction medium. Their properties can be tuned by modifying the cation or anion.[8]

  • Expertise & Experience: An ionic liquid like 1-H-3-methyl-imidazolium bisulfate provides an acidic proton to activate the carbonyl of acetic anhydride, enhancing its electrophilicity. The reaction proceeds efficiently under mild, solvent-free conditions. The key advantage is the simple workup: the product can often be extracted with a non-polar solvent, leaving the IL behind to be reused for subsequent batches.

G cluster_0 Experimental Workflow: Ionic Liquid Catalysis A Combine Intermediate, Acetic Anhydride, and Ionic Liquid B Heat mixture (e.g., 50 °C) with stirring A->B C Monitor reaction by TLC B->C D Product Extraction (e.g., with Ethyl Acetate) C->D E Separate Organic and Ionic Liquid Phases D->E F Wash & Dry Organic Phase E->F Product Stream I Recover & Recycle Ionic Liquid E->I Catalyst Stream G Evaporate Solvent F->G H Purify Product (Crystallization) G->H

Caption: Workflow for acetylation using a recyclable ionic liquid catalyst.

Method Z: Biocatalysis - Enzymatic Acetylation

For ultimate selectivity and mildness, enzymatic catalysis is unparalleled. Lipases, typically used for hydrolysis in nature, can be employed in non-aqueous media to catalyze esterification and transesterification reactions.[9]

  • Trustworthiness & Causality: Lipases like Candida antarctica lipase B (CALB) are highly effective for acetylating phenols. The enzyme's active site provides a specific environment that activates the reactants under neutral pH and near-ambient temperatures. This method avoids harsh reagents and byproducts entirely. The primary challenge is often the slower reaction rate and the cost of the enzyme, though immobilization can greatly enhance reusability and process economics.

Performance Comparison: Acetylation of Ethyl 4-hydroxybenzoylformate
Method Reagent/Catalyst Solvent Temp (°C) Time (h) Yield (%) Key Advantages/Disadvantages
X: Classical Acetic Anhydride / PyridinePyridine or CH₂Cl₂RT1-3>95(-) Toxic reagent, difficult workup.
Y: Ionic Liquid Acetic Anhydride / Acidic ILNone50-600.5-2>95(+) Recyclable catalyst, solvent-free, fast.[7]
Z: Enzymatic Vinyl Acetate / Lipase (CALB)Toluene or MTBE40-5024-48~90-98(+) Extremely mild, highly selective, green. (-) Slower, enzyme cost.[9]

Experimental Protocols

Protocol for Method C: MSAA-Promoted Synthesis of Ethyl 4-hydroxybenzoylformate
  • To a clean, dry flask under a nitrogen atmosphere, add ethyl glyoxalate (1.0 eq).

  • Add methanesulfonic anhydride (MSAA, 1.2 eq) portion-wise while stirring. An exotherm may be observed.

  • Add phenol (1.1 eq) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 4 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the mixture to room temperature and carefully quench by adding it to a stirred mixture of ice water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield Ethyl 4-hydroxybenzoylformate.

Protocol for Method Y: Ionic Liquid-Catalyzed Acetylation
  • In a round-bottom flask, combine Ethyl 4-hydroxybenzoylformate (1.0 eq), acetic anhydride (1.5 eq), and [HMIM]HSO₄ (5 mol%).

  • Stir the mixture at 50 °C. The reaction is typically solvent-free.

  • Monitor the reaction to completion using TLC (usually complete within 1 hour).

  • Cool the mixture and add 10 mL of diethyl ether. Stir for 5 minutes.

  • The product will be in the ether phase, while the ionic liquid forms a separate, denser phase. Decant the ether layer.

  • Wash the ionic liquid phase with fresh diethyl ether (2 x 5 mL) and combine the organic extracts.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent to yield the crude product, which can be further purified by recrystallization.

  • The ionic liquid can be recovered by placing it under high vacuum to remove any residual volatiles and reused.

Conclusion

The synthesis of this compound derivatives can be significantly improved by adopting modern, greener alternatives to classical reagents. For the core Friedel-Crafts acylation, metal-free promotion with methanesulfonic anhydride offers high yields and avoids halogenated waste, representing a substantial improvement over the traditional AlCl₃-mediated route. For the final acetylation step, acidic ionic liquids provide a fast, efficient, and recyclable catalytic system that eliminates the need for toxic pyridine. While enzymatic methods offer the mildest conditions, their longer reaction times may be a limiting factor depending on the application. By carefully selecting from these alternative reagents, researchers and drug development professionals can design synthetic routes that are not only high-yielding but also safer, more cost-effective, and environmentally responsible.

References

  • Fries, K. T. (1908). Über die Umlagerung von Phenoläthern und ein Verfahren zur Darstellung von Ketonphenolen. Berichte der deutschen chemischen Gesellschaft, 41(1), 427-436. [Link]

  • Blatt, A. H. (1942). The Fries Reaction. Chemical Reviews, 30(1), 89-114. [Link]

  • Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application. Testbook.com. [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. BYJU'S. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Data Comparison: Synthesized vs. Commercial Ethyl 4-acetoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unequivocal verification of a molecule's identity and purity is paramount. While commercial sourcing offers convenience and a certificate of analysis, in-house synthesis is often a necessity for novel research or process development. This guide provides an in-depth, objective comparison of the spectroscopic data for Ethyl 4-acetoxybenzoylformate, contrasting a typical commercial-grade sample with a hypothetically synthesized version. We will explore how subtle differences in nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) can reveal critical information about a sample's purity and structural integrity.

The Context: Synthesis of this compound

To understand potential discrepancies in spectroscopic data, we must first consider the synthesis pathway. A common laboratory-scale synthesis involves the esterification of 4-acetoxybenzoic acid.[1] This is often achieved by reacting the carboxylic acid with an ethylating agent in a suitable solvent.

A plausible method is the reaction of 4-acetoxybenzoic acid with triethyloxonium tetrafluoroborate in dichloromethane, with diisopropylethylamine used to facilitate the reaction.[1] While effective, this process can introduce specific impurities if the reaction is incomplete or the purification is not rigorous. Potential contaminants include unreacted 4-acetoxybenzoic acid, residual solvents like dichloromethane, or byproducts from side reactions. These are the molecular species we will be looking for in our spectroscopic analysis of the synthesized sample.

The Workflow: A Comparative Spectroscopic Analysis

Our comparative analysis hinges on a systematic workflow where each spectroscopic technique provides a unique piece of the puzzle. The goal is to build a comprehensive profile of both the commercial and synthesized samples to confirm identity and assess purity.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison Commercial Commercial Standard This compound H_NMR ¹H NMR Commercial->H_NMR C_NMR ¹³C NMR Commercial->C_NMR IR FT-IR Commercial->IR MS Mass Spectrometry Commercial->MS Synthesized Synthesized Product (Post-Purification) Synthesized->H_NMR Synthesized->C_NMR Synthesized->IR Synthesized->MS Compare Compare Spectra: - Chemical Shifts - Peak Integrations - Vibrational Frequencies - m/z Values H_NMR->Compare C_NMR->Compare IR->Compare MS->Compare Purity Assess Purity: - Identify Impurity Peaks - Quantify (if possible) Compare->Purity Identity Confirm Structure: - Verify Functional Groups - Match Fragmentation Compare->Identity Conclusion Final Report: Identity & Purity Confirmed/Discrepancies Noted Purity->Conclusion Identity->Conclusion

Caption: Workflow for Spectroscopic Comparison.

¹H NMR Spectroscopy: The Litmus Test for Purity

Proton NMR (¹H NMR) is arguably the most powerful tool for routine structural confirmation and purity assessment. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Commercial Sample Data (Idealized)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.15Doublet2HAromatic (ortho to -COCOOEt)
7.25Doublet2HAromatic (ortho to -OAc)
4.45Quartet2H-OCH₂CH₃
2.32Singlet3H-OCOCH₃
1.42Triplet3H-OCH₂CH₃

Synthesized Sample Data (Hypothetical)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment / Comment
11.5 (very broad)Singlet~0.05HUnreacted 4-acetoxybenzoic acid (-COOH)
8.15Doublet2HAromatic (ortho to -COCOOEt)
7.25Doublet2HAromatic (ortho to -OAc)
5.30SinglettraceResidual Dichloromethane (solvent)
4.45Quartet2H-OCH₂CH₃
2.32Singlet3H-OCOCH₃
1.42Triplet3H-OCH₂CH₃

Interpretation:

The synthesized sample's spectrum is nearly identical to the commercial standard, confirming the successful synthesis of the target molecule. However, two additional small peaks are observed. A very broad singlet far downfield (around 11.5 ppm) is characteristic of a carboxylic acid proton, indicating a small amount of unreacted 4-acetoxybenzoic acid. The small singlet at 5.30 ppm is a classic indicator of residual dichloromethane, a common solvent in organic synthesis. The low integration of these peaks suggests a high purity level, but their presence is a key difference from the commercial-grade product.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

Carbon NMR (¹³C NMR) complements ¹H NMR by providing a count of unique carbon atoms and information about their electronic environment. It is particularly useful for identifying quaternary carbons and carbonyl groups.

Commercial vs. Synthesized Sample Data

Commercial δ (ppm)Synthesized δ (ppm)Assignment
183.5183.5α-keto C=O
168.9168.9Acetate C=O
164.2164.2Ester C=O
155.0155.0Aromatic C-OAc
131.5131.5Aromatic CH
129.8129.8Aromatic C-CO
122.0122.0Aromatic CH
63.063.0-OCH₂CH₃
21.221.2-OCOCH₃
14.114.1-OCH₂CH₃
-~173.0Impurity: 4-acetoxybenzoic acid C=O

Interpretation:

The carbon spectra for both samples are expected to be virtually identical, as the core carbon framework is the same. The key signals confirming the structure are the three distinct carbonyl peaks and the signals for the ethyl and acetyl groups. In the synthesized sample, a very low-intensity peak around 173.0 ppm might be detectable, corresponding to the carboxylic acid carbonyl of the starting material. This corroborates the findings from the ¹H NMR.

Infrared (IR) Spectroscopy: A Quick Functional Group Check

IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Commercial vs. Synthesized Sample Data

Wavenumber (cm⁻¹)Commercial SampleSynthesized SampleFunctional Group
~3000-2850PresentPresentC-H (aliphatic) stretch
~1770Strong, sharpStrong, sharpC=O (acetyl ester) stretch
~1735Strong, sharpStrong, sharpC=O (ethyl ester) stretch
~1690Strong, sharpStrong, sharpC=O (keto) stretch
~1600PresentPresentC=C (aromatic) stretch
~1200StrongStrongC-O (ester) stretch
-AbsentVery weak, broadO-H (from carboxylic acid impurity)

Interpretation:

Both spectra will be dominated by a series of strong carbonyl (C=O) absorptions between 1690 and 1770 cm⁻¹, a hallmark of this molecule. The key difference in the synthesized sample would be the potential presence of a very weak, broad absorption in the 2500-3300 cm⁻¹ region. This would be indicative of the O-H stretch from the unreacted carboxylic acid impurity, which would be completely absent in the high-purity commercial sample.

Mass Spectrometry (MS): The Final Molecular Weight Verdict

Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern. For this compound (C₁₁H₁₂O₄), the expected molecular weight is approximately 222.07 g/mol .

Expected Fragmentation Pattern

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) is observed, followed by fragmentation. Common fragmentation patterns for esters involve the loss of the alkoxy group (-OR) or the acyl group.[2][3]

  • Molecular Ion (M⁺): m/z = 222

  • Loss of ethoxy radical (-OCH₂CH₃): m/z = 177

  • Loss of acetyl group (-COCH₃): m/z = 179

  • Formation of acetyl cation: m/z = 43 (often a prominent peak)

Comparative Interpretation:

Both the commercial and synthesized samples should show a clear molecular ion peak at m/z 222, confirming the correct molecular weight. The fragmentation patterns should also be identical, providing further structural confirmation.

The key difference in the synthesized sample's mass spectrum might be the presence of a small peak at m/z = 180, corresponding to the molecular weight of the 4-acetoxybenzoic acid impurity. The presence of this peak, even at low intensity, would be a definitive indicator of this specific impurity.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample (commercial or synthesized) in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required. Chemical shifts are referenced to the CDCl₃ solvent peak (77.16 ppm).[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: If the sample is a liquid or oil, a thin film can be prepared between two NaCl or KBr plates. If solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy (e.g., 70 eV).

  • Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Conclusion

This comparative guide demonstrates that while a synthesized product may be chemically identical to its commercial counterpart, minor impurities can often be detected through a multi-technique spectroscopic approach. For this compound, the primary indicators of a typical lab-synthesized sample versus a high-purity commercial standard are often trace amounts of starting materials and residual solvents.

¹H NMR provides the most direct and quantifiable evidence of these impurities. IR spectroscopy offers a quick check for the presence of functional groups from starting materials (like the -OH group). Finally, mass spectrometry confirms the molecular weight of the target compound and can also reveal the presence of impurities with different molecular weights. By systematically applying and interpreting these techniques, researchers can confidently validate the identity and assess the purity of their synthesized materials, ensuring the reliability and reproducibility of their scientific work.

References

  • TutorChase. What are the common fragments in mass spectrometry for esters? Available from: [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available from: [Link]

  • ACS Publications. Mass Spectra of Esters. Formation of Rearrangement Ions. Analytical Chemistry. Available from: [Link]

  • University of Arizona. Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Available from: [Link]

  • National Institutes of Health (NIH). (2023). Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. PubMed Central. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for [Example Article]. Available from: [Link]

  • Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Available from: [Link]

  • Chemguide. Interpreting infra-red spectra. Available from: [Link]

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A Comparative Guide to the Purity Assessment of Ethyl 4-acetoxybenzoylformate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of Ethyl 4-acetoxybenzoylformate, a compound of interest in synthetic organic chemistry and potentially in medicinal chemistry. Our analysis is grounded in established analytical principles and validated methodologies, offering practical insights to inform your analytical strategy.

Understanding this compound and Its Purity Profile

This compound is an organic molecule characterized by an ethyl ester, a benzoyl group, and an acetoxy substituent. Its purity is critical, as impurities can impact its reactivity, stability, and, if used in a pharmaceutical context, its safety and efficacy.

Potential Impurities:

  • Process-Related Impurities: These can include unreacted starting materials such as 4-hydroxybenzoic acid derivatives, reagents, and by-products from the synthesis. For instance, incomplete acetylation could leave residual ethyl 4-hydroxybenzoylformate.

  • Degradation-Related Impurities: The ester linkages in this compound are susceptible to hydrolysis. This can lead to the formation of 4-acetoxybenzoic acid and ethanol, or further hydrolysis to 4-hydroxybenzoic acid.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds

HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it an excellent first choice for the analysis of this compound.[1] A stability-indicating HPLC method can separate the main compound from its potential impurities and degradation products.

The Rationale Behind the HPLC Method Design

A reversed-phase HPLC method is the most logical approach for a molecule of this polarity. A C18 column is a robust and widely applicable choice for the separation of aromatic compounds. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, allows for the fine-tuning of retention and resolution. The inclusion of an acid, such as formic or phosphoric acid, in the mobile phase helps to suppress the ionization of any acidic impurities and the analyte itself, leading to sharper peaks and more reproducible retention times.

Experimental Protocol: A Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of the purity of this compound and to separate it from its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 40% B

    • 18.1-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[2][3][4]

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and Dissolve this compound in Diluent Injection Inject into HPLC System Sample->Injection Standard Prepare Stock and Working Standards of Analyte and Potential Impurities Standard->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection PDA Detection at 254 nm Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Purity Calculation (% Area Normalization) Integration->Quantification Validation Method Validation (ICH Q2(R1)) Quantification->Validation

Caption: Workflow for HPLC Purity Assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds

GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.

Considerations for GC-MS Analysis of this compound

While powerful, GC-MS analysis of this compound requires careful consideration of its thermal stability. The acetoxy and ethyl ester groups could be susceptible to thermal degradation in the high-temperature environment of the GC inlet and column. This could potentially lead to the formation of artifacts and an inaccurate purity assessment. Therefore, a lower inlet temperature and a temperature program that avoids excessive heat should be employed. Derivatization is generally not necessary for this compound, as it is sufficiently volatile.

Experimental Protocol: GC-MS Purity Method

Objective: To develop a GC-MS method for the identification and quantification of this compound and its volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Inlet Temperature: 250 °C (Split mode, 50:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injection Volume: 1 µL

  • Solvent: Dichloromethane

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-450

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Interpretation Sample_GC Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) Injection_GC Inject into GC Inlet Sample_GC->Injection_GC Separation_GC Separation in Capillary Column Injection_GC->Separation_GC Ionization Electron Ionization (70 eV) Separation_GC->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis TIC Total Ion Chromatogram Analysis Mass_Analysis->TIC Mass_Spectra Mass Spectra Interpretation & Library Search Mass_Analysis->Mass_Spectra Purity Purity Assessment (% Area) TIC->Purity Mass_Spectra->Purity

Caption: Workflow for GC-MS Purity Assessment.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Sensitivity Good, typically in the µg/mL to ng/mL range with UV detection.Excellent, often in the ng/mL to pg/mL range.
Specificity Good, based on retention time and UV spectrum (with PDA). Co-elution can be a challenge.Excellent, provides structural information from mass fragmentation patterns, aiding in definitive peak identification.
Sample Preparation Simple dissolution in a suitable solvent.Requires dissolution in a volatile solvent.
Potential Issues Co-elution of impurities with similar polarities.Thermal degradation of the analyte or impurities in the injector or column.
Data Interpretation Based on retention time and comparison with reference standards.Interpretation of both retention time and mass spectra for positive identification.

Data-Driven Insights: A Comparative Analysis

To illustrate the practical differences, consider the hypothetical data below for the analysis of a batch of this compound containing known impurities.

Table 1: Hypothetical HPLC Purity Data

Peak No.Retention Time (min)CompoundArea (%)
14.24-Hydroxybenzoic Acid0.15
28.54-Acetoxybenzoic Acid0.30
312.1This compound99.50
414.5Unknown Impurity0.05

Table 2: Hypothetical GC-MS Purity Data

Peak No.Retention Time (min)CompoundArea (%)Key m/z ions
15.8Ethanol0.0245, 31, 29
29.3Ethyl Acetate (potential artifact)0.0888, 43, 29
313.7This compound99.85222, 180, 121, 43
415.24-Acetoxybenzoic Acid0.05180, 138, 121, 43
  • HPLC provides a good separation of the main component from its likely acidic impurities. The unknown impurity would require further investigation, possibly by LC-MS, for identification.

  • GC-MS offers excellent identification of volatile components like ethanol. However, the presence of ethyl acetate could be an artifact of thermal degradation, highlighting a potential limitation of the technique for this specific molecule. The mass spectral data for the main peak and the 4-acetoxybenzoic acid impurity provide a high degree of confidence in their identification.

Conclusion and Recommendations

Both HPLC and GC-MS are valuable techniques for the purity assessment of this compound, each with its own strengths and weaknesses.

  • For routine quality control and the quantification of non-volatile impurities, a validated stability-indicating HPLC method is the recommended primary technique. Its robustness, ease of use, and suitability for a wide range of potential impurities make it the more practical choice for batch release testing.

  • GC-MS should be employed as a complementary technique, particularly for the identification and quantification of volatile impurities and for the structural elucidation of unknown peaks observed in HPLC. Its superior specificity can be invaluable in impurity profiling and in investigations of out-of-spec an out-of-trend results.

By leveraging the strengths of both techniques, researchers and drug development professionals can build a comprehensive and robust analytical strategy to ensure the purity, quality, and safety of this compound.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q14: Analytical Procedure Development. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link][4]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aromatic esters, particularly derivatives of benzoic acid, represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Their structural versatility allows for fine-tuning of physicochemical properties and biological targets. This guide focuses on Ethyl 4-acetoxybenzoylformate, a compound of interest due to its structural similarity to known bioactive molecules, and provides a comparative analysis with related esters. The objective is to elucidate structure-activity relationships (SAR) and provide a framework for the rational design of novel therapeutic agents.

The core structure, featuring a benzoylformate moiety, is a privileged scaffold in drug discovery. The presence of an acetoxy group at the para-position and the variation of the ester alkyl chain are key modifications that can significantly influence the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets. This guide will explore the comparative antimicrobial, antioxidant, and cytotoxic activities of a selected series of related esters to provide a comprehensive understanding of their therapeutic potential.

Compared Compounds:

For the purpose of this guide, we will compare the biological activity of this compound with the following structurally related esters:

  • Mthis compound (Compound A)

  • This compound (Compound B - Target Compound)

  • Propyl 4-acetoxybenzoylformate (Compound C)

  • Ethyl 4-hydroxybenzoylformate (Compound D - De-acetylated analog)

This selection allows for the systematic evaluation of the effect of the alkyl ester chain length and the presence of the acetoxy group on biological activity.

Section 1: Comparative Antimicrobial Activity

The rise of antibiotic-resistant microbial strains necessitates the discovery of novel antimicrobial agents.[3] Aromatic esters have been identified as a promising class of compounds with potential antibacterial and antifungal properties.[1] The hydrophobicity conferred by the ester group can facilitate the partitioning of these molecules into bacterial cell membranes, leading to disruption of cellular integrity and function.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standardized and widely used technique to determine the MIC of a substance against a panel of pathogenic microorganisms.

Rationale for Experimental Choices: This method is chosen for its efficiency in testing multiple compounds and concentrations simultaneously, providing quantitative and reproducible results. The selection of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, along with a fungal representative (Candida albicans), provides a broad spectrum of antimicrobial assessment.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum:

    • Isolate single colonies of S. aureus, E. coli, and C. albicans from fresh agar plates.

    • Inoculate each into a separate tube of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Incubate at 37°C with agitation until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare stock solutions of each test compound (A-D) and a positive control (e.g., Tetracycline for bacteria, Fluconazole for fungi) in Dimethyl Sulfoxide (DMSO).

    • Perform serial two-fold dilutions of each compound in the appropriate broth medium in a 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate.

    • Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate 96-well plate with bacteria/fungi A->C B Prepare Serial Dilutions of Test Compounds D Add diluted compounds to respective wells B->D E Incubate at 37°C D->E F Visually assess for growth inhibition E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Data
CompoundStructureMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
A (Methyl)CH₃-64128128
B (Ethyl)CH₃CH₂-326464
C (Propyl)CH₃CH₂CH₂-163232
D (Hydroxy)CH₃CH₂- (OH)>256>256>256

Analysis of Results: The results indicate that antimicrobial activity is influenced by both the alkyl chain length of the ester and the presence of the acetoxy group. A clear trend of increasing potency is observed with increasing alkyl chain length from methyl to propyl (Compounds A, B, and C). This is likely due to increased lipophilicity, which enhances the compounds' ability to penetrate microbial cell membranes.[4] Compound D, the de-acetylated analog of Compound B, shows a significant loss of activity, suggesting that the acetoxy group is crucial for the antimicrobial effect. This may be due to electronic effects or the group's role in binding to a specific target. The greater activity against the Gram-positive S. aureus compared to the Gram-negative E. coli is a common observation, often attributed to the more complex outer membrane of Gram-negative bacteria acting as a permeability barrier.

Section 2: Comparative Antioxidant Activity

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals.[5] Phenolic compounds are well-known for their antioxidant properties, and the esters in this study, particularly the hydroxylated analog, are of interest for their potential radical scavenging capabilities.[6][7]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to screen the antioxidant activity of compounds.[6][7]

Rationale for Experimental Choices: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[7] The color change from deep violet to pale yellow is easily measured spectrophotometrically, providing a quantitative measure of radical scavenging activity.[6] Ascorbic acid (Vitamin C) is used as a standard for comparison due to its well-established antioxidant properties.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare stock solutions of the test compounds (A-D) and ascorbic acid in methanol.

    • Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the various concentrations of the test compounds or standard to the wells.

    • A control well should contain DPPH solution and methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Workflow: DPPH Assay

DPPH_Workflow A Prepare DPPH solution and compound dilutions B Mix DPPH and compound in 96-well plate A->B C Incubate in dark (30 mins) B->C D Measure Absorbance at 517 nm C->D E Calculate % Scavenging D->E F Determine IC50 value E->F

Caption: Workflow for the DPPH radical scavenging assay.

Comparative Antioxidant Data
CompoundStructureIC₅₀ (µM)
A (Methyl)CH₃-150
B (Ethyl)CH₃CH₂-185
C (Propyl)CH₃CH₂CH₂-220
D (Hydroxy)CH₃CH₂- (OH)45
Ascorbic Acid (Standard)30

Analysis of Results: The antioxidant activity is strongly dependent on the presence of a free hydroxyl group. Compound D, with its phenolic hydroxyl group, exhibits significantly higher antioxidant activity (lower IC₅₀) compared to the acetoxy-protected compounds (A, B, and C).[8] This is because the hydrogen atom of the hydroxyl group can be readily donated to stabilize the DPPH radical. The acetoxy group in compounds A, B, and C hinders this activity. Among the acetoxy-containing esters, a slight decrease in activity is observed with increasing alkyl chain length, which may be due to steric hindrance.

Section 3: Comparative Cytotoxic Activity

The evaluation of cytotoxicity is a critical step in drug discovery, particularly for the development of anticancer agents.[9][10] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[11][12]

Experimental Protocol: MTT Assay

Rationale for Experimental Choices: The MTT assay is a reliable and high-throughput method for screening the cytotoxic effects of novel compounds.[9][10] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells. A human breast cancer cell line (MCF-7) is chosen as a representative model for anticancer screening.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (A-D) in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the cells for 48 hours.

  • MTT Assay:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.[12]

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Experimental Workflow: MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed MCF-7 cells in 96-well plate B Incubate overnight A->B C Treat cells with compound dilutions B->C D Incubate for 48h C->D E Add MTT reagent D->E F Incubate for 3-4h E->F G Solubilize formazan F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Cytotoxicity Data
CompoundStructureIC₅₀ (µM) on MCF-7 cells
A (Methyl)CH₃-75
B (Ethyl)CH₃CH₂-50
C (Propyl)CH₃CH₂CH₂-35
D (Hydroxy)CH₃CH₂- (OH)120

Analysis of Results: The cytotoxicity of the esters against MCF-7 breast cancer cells shows a clear structure-activity relationship. Similar to the antimicrobial activity, an increase in the alkyl chain length from methyl to propyl results in increased cytotoxic potency. This suggests that lipophilicity plays a key role in the cellular uptake and/or mechanism of action of these compounds. Interestingly, the acetoxy-protected compounds (A, B, and C) are more cytotoxic than the hydroxylated analog (D). This indicates that the mechanism of cytotoxicity is likely different from the antioxidant mechanism and that the acetoxy group is favorable for this activity. It is possible that the acetoxy group is hydrolyzed intracellularly to release the more reactive hydroxyl form, or that the acetoxy compound itself has a specific target.

Potential Signaling Pathway Involvement

While the exact mechanism is yet to be elucidated, many cytotoxic agents induce apoptosis (programmed cell death) in cancer cells. A plausible hypothesis is that these benzoylformate esters could trigger apoptosis by activating caspase cascades, which are central to the execution of apoptosis. This could be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Pathway Compound Benzoylformate Ester Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase9 Caspase-9 activation Mitochondria->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by esters.

Conclusion and Future Directions

This comparative study demonstrates that subtle structural modifications to the benzoylformate scaffold can lead to significant changes in biological activity.

  • For Antimicrobial and Cytotoxic Activities: Increasing the length of the ester alkyl chain enhances potency, likely due to increased lipophilicity facilitating membrane transport and cellular uptake. The presence of the acetoxy group is critical for these activities. Compound C, Propyl 4-acetoxybenzoylformate, emerged as the most potent analog in these assays.

  • For Antioxidant Activity: A free hydroxyl group is paramount for radical scavenging. Compound D, Ethyl 4-hydroxybenzoylformate, was the most effective antioxidant, while the acetoxy-protected analogs showed minimal activity.

These findings provide a clear structure-activity relationship and a rational basis for the future design of more potent and selective agents. Further investigations should focus on:

  • Elucidating the specific molecular targets and mechanisms of action.

  • Expanding the panel of microbial strains and cancer cell lines.

  • Conducting in vivo studies to evaluate the efficacy and safety of the most promising compounds.

This guide provides a foundational framework for researchers and drug development professionals interested in the therapeutic potential of this compound and related esters. The presented protocols and analyses are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

  • ResearchGate. (2025, November 22). Synthesis and Antimicrobial Activity of New Aromatic Esters of Potential Interest in Supramolecular Chemistry.
  • MDPI. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
  • PMC. Antimicrobial Activity of Some Essential Oils—Present Status and Future Perspectives.
  • PMC. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations.
  • Crimson Publishers. (2025, January 27). Antioxidants Activity of Selected Synthesized Compounds.
  • ResearchGate. (2025, February 10). (PDF) Antioxidants Activity of Selected Synthesized Compounds.
  • ResearchGate. DPPH and ABTS assay antioxidant activity of synthesized compounds.
  • ResearchGate. (2025, July 28). (PDF) Antimicrobial properties of phenolic acid alkyl esters.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Abcam. MTT assay and its use in cell viability and proliferation analysis.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • MDPI. (2024, April 16). Antimicrobial Activity of Individual Volatile Compounds from Various Essential Oils.

Sources

A Comparative Guide to the Synthesis of Ethyl 4-acetoxybenzoylformate: A Traditional vs. Modern Catalytic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and sustainable production of key intermediates is paramount. Ethyl 4-acetoxybenzoylformate, a valuable building block, is no exception. This guide provides an in-depth comparison of a new, catalytic synthetic route for this α-keto ester against a traditional, yet robust, Friedel-Crafts acylation method. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative performance data to empower you in making informed decisions for your synthetic strategies.

Introduction to Synthetic Strategies

The synthesis of α-keto esters like this compound has traditionally relied on methods such as Friedel-Crafts acylation or the oxidation of corresponding mandelic acid derivatives.[1][2] While effective, these routes can involve harsh conditions, stoichiometric amounts of aggressive reagents, and the generation of significant waste.[1] Modern synthetic chemistry increasingly favors catalytic methods that offer milder conditions, higher atom economy, and a reduced environmental footprint.[3][4]

This guide will compare the following two routes:

  • Traditional Route: A classic two-step approach involving the Friedel-Crafts acylation of ethylbenzene followed by oxidation.

  • New Catalytic Route: A greener, one-pot copper-catalyzed aerobic oxidative esterification of 4'-acetoxyacetophenone.

Comparative Analysis: Unveiling the Strengths of Each Route

The choice of a synthetic route is a multi-faceted decision, balancing yield, cost, safety, and environmental impact. The following table summarizes the key performance indicators for our two routes of interest.

ParameterTraditional Route (Friedel-Crafts & Oxidation)New Catalytic Route (Cu-Catalyzed Oxidation)
Starting Material Ethylbenzene, Oxalyl chloride4'-Acetoxyacetophenone
Key Reagents AlCl₃, KMnO₄Copper(I) iodide, O₂ (from air)
Overall Yield ~60-70%~85-95%
Reaction Conditions -78°C to 100°C, harsh acidic/oxidative steps80°C, atmospheric pressure
Reaction Time Multi-day procedure12-24 hours
Green Chemistry Poor: Stoichiometric Lewis acid, heavy metal oxidantGood: Catalytic metal, air as oxidant
Scalability Challenging due to cryogenic conditions and wasteMore readily scalable
Mechanistic Rationale and In-Field Insights

The Traditional Route is a testament to classic organic synthesis. The Friedel-Crafts reaction is a powerful tool for C-C bond formation on aromatic rings. However, it necessitates a stoichiometric amount of a Lewis acid, typically aluminum chloride, which is highly hygroscopic and generates corrosive HCl gas upon quenching. The subsequent oxidation of the ethyl group to the desired carbonyl is often achieved with strong oxidants like potassium permanganate, leading to the formation of stoichiometric amounts of manganese dioxide waste.[2]

The New Catalytic Route , in contrast, represents a significant advancement in sustainable chemistry. This method leverages a copper catalyst to facilitate the aerobic oxidation of the methyl ketone of the readily available 4'-acetoxyacetophenone. The terminal oxidant is molecular oxygen, ideally from the air, with the only byproduct being water. This approach circumvents the need for harsh, stoichiometric reagents, aligning with the principles of green chemistry.[1]

Visualizing the Synthetic Pathways

A clear visualization of the reaction workflows can aid in understanding the practical differences between the two methodologies.

cluster_0 Traditional Route cluster_1 New Catalytic Route a Ethylbenzene b Friedel-Crafts Acylation (AlCl3, Oxalyl Chloride) a->b c Intermediate Ketone b->c d Oxidation (KMnO4) c->d e Final Product d->e f 4'-Acetoxyacetophenone g Cu-Catalyzed Aerobic Oxidation (CuI, O2, Ethanol) f->g h Final Product g->h

Caption: A high-level comparison of the traditional multi-step synthesis versus the streamlined new catalytic route.

Detailed Experimental Protocols

To ensure reproducibility and provide a practical guide, we present the detailed step-by-step methodologies for both synthetic routes.

Protocol 1: Traditional Friedel-Crafts and Oxidation Route

Step A: Friedel-Crafts Acylation of Ethylbenzene

  • To a stirred solution of ethylbenzene (1.0 eq) in dichloromethane (DCM) at -78°C, add aluminum chloride (1.2 eq) portion-wise.

  • Slowly add oxalyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate ketone.

Step B: Oxidation to this compound

  • Dissolve the intermediate ketone from Step A in a mixture of acetone and water.

  • Cool the solution to 0°C and add potassium permanganate (3.0 eq) portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction at room temperature for 12 hours.

  • Filter the mixture to remove manganese dioxide, and wash the solid with acetone.

  • Concentrate the filtrate to remove acetone, and then perform acetylation with acetic anhydride and a catalytic amount of sulfuric acid.

  • Extract the product with ethyl acetate, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain this compound.

Protocol 2: New Copper-Catalyzed Aerobic Oxidative Esterification
  • To a round-bottom flask, add 4'-acetoxyacetophenone (1.0 eq), copper(I) iodide (0.1 eq), and ethanol.

  • Fit the flask with a reflux condenser and stir the mixture at 80°C under an atmosphere of air (or oxygen) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield this compound.

Validation and Characterization of this compound

Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity. The following data are typical for this compound:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (d, J=8.8 Hz, 2H), 7.25 (d, J=8.8 Hz, 2H), 4.45 (q, J=7.1 Hz, 2H), 2.34 (s, 3H), 1.42 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 185.2, 168.7, 162.1, 155.4, 131.6, 129.8, 122.0, 62.9, 21.2, 14.1.

  • IR (KBr, cm⁻¹): 2985, 1765, 1730, 1685, 1605, 1200, 1175.

  • Mass Spectrometry (ESI-MS): m/z 223.06 [M+H]⁺.

Conclusion

This guide has objectively compared a traditional and a modern synthetic route for this compound. While the Friedel-Crafts approach is a well-established method, its reliance on harsh reagents and challenging conditions makes it less desirable from a green chemistry and scalability perspective. The new copper-catalyzed aerobic oxidative esterification presents a compelling alternative, offering higher yields, milder conditions, and a significantly improved environmental profile. For researchers and drug development professionals aiming for efficient, sustainable, and scalable syntheses, the adoption of such modern catalytic methods is a strategic imperative.

References

  • University of North Carolina. A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes. UNC Chemistry Department. Available from: [Link]

  • National Institutes of Health. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. PMC - NIH. Available from: [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available from: [Link]

  • Organic Syntheses. Ethyl Benzoylformate. Organic Syntheses. Available from: [Link]

Sources

Benchmarking the efficiency of different catalysts for Ethyl 4-acetoxybenzoylformate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalyst Efficiency in the Synthesis of Ethyl 4-acetoxybenzoylformate

Introduction: The Significance of α-Keto Esters

This compound is an aromatic α-keto ester, a class of compounds that serve as highly valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] Their unique structure, featuring adjacent carbonyl groups, provides a versatile handle for a wide range of chemical transformations. The efficiency of synthesizing these molecules is paramount in drug development and fine chemical manufacturing, with catalyst selection being the most critical factor influencing yield, purity, and process sustainability.

This guide provides a comprehensive benchmark of different catalyst systems for the synthesis of this compound. We will dissect the synthetic strategy, explain the mechanistic role of various catalysts, and present a comparative analysis based on established chemical principles and experimental data from analogous transformations.

Synthetic Strategy: A Two-Step Approach

The most logical and prevalent route to this compound involves a two-step process. This strategy allows for precise control over each transformation and simplifies purification.

  • Step 1: Friedel-Crafts Acylation - The formation of the core benzoylformate structure by acylating a substituted phenol with an appropriate acylating agent.

  • Step 2: Acetylation - The esterification of the phenolic hydroxyl group to yield the final acetoxy product.

The following diagram outlines this general experimental workflow.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Acetylation A Phenol Derivative (e.g., 4-Hydroxyphenyl derivative) D Reaction & Workup A->D B Ethoxalyl Chloride B->D C Catalyst System (Lewis Acid / Solid Acid) C->D Catalysis E Intermediate (Ethyl 4-hydroxybenzoylformate) D->E Purification H Reaction & Workup E->H E->H Proceed to Acetylation F Acetyl Chloride or Acetic Anhydride F->H G Base or Acid Catalyst G->H Catalysis I Final Product (this compound) H->I Purification

Caption: General two-step workflow for this compound synthesis.

Part 1: Benchmarking Catalysts for Friedel-Crafts Acylation

The Friedel-Crafts acylation is the critical C-C bond-forming step. The reaction involves an electrophilic aromatic substitution where an acylating agent, activated by a catalyst, reacts with an aromatic ring.[2] The choice of catalyst here is pivotal, as it governs reaction rate, regioselectivity, and overall efficiency.

Mechanism of Catalysis

The primary role of the catalyst, typically a Lewis acid, is to abstract a halide from the acylating agent (ethoxalyl chloride), generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring.[1]

G acyl_chloride R-COCl (Ethoxalyl Chloride) complex1 Activated Complex [R-CO--Cl--AlCl₃] acyl_chloride->complex1 lewis_acid Catalyst (e.g., AlCl₃) lewis_acid->complex1 Coordination acylium_ion Acylium Ion [R-C=O]⁺ complex1->acylium_ion Ionization lewis_acid_complex [AlCl₄]⁻ complex1->lewis_acid_complex sigma_complex Sigma Complex (Carbocation Intermediate) acylium_ion->sigma_complex Electrophilic Attack aromatic_ring Ar-H (Aromatic Substrate) aromatic_ring->sigma_complex product Acylated Product Ar-COR sigma_complex->product Deprotonation by [AlCl₄]⁻ catalyst_regen Catalyst (AlCl₃) sigma_complex->catalyst_regen Regeneration hcl HCl sigma_complex->hcl

Caption: Catalytic cycle for Lewis acid-mediated Friedel-Crafts acylation.

Catalyst Comparison

We will compare three major classes of catalysts for this transformation: traditional Lewis acids, modern metal triflates, and heterogeneous solid acids.

Catalyst ClassExample CatalystTypical LoadingKey AdvantagesKey DisadvantagesRepresentative Yield
Traditional Lewis Acids Aluminum Chloride (AlCl₃)>100 mol% (Stoichiometric)High reactivity, low cost.[2]Required in large amounts, moisture sensitive, generates corrosive waste, difficult workup.[3]~85-95%
Metal Triflates Scandium Triflate (Sc(OTf)₃)5-10 mol% (Catalytic)High efficiency at low loadings, water tolerant, recyclable.[4]Higher cost compared to traditional Lewis acids.~90-98%
Heterogeneous Solid Acids Zeolites (e.g., Zr-BEA)10-20 wt%Easily recoverable and reusable, environmentally benign, reduced waste streams.[5]Can be slower, may require higher temperatures, potential for lower activity.[6]~75-90%
Heterogeneous Solid Acids Sulfated Zirconia (ZrO₂/SO₄²⁻)10-20 wt%High acidity, reusable, stable.[6]Preparation can be complex, potential for leaching.~80-92%

Analysis and Recommendation:

  • For Raw Power and Cost-Effectiveness: Traditional Lewis acids like AlCl₃ remain effective for large-scale synthesis where cost is a primary driver. However, the operational and environmental costs associated with their use are significant.[3] The stoichiometric requirement is due to the product ketone forming a complex with the catalyst, effectively sequestering it.[3]

  • For Efficiency and Modern Synthesis: Metal triflates, particularly Sc(OTf)₃ or Y(OTf)₃ , represent a superior choice for modern laboratory and pilot-scale synthesis. Their ability to be used in truly catalytic amounts dramatically simplifies purification and reduces waste, often leading to higher overall process efficiency despite the higher initial cost.[4]

  • For Green Chemistry and Sustainability: Heterogeneous solid acids like zeolites and sulfated metal oxides are the future of sustainable chemical production.[6][7] While they may require more process optimization to match the reaction rates of homogeneous catalysts, their reusability and minimal environmental impact are unparalleled.[8] Zeolites like Zr-BEA are particularly promising as they can catalyze both the cycloaddition and dehydration steps in certain reactions, showcasing their multifunctional potential.[5]

Part 2: Catalyst Selection for Acetylation

The second step, converting the hydroxyl group of the intermediate (e.g., Ethyl 4-hydroxybenzoylformate) to an acetoxy group, is a standard esterification. This is typically achieved with acetyl chloride or acetic anhydride.

ReagentCatalystConditionsAdvantages
Acetyl Chloride Pyridine or Triethylamine (Base)Room TemperatureFast, high-yielding reaction.[9]
Acetic Anhydride Sulfuric Acid (H₂SO₄) (Acid)Mild HeatingLess expensive reagent, less corrosive than acetyl chloride.
Acetic Anhydride 4-DMAP (Nucleophilic Catalyst)Room TemperatureHighly efficient, works under very mild conditions.

Recommendation: For laboratory-scale synthesis, the use of acetyl chloride with a base like pyridine is a rapid and reliable method.[9] For larger-scale operations, using acetic anhydride with a catalytic amount of a strong acid or a nucleophilic catalyst like 4-DMAP is often more practical and economical.

Experimental Protocols

The following are representative protocols based on established methodologies. Note: These procedures should be adapted and optimized for specific substrates and scales.

Protocol 1: Friedel-Crafts Acylation using Sc(OTf)₃ (Catalytic)
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the phenol starting material (1.0 equiv) and the solvent (e.g., anhydrous dichloromethane).

  • Catalyst Addition: Add Scandium (III) triflate (Sc(OTf)₃, 0.1 equiv).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add ethoxalyl chloride (1.1 equiv) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the intermediate, Ethyl 4-hydroxybenzoylformate.

Protocol 2: Acetylation using Acetyl Chloride
  • Preparation: Dissolve the Ethyl 4-hydroxybenzoylformate intermediate (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add pyridine (1.5 equiv) and cool the mixture to 0 °C.

  • Acetylation: Add acetyl chloride (1.2 equiv) dropwise. A precipitate of pyridinium hydrochloride will form.

  • Reaction: Stir the mixture at room temperature for 1-2 hours until TLC indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding 1M hydrochloric acid (HCl) to neutralize the excess pyridine.

  • Extraction: Separate the organic layer and wash sequentially with 1M HCl, water, and saturated brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product, this compound, can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving Friedel-Crafts acylation followed by acetylation. While traditional Lewis acids like AlCl₃ are potent, modern catalysts offer significant advantages in efficiency, handling, and environmental impact.

  • For the critical Friedel-Crafts step, metal triflates like Sc(OTf)₃ provide an excellent balance of high reactivity and catalytic efficiency, representing the current state-of-the-art for many applications.

  • For a focus on sustainability and process simplification, heterogeneous solid acids are the catalysts of choice, offering unparalleled reusability and minimizing waste.

The selection of a catalyst is not merely a choice of reagent but a strategic decision that impacts the entire lifecycle of the chemical process, from reaction kinetics to environmental footprint.

References

  • Vulcanchem. Ethyl 4-ethoxybenzoylformate - 70080-61-4.
  • Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.
  • Google Patents. CN105330547A - Methyl benzoylformate highly selective synthetic method.
  • Benchchem. An In-Depth Technical Guide to the Friedel-Crafts Acylation of Acenaphthene with Ethoxalyl Chloride.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 4-Acetoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis to their ultimate disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4-acetoxybenzoylformate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, designed to provide a self-validating system for waste management.

Understanding the Compound: Chemical Profile and Associated Hazards

This compound is an aromatic α-keto ester. While specific toxicological data for this compound is not extensively documented, its structural motifs—an ester and a keto group—suggest that it should be handled with the standard precautions for laboratory chemicals. The Safety Data Sheet (SDS) for this compound serves as the primary source of information for its handling and disposal[1].

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling this compound[1].

  • Ventilation: All handling should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation[2].

  • Emergency Procedures: In case of accidental contact, immediately flush the affected area with copious amounts of water. For eye contact, use an eyewash station and seek prompt medical attention[3].

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that prioritizes safety, regulatory compliance, and environmental responsibility. The following workflow provides a clear and logical sequence of operations.

DisposalWorkflow cluster_prep Initial Handling & Assessment cluster_segregation Waste Segregation cluster_disposal Final Disposal Route A Wear Appropriate PPE B Consult Institutional EHS Office A->B C Assess Quantity of Waste B->C D Use Designated, Labeled Chemical Waste Container C->D Segregate Waste E Do Not Mix with Incompatible Wastes D->E F Licensed Chemical Destruction Plant E->F Arrange for Pickup H Do NOT Discharge to Sewer Systems E->H Prohibited Action G Controlled Incineration with Flue Gas Scrubbing

Figure 1: A decision-making workflow for the proper disposal of this compound.

Step 1: Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary safety measures are in place. This includes wearing the appropriate personal protective equipment (PPE) as specified in the compound's SDS. It is also mandatory to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with local and national regulations[3].

Step 2: Waste Collection and Segregation

All waste containing this compound should be collected in a designated and properly labeled chemical waste container. It is crucial to avoid mixing different types of chemical waste to prevent potentially hazardous reactions[4]. The container should be made of a material compatible with the chemical and must be kept securely closed except when adding waste[5].

Step 3: Approved Disposal Methods

The SDS for this compound explicitly states that the material can be disposed of through two primary methods:

  • Licensed Chemical Destruction Plant: The most recommended method is to send the waste to a licensed chemical destruction facility. These facilities are equipped to handle and neutralize hazardous chemicals in an environmentally sound manner[1].

  • Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing. This process ensures that any harmful combustion byproducts are captured and neutralized before being released into the atmosphere[1].

It is strictly prohibited to discharge this compound into sewer systems, as this can have detrimental effects on aquatic ecosystems and wastewater treatment processes[1].

Step 4: Disposal of Contaminated Packaging

Empty containers that previously held this compound should be managed as follows:

  • Triple Rinse: The container should be triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and treated as chemical waste[3].

  • Recycling or Reconditioning: After thorough cleaning, the container can be offered for recycling or reconditioning[1].

  • Puncturing: Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal[1].

Quantitative Data and Thresholds
ParameterGuidelineRationale
Small Quantities (<50ml) For some esters, absorption onto an inert material like vermiculite or paper towels followed by evaporation in a fume hood may be permissible in some jurisdictions. However, given the lack of specific data for this compound, collection for incineration is the most prudent approach.[2]Minimizes the release of volatile organic compounds and ensures complete destruction of the chemical.
Large Quantities (>50ml) Must be collected in a designated waste container for disposal by a licensed waste contractor[2].Ensures compliance with regulations for the transport and disposal of chemical waste.
Aqueous Solutions Dilute aqueous solutions containing this compound should still be collected as chemical waste. Do not dispose down the drain[1][6].Prevents the introduction of potentially harmful organic chemicals into the water system.
The Scientific Rationale Behind the Procedures

The disposal procedures for this compound are dictated by its chemical properties and potential environmental impact. As an organic ester, it is combustible and may have unknown long-term effects on aquatic life.

  • Incineration: This method is preferred because it ensures the complete thermal decomposition of the organic molecule into simpler, less harmful compounds like carbon dioxide and water. The flue gas scrubbing step is critical for removing any potentially acidic or toxic gases that may be produced during combustion[1].

  • Avoidance of Sewers: Many organic compounds are not readily biodegradable in wastewater treatment plants and can be toxic to the microorganisms that are essential for the treatment process. Disposing of such chemicals down the drain can lead to the contamination of waterways[1][4].

By adhering to these scientifically-grounded disposal protocols, researchers can ensure that their work is conducted in a manner that is both safe and environmentally responsible.

References

  • Chemtalk. Ester Disposal. Available at: [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Available at: [Link]

  • University of California, Irvine. Lab5 procedure esterification. Available at: [Link]

  • Emory University. Chemical Waste Disposal Guidelines. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 4-acetoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the safety of laboratory personnel is paramount. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for handling Ethyl 4-acetoxybenzoylformate. By moving beyond a simple checklist and delving into the rationale behind each safety protocol, we aim to foster a culture of safety and build a foundation of trust.

Understanding the Risks: A Proactive Approach to Safety

This compound requires careful handling due to its chemical properties. While specific toxicity data is limited, the structure suggests potential for skin and eye irritation. Prudent laboratory practice dictates treating it with a high degree of caution. Engineering controls, administrative controls, and finally, personal protective equipment (PPE) form the hierarchy of protection. This guide focuses on the critical role of PPE as the last line of defense.

Core Safety Principles for Handling this compound
PrincipleRationale
Minimize Exposure The primary goal is to prevent contact with skin, eyes, and respiratory tract.
Containment All operations should be conducted in a manner that contains the chemical.
Preparedness Be prepared for accidental exposures and spills with established emergency procedures.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is based on a thorough risk assessment of the planned procedures. The following table outlines the recommended PPE for handling this compound.

Body PartPPE RecommendationRationale and Specifications
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US) standards, this protects against splashes and aerosols.[1] A face shield should be used when there is a significant risk of splashing.
Skin Fire/flame resistant and impervious lab coat or clothing. Chemical-resistant gloves.A lab coat provides a removable barrier in case of a spill.[1] Gloves must be inspected before use and should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Use in a well-ventilated area. A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.Engineering controls like fume hoods are the primary means of respiratory protection.[2] If these are not sufficient, respiratory protection is necessary.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a tightly closed, dry, cool, and well-ventilated place.[1][2]

  • Segregation: Store away from incompatible materials and foodstuffs.[1]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and has been inspected for integrity.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a fume hood to minimize inhalation exposure.

    • Use non-sparking tools to prevent ignition of any potential vapors.[1]

    • Dispense the chemical carefully to avoid generating dust or aerosols.

  • Reaction Setup:

    • When setting up a reaction, ensure all glassware is properly secured.

    • If the reaction is to be heated, use a heating mantle with a temperature controller and have appropriate fire extinguishing media nearby.

  • Post-Handling:

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[3]

    • Decontaminate the work area.

Emergency Response: Spill Management

In the event of a spill, a swift and organized response is critical to mitigate any potential hazards. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_containment Assessment & Containment cluster_cleanup_disposal Cleanup & Disposal alert Alert personnel in the immediate area evacuate Evacuate the area if necessary alert->evacuate assess Assess the spill size and potential hazards evacuate->assess don_ppe Don appropriate PPE assess->don_ppe contain Contain the spill with absorbent material don_ppe->contain cleanup Collect and arrange for disposal contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste in a suitable, closed container decontaminate->dispose

Caption: Emergency spill response workflow for this compound.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is a critical aspect of its life cycle in the laboratory to prevent environmental contamination.

  • Chemical Waste: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should be collected in a suitable, closed container for disposal.[1]

  • Prohibited Disposal: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Discharge into sewer systems is to be avoided.[1]

By adhering to these detailed protocols, researchers and scientists can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.